molecular formula C9H19B B1528752 1-Bromo-2,2,5-trimethylhexane CAS No. 1466562-36-6

1-Bromo-2,2,5-trimethylhexane

Cat. No.: B1528752
CAS No.: 1466562-36-6
M. Wt: 207.15 g/mol
InChI Key: GJUQJPWUCUFBQK-UHFFFAOYSA-N
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Description

1-Bromo-2,2,5-trimethylhexane is a useful research compound. Its molecular formula is C9H19Br and its molecular weight is 207.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,2,5-trimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19Br/c1-8(2)5-6-9(3,4)7-10/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUQJPWUCUFBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,2,5-trimethylhexane is a halogenated alkane with potential applications in organic synthesis and as a building block in the development of new chemical entities. Its branched structure and the presence of a bromine atom make it a candidate for various chemical transformations, particularly in the construction of complex molecular architectures relevant to medicinal chemistry. Alkyl bromides are versatile intermediates, and their reactivity can be harnessed to introduce alkyl chains into a wide range of molecules, potentially modulating their physicochemical and biological properties.[1][2][3] This guide provides a comprehensive overview of the known chemical properties of this compound, including its structure, physicochemical characteristics, and predicted spectroscopic data. Due to the limited availability of experimental data for this specific compound, information from its isomer, 1-Bromo-3,5,5-trimethylhexane, and general principles of bromoalkane chemistry are included for comparative purposes and to provide a broader context for its potential reactivity and applications.

Core Chemical Properties

This compound is a saturated alkyl halide. The presence of the bromine atom introduces a polar C-Br bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. The bulky trimethylhexane backbone influences its physical properties and steric hindrance in chemical reactions.

Physicochemical Data

Quantitative data for this compound is primarily based on computational models. Experimental data for its isomer, 1-Bromo-3,5,5-trimethylhexane, is provided for comparison.

PropertyThis compound (Computed)1-Bromo-3,5,5-trimethylhexane (Experimental/Computed)
Molecular Formula C₉H₁₉Br[4]C₉H₁₉Br[5]
Molecular Weight 207.15 g/mol [4]207.15 g/mol [5]
CAS Number 1466562-36-6[6]50915-80-5[7]
Boiling Point Not available196.7 °C at 760 mmHg[7]
Melting Point Not availableNot available
Density Not available1.086 g/cm³[7]
Refractive Index Not available1.451[7]
XLogP3 4.4[4]4.4[5]
Hydrogen Bond Donor Count 0[4]0[5]
Hydrogen Bond Acceptor Count 0[4]0[5]
Rotatable Bond Count 4[4]4[5]

Synthesis and Reactivity

General Synthesis of Primary Bromoalkanes

While a specific protocol for this compound is not detailed in the available literature, primary bromoalkanes are typically synthesized from the corresponding primary alcohols. Common methods include reaction with phosphorus tribromide (PBr₃) or a mixture of sodium bromide and sulfuric acid.[8][9][10][11]

Synthesis_of_Primary_Bromoalkanes Primary Alcohol Primary Alcohol This compound This compound Primary Alcohol->this compound Reaction PBr3 PBr3 PBr3->this compound NaBr / H2SO4 NaBr / H2SO4 NaBr / H2SO4->this compound

Experimental Protocol: General Synthesis of a Bromoalkane from an Alcohol

This protocol describes a general method for the synthesis of a primary bromoalkane from a primary alcohol using sodium bromide and sulfuric acid.[11]

Materials:

  • Primary alcohol (e.g., 1-pentanol)

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride (CaCl₂)

  • Round-bottom flask, condenser, separatory funnel, distillation apparatus

  • Ice bath

Procedure:

  • Dissolve sodium bromide in water in a round-bottom flask with stirring.

  • Add the primary alcohol to the flask.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for a specified time to drive the reaction to completion.

  • After reflux, arrange the apparatus for simple distillation and distill the crude bromoalkane from the reaction mixture.

  • Wash the distillate in a separatory funnel sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer with anhydrous calcium chloride.

  • Purify the final product by fractional distillation, collecting the fraction at the expected boiling point of the bromoalkane.

Reactivity Profile

As a primary alkyl bromide, this compound is expected to readily undergo nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.[12][13][14][15] It can also undergo elimination reactions (E2 mechanism) in the presence of a strong, sterically hindered base.[1][16][17][18]

Reactivity_of_Primary_Alkyl_Bromide This compound This compound Substitution_Product Substitution_Product This compound->Substitution_Product SN2 Reaction Elimination_Product Elimination_Product This compound->Elimination_Product E2 Reaction Nucleophile Nucleophile Nucleophile->Substitution_Product Strong_Base Strong_Base Strong_Base->Elimination_Product

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The protons on the carbon adjacent to the bromine atom (CH₂Br) would appear as the most downfield signal due to the deshielding effect of the bromine. The various methyl and methylene (B1212753) groups of the trimethylhexane chain would exhibit distinct multiplets and singlets with specific chemical shifts and coupling constants.[19][20]

  • ¹³C NMR: The carbon NMR spectrum would show a distinct signal for the carbon atom bonded to bromine at a downfield chemical shift. The other carbon atoms of the alkyl chain would appear at characteristic upfield chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of an alkyl bromide is characterized by the C-Br stretching vibration, which typically appears in the fingerprint region. Other characteristic peaks would include C-H stretching and bending vibrations for the alkyl groups.[21][22][23][24][25]

VibrationPredicted Wavenumber (cm⁻¹)
C-H Stretch (sp³)2850 - 3000
C-H Bend1350 - 1480
C-Br Stretch515 - 690[21][22][23]
Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the bromine radical to form a stable carbocation, as well as cleavage of the alkyl chain.[26][27][28][29][30]

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Alcohol Alcohol Crude_Product Crude_Product Alcohol->Crude_Product Reaction Brominating_Agent Brominating_Agent Brominating_Agent->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure_Product Purification->Pure_Product NMR NMR Pure_Product->NMR IR IR Pure_Product->IR MS MS Pure_Product->MS Data_Interpretation Data_Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation

Applications in Drug Development

Alkyl halides, including branched structures like this compound, are valuable building blocks in medicinal chemistry. The introduction of alkyl chains can significantly impact a molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. The bromine atom itself can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets.[2][31][32] Furthermore, alkyl bromides are precursors for the synthesis of a wide variety of functional groups, allowing for the exploration of diverse chemical space in the search for new therapeutic agents.[1][3]

Conclusion

This compound is a primary alkyl bromide with potential as a synthetic intermediate. While specific experimental data for this compound is scarce, its chemical behavior can be predicted with reasonable accuracy based on the well-established chemistry of bromoalkanes and comparative data from its isomers. Its structure suggests it will be a versatile reagent for introducing a bulky, branched alkyl moiety in organic synthesis, a feature that is often desirable in the design of new drug candidates. Further experimental investigation into its physicochemical properties and reactivity is warranted to fully elucidate its potential in research and development.

References

An In-depth Technical Guide to 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1466562-36-6

This technical guide provides a comprehensive overview of 1-Bromo-2,2,5-trimethylhexane, a halogenated alkane of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and discusses its potential applications.

Physicochemical Properties

This compound is a branched alkyl halide. While extensive experimental data for this specific compound is not widely available, its properties can be estimated based on data from its isomers and related compounds. The following tables summarize key physicochemical data.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1-Bromo-3,5,5-trimethylhexane2,2,5-Trimethylhexane (B165478)
CAS Number 1466562-36-6[1]50915-80-5[2]3522-94-9[3]
Molecular Formula C₉H₁₉Br[1]C₉H₁₉Br[2]C₉H₂₀[3]
Molecular Weight 207.15 g/mol [1][4]207.15 g/mol [2]128.26 g/mol [3]
Boiling Point Not available196.7 °C at 760 mmHg[5]Not available
Density Not available1.086 g/cm³[5]Not available
Refractive Index Not available1.451[5]Not available
LogP (Octanol/Water Partition Coefficient) 4.4 (Predicted)[4]3.84 (Predicted)[5]Not available

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
-CH₂Br 3.2 - 3.4-CH₂Br 45 - 50
-CH(CH₃)₂ 1.5 - 1.7-C(CH₃)₂- 35 - 40
-CH₂- (backbone) 1.2 - 1.6-CH(CH₃)₂ 30 - 35
-C(CH₃)₂- 1.0 - 1.2-CH₂- (backbone) 25 - 30
-CH(CH₃)₂ 0.8 - 0.9-C(CH₃)₂ 20 - 25
-CH(CH₃)₂ 20 - 25

Note: These are estimated values and may differ from experimental results.

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the free-radical bromination of the parent alkane, 2,2,5-trimethylhexane. This method involves the initiation of a radical chain reaction, typically using light or a radical initiator.

Experimental Protocol: Free-Radical Bromination

Objective: To synthesize this compound from 2,2,5-trimethylhexane.

Materials:

  • 2,2,5-trimethylhexane

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2,2,5-trimethylhexane (1.0 equivalent) in carbon tetrachloride.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Initiation: While stirring, irradiate the mixture with a UV lamp or heat to reflux to initiate the radical chain reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete when the starting alkane is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

G cluster_synthesis Synthesis Workflow start Dissolve 2,2,5-trimethylhexane in CCl₄ add_reagents Add NBS and AIBN start->add_reagents initiation Initiate with UV light or heat add_reagents->initiation monitoring Monitor reaction (GC/TLC) initiation->monitoring workup Reaction Work-up (Filtration, Washing) monitoring->workup purification Purification (Distillation) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Mechanism of Free-Radical Bromination

The reaction proceeds via a classic free-radical chain mechanism involving three stages: initiation, propagation, and termination.

G cluster_mechanism Free-Radical Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN → 2 R• + N₂ step1 R• + H-Alkyl → R-H + Alkyl• step2 Alkyl• + Br₂ → Alkyl-Br + Br• step1->step2 Chain Reaction step2->step1 term1 Br• + Br• → Br₂ term2 Alkyl• + Br• → Alkyl-Br term3 Alkyl• + Alkyl• → Alkyl-Alkyl

Caption: Mechanism of free-radical bromination of an alkane.

Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. The presence of the bromine atom allows for a variety of subsequent chemical transformations, including:

  • Nucleophilic Substitution Reactions: The bromide is a good leaving group, facilitating reactions with nucleophiles to introduce a wide range of functional groups.

  • Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, a powerful carbon nucleophile used for forming new carbon-carbon bonds.

  • Elimination Reactions: Treatment with a strong base can lead to the formation of an alkene, providing a route to other functionalized molecules.

Drug Development

While there are no specific drugs currently based on this compound, the introduction of bromine into organic molecules is a known strategy in drug design. Bromine can influence a molecule's pharmacokinetic and pharmacodynamic properties by:

  • Modulating Lipophilicity: The bromo group can increase a molecule's lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Forming Halogen Bonds: Bromine atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.

  • Serving as a Bioisostere: The bromo group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a drug candidate's properties.

Safety and Handling

Specific safety data for this compound is limited. Therefore, it should be handled with the same precautions as other bromoalkanes. The following table summarizes the general hazards and safety precautions for similar compounds.

Table 3: General Safety Information for Bromoalkanes

HazardPrecautionary Statement
Flammability Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[6][7]
Skin Irritation Causes skin irritation. Wear protective gloves and clothing.[6][7]
Eye Irritation Causes serious eye irritation. Wear eye and face protection.[6][7]
Respiratory Irritation May cause respiratory irritation. Use only outdoors or in a well-ventilated area.[6][7]
Ingestion Harmful if swallowed. Do not eat, drink, or smoke when using this product.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

Disposal:

  • Dispose of in accordance with local, state, and federal regulations for hazardous waste.[8]

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viable synthetic routes for obtaining 1-bromo-2,2,5-trimethylhexane, a valuable building block in organic synthesis. The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways and experimental workflows.

Introduction

This compound is a primary alkyl bromide with significant steric hindrance around the bromine-bearing carbon. This structural feature makes it a useful intermediate in the synthesis of complex organic molecules where controlled introduction of a neopentyl-like fragment is desired. This guide explores the most effective methods for its preparation, focusing on practicality and yield.

Recommended Synthetic Routes

Two primary synthetic strategies are recommended for the preparation of this compound: the anti-Markovnikov hydrobromination of 2,2,5-trimethylhex-1-ene and the Hunsdiecker reaction of 3,3,6-trimethylheptanoic acid. A third potential route, the free-radical bromination of 2,2,5-trimethylhexane (B165478), is discussed as a non-viable option due to selectivity issues.

Route 1: Anti-Markovnikov Hydrobromination of 2,2,5-trimethylhex-1-ene

This is the most direct and likely highest-yielding approach. The synthesis involves two main stages: the preparation of the precursor alkene, 2,2,5-trimethylhex-1-ene, via a Wittig reaction, followed by its anti-Markovnikov hydrobromination.

The Wittig reaction is a reliable method for forming alkenes from aldehydes or ketones. In this case, 4-methyl-2-pentanone (B128772) is reacted with a methylene (B1212753) ylide, generated from methyltriphenylphosphonium (B96628) bromide.

Reaction Scheme:

(CH₃)₂CHCH₂C(O)CH₃ + (C₆H₅)₃P=CH₂ → (CH₃)₂CHCH₂C(CH₃)=CH₂ + (C₆H₅)₃PO

dot

Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_wittig_reaction Alkene Synthesis 4-methyl-2-pentanone 4-methyl-2-pentanone Alkene 2,2,5-trimethylhex-1-ene 4-methyl-2-pentanone->Alkene Methyltriphenylphosphonium_bromide Methyltriphenylphosphonium bromide Ylide Methylenetriphenylphosphorane ((C₆H₅)₃P=CH₂) Methyltriphenylphosphonium_bromide->Ylide Deprotonation Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->Ylide Ylide->Alkene Wittig Reaction Phosphine_Oxide Triphenylphosphine oxide

Caption: Synthesis of the alkene precursor via the Wittig reaction.

Experimental Protocol (Representative):

  • Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (B95107) (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.0 eq) is added dropwise. The mixture is stirred at room temperature for 1-2 hours, resulting in the formation of the orange-red ylide.

  • Reaction with Ketone: The flask is cooled back to 0 °C, and a solution of 4-methyl-2-pentanone (1.0 eq) in anhydrous THF is added dropwise.

  • Reaction Completion and Workup: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is then quenched by the addition of saturated aqueous ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield 2,2,5-trimethylhex-1-ene.

The terminal alkene is converted to the desired 1-bromoalkane using hydrogen bromide in the presence of a radical initiator, which directs the bromine to the less substituted carbon.[4][5]

Reaction Scheme:

(CH₃)₂CHCH₂C(CH₃)=CH₂ + HBr --(Radical Initiator)--> (CH₃)₂CHCH₂C(CH₃)₂CH₂Br

dot

Anti_Markovnikov_Hydrobromination cluster_reaction Hydrobromination Alkene 2,2,5-trimethylhex-1-ene Product This compound Alkene->Product HBr Hydrogen Bromide HBr->Product Radical_Initiator Radical Initiator (e.g., AIBN, Peroxides) Radical_Initiator->Product Initiates radical chain

Caption: Anti-Markovnikov addition of HBr to the alkene.

Experimental Protocol (Representative):

This protocol is based on general procedures for the anti-Markovnikov hydrobromination of alkenes.[6][7]

  • Reaction Setup: 2,2,5-trimethylhex-1-ene (1.0 eq) is dissolved in a suitable solvent such as hexane (B92381) or toluene (B28343) in a round-bottom flask. A radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 eq) or benzoyl peroxide, is added.

  • Addition of HBr: The solution is cooled to 0 °C, and hydrogen bromide gas is bubbled through the mixture, or a solution of HBr in acetic acid is added dropwise. The reaction is typically carried out in the presence of UV light or with gentle heating to facilitate radical initiation.

  • Reaction Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude this compound is then purified by vacuum distillation.

Route 2: Hunsdiecker Reaction of 3,3,6-Trimethylheptanoic Acid

The Hunsdiecker reaction provides a route to alkyl bromides from carboxylic acids with the loss of one carbon atom as carbon dioxide.[8][9][10] This method requires the synthesis of the corresponding carboxylic acid, 3,3,6-trimethylheptanoic acid.

A plausible synthesis of 3,3,6-trimethylheptanoic acid involves the Grignard reaction between isobutylmagnesium bromide and a suitable electrophile, followed by carboxylation.

Reaction Scheme (Plausible):

  • (CH₃)₂CHCH₂Br + Mg → (CH₃)₂CHCH₂MgBr

  • (CH₃)₂CHCH₂MgBr + 1-bromo-3,3-dimethylbutane (B154914) → 2,2,5-trimethylhexane (Side reaction)

  • A more controlled approach would involve the reaction of a suitable ester with the Grignard reagent followed by hydrolysis. For example, reacting isobutylmagnesium bromide with diethyl malonate, followed by alkylation and decarboxylation. A more direct route is the carboxylation of a Grignard reagent derived from a suitable halide.

A known synthesis for the similar 3,5,5-trimethylhexanoic acid involves the oxidation of 3,5,5-trimethylhexanol.[11] A similar approach could be envisioned for the target carboxylic acid.

Experimental Protocol (Representative for a branched carboxylic acid):

The synthesis of 3-methylheptanoic acid via a Grignard reaction with an α,β-unsaturated ester provides a template.[12]

  • Grignard Reagent Formation: Prepare isobutylmagnesium bromide from isobutyl bromide and magnesium turnings in anhydrous diethyl ether.

  • Conjugate Addition: React the Grignard reagent with a suitable α,β-unsaturated ester, such as ethyl crotonate, in the presence of a copper catalyst to favor 1,4-addition.

  • Saponification and Acidification: The resulting ester is saponified using a base like potassium hydroxide (B78521) in ethanol. The reaction mixture is then acidified to yield the carboxylic acid.

  • Purification: The carboxylic acid is extracted into an organic solvent, washed, dried, and purified by distillation.

The carboxylic acid is converted to its silver salt and then treated with bromine.

Reaction Scheme:

(CH₃)₂CHCH₂C(CH₃)₂CH₂COOH → (CH₃)₂CHCH₂C(CH₃)₂CH₂COOAg --(Br₂)--> (CH₃)₂CHCH₂C(CH₃)₂CH₂Br + CO₂ + AgBr

dot

Hunsdiecker_Reaction cluster_synthesis Hunsdiecker Reaction Carboxylic_Acid 3,3,6-Trimethylheptanoic acid Silver_Salt Silver 3,3,6-trimethylheptanoate Carboxylic_Acid->Silver_Salt Silver_Oxide Silver(I) oxide Silver_Oxide->Silver_Salt Salt formation Product This compound Silver_Salt->Product Bromine Bromine Bromine->Product Decarboxylative bromination Byproducts CO₂ + AgBr Experimental_Workflow cluster_stage1 Stage 1: Alkene Synthesis (Wittig) cluster_stage2 Stage 2: Hydrobromination Ylide_Prep Ylide Preparation (Anhydrous THF, 0°C -> RT) Ketone_Add Addition of 4-methyl-2-pentanone (Anhydrous THF, 0°C) Ylide_Prep->Ketone_Add Reaction_1 Reaction (Warm to RT, 12-24h) Ketone_Add->Reaction_1 Workup_1 Quench (aq. NH₄Cl) & Extraction (Ether) Reaction_1->Workup_1 Purification_1 Fractional Distillation Workup_1->Purification_1 Setup_2 Reaction Setup (Alkene, Solvent, Initiator) Purification_1->Setup_2 2,2,5-trimethylhex-1-ene HBr_Add Addition of HBr (0°C, UV or heat) Setup_2->HBr_Add Workup_2 Wash (aq. NaHCO₃, Brine) HBr_Add->Workup_2 Purification_2 Vacuum Distillation Workup_2->Purification_2 Characterization Product Characterization (NMR, MS, IR) Purification_2->Characterization This compound

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the halogenated alkane, 1-Bromo-2,2,5-trimethylhexane. This document is intended to serve as a foundational resource for professionals in research and development who may be considering this compound as a synthetic intermediate or for other applications. Due to the limited availability of experimentally determined data for this specific isomer, this guide combines computational predictions from reliable databases with established principles of chemical properties and detailed experimental protocols for their determination.

Core Physical Properties

This compound, with the CAS Number 1466562-36-6, is a branched alkyl halide.[1][2] Its physical characteristics are influenced by its molecular structure, specifically the presence of a bromine atom and the arrangement of the trimethylhexane carbon skeleton. The bulky nature of the tert-butyl group at the 2-position and the isobutyl group at the 5-position are expected to influence its boiling point and melting point relative to its linear isomers.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that most of these values are computationally predicted and should be confirmed by experimental measurement for critical applications.

Physical PropertyValueSource
Molecular Formula C₉H₁₉BrPubChem[1]
Molecular Weight 207.15 g/mol PubChem[1]
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Refractive Index Not available-
XLogP3-AA (LogP) 4.4PubChem (Computed)[1]
Solubility in Water Predicted to be very lowBased on high LogP value
Solubility in Organic Solvents Predicted to be high in non-polar solventsPrinciple of "like dissolves like"

Experimental Protocols

For applications requiring precise physical property data, the following established experimental methodologies are recommended for the determination of the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound, which is expected to be a liquid at room temperature, the following methods are suitable:

  • Simple Distillation: This is the most common and straightforward method. The sample is heated in a distillation apparatus, and the temperature at which the liquid actively boils and its vapor condenses is recorded as the boiling point.

  • Micro Boiling Point Determination: For small sample quantities, a Thiele tube or a similar micro-scale apparatus can be used. A small amount of the sample is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges and then ceases upon cooling is observed to determine the boiling point.

Determination of Density

The density of a substance is its mass per unit volume. For a liquid organic compound, density can be accurately measured using:

  • Pycnometer: A pycnometer is a flask with a specific, accurately known volume. The pycnometer is weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

  • Hydrometer: A hydrometer is an instrument that is floated in the liquid to measure its relative density. The reading on the stem of the hydrometer at the surface of the liquid corresponds to its specific gravity, from which density can be calculated.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a compound and is useful for identification and purity assessment.

  • Abbe Refractometer: This instrument is commonly used to measure the refractive index of liquids. A few drops of the sample are placed on the prism, and a light source is used to illuminate it. The refractometer is adjusted until a clear boundary between light and dark fields is observed through the eyepiece. The refractive index is then read directly from the calibrated scale. The measurement is typically performed at a standard temperature, such as 20°C or 25°C, using the sodium D-line (589 nm).

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful qualitative predictor. This compound, being a non-polar molecule, is expected to be soluble in non-polar organic solvents and insoluble in water.

  • Isothermal Shake-Flask Method: To determine quantitative solubility, a saturated solution of this compound is prepared in the solvent of interest at a constant temperature. The solution is agitated for an extended period to ensure equilibrium is reached. A sample of the supernatant is then carefully removed and its concentration is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Logical Relationships of Physical Properties

The physical properties of an alkyl halide like this compound are interconnected and are primarily determined by its molecular structure. The following diagram illustrates these relationships.

G Relationship of Molecular Structure to Physical Properties of Alkyl Halides A Molecular Structure B Molecular Weight A->B Determines C Intermolecular Forces (van der Waals, Dipole-Dipole) A->C Influences F Polarity A->F Determines J Branching A->J Determines B->C Increases H Density B->H Increases I Refractive Index B->I Increases D Boiling Point C->D Determines E Melting Point C->E Determines G Solubility F->G Determines ('like dissolves like') J->C Decreases

Caption: Logical flow of how molecular structure dictates the physical properties of alkyl halides.

This guide serves as a starting point for researchers working with this compound. For any application where precise physical properties are critical, experimental verification of the computationally predicted data is strongly recommended.

References

An In-depth Technical Guide to 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and proposed synthesis of 1-Bromo-2,2,5-trimethylhexane. Due to the limited availability of experimental data in public databases for this specific isomer, this document combines established information with computed data and scientifically grounded hypothetical protocols.

Molecular Identity and Structure

This compound is a halogenated alkane. Its fundamental identifiers are crucial for regulatory, procurement, and research documentation purposes.

  • IUPAC Name : this compound[1]

  • Molecular Formula : C₉H₁₉Br[2]

  • CAS Number : 1466562-36-6[2]

  • Molecular Weight : 207.15 g/mol [2]

  • Canonical SMILES : CC(C)CCC(C)(C)CBr[1]

  • InChI Key : GJUQJPWUCUFBQK-UHFFFAOYSA-N[1]

Below is a two-dimensional diagram of the molecular structure, generated using the Graphviz DOT language, illustrating the connectivity of atoms.

Molecular structure of this compound.

Physicochemical Properties

Experimental physical property data for this compound is not extensively reported. The following table summarizes key properties computed by established chemical informatics platforms, such as those used by PubChem. These values are predictive and should be used as estimates pending experimental verification.

PropertyValueSource
Molecular Weight 207.15 g/mol PubChem[1]
XLogP3 4.4PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 0PubChem (Computed)[1]
Rotatable Bond Count 3PubChem (Computed)[1]
Exact Mass 206.06701 DaPubChem (Computed)[1]
Topological Polar Surface Area 0 ŲPubChem (Computed)[1]
Heavy Atom Count 10PubChem (Computed)[1]
Complexity 84.7PubChem (Computed)[1]

Experimental Protocols

Proposed Synthesis from 2,2,5-Trimethylhexan-1-ol (B1371258)

A standard and effective method for synthesizing primary bromoalkanes is the reaction of the corresponding primary alcohol with a brominating agent. A plausible route to this compound is the treatment of 2,2,5-trimethylhexan-1-ol with phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acids, a method effective for the synthesis of a similar isomer, 1-bromo-3,5,5-trimethylhexane[3].

Workflow for Proposed Synthesis

synthesis_workflow start 2,2,5-Trimethylhexan-1-ol + PBr₃ in Pyridine (B92270) reaction Reaction at 0°C to rt (Stir for 12-24h) start->reaction 1. React quench Quenching (Slow addition of H₂O) reaction->quench 2. Quench extract Work-up (Extraction with Ether) quench->extract 3. Extract wash Washing (Aq. NaHCO₃, Brine) extract->wash 4. Wash dry Drying (Anhydrous MgSO₄) wash->dry 5. Dry purify Purification (Distillation or Chromatography) dry->purify 6. Purify product This compound purify->product 7. Isolate

Proposed synthesis workflow for this compound.

Detailed Methodology:

  • Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 2,2,5-trimethylhexan-1-ol (1.0 eq) dissolved in anhydrous pyridine (2.0 eq) or anhydrous diethyl ether.

  • Bromination : Cool the solution to 0°C in an ice bath. Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching : Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of cold deionized water.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with diethyl ether or a similar organic solvent (3x).

  • Washing : Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.

  • Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Characterization Protocols

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

    • A singlet for the two methyl groups at the C2 position.

    • A doublet for the two methyl groups at the C5 position.

    • A multiplet for the single proton at the C5 position.

    • A singlet for the two protons of the CH₂Br group.

    • Multiplets for the methylene (B1212753) protons at C3 and C4.

  • ¹³C NMR : The carbon NMR spectrum should reveal nine distinct signals, one for each unique carbon atom in the molecule. The carbon attached to the bromine (C1) would appear in the range of 30-40 ppm, while the quaternary carbon (C2) would be a singlet around a similar range.

2. Infrared (IR) Spectroscopy:

  • The IR spectrum will be dominated by C-H stretching and bending vibrations.

    • Strong C-H stretching bands are expected in the 2850-3000 cm⁻¹ region.

    • C-H bending vibrations for methyl and methylene groups should appear around 1365-1470 cm⁻¹.

    • A characteristic C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

3. Mass Spectrometry (MS):

  • The mass spectrum will show the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1), a characteristic M and M+2 isotopic pattern with nearly equal intensity will be observed for the molecular ion and any bromine-containing fragments. Electron impact (EI) ionization would likely lead to fragmentation, with a prominent peak corresponding to the loss of the bromine atom.

This guide provides a comprehensive overview of this compound based on available data and established chemical principles. Experimental validation of the proposed properties and protocols is essential for any research or development application.

References

Spectroscopic Data of 1-Bromo-2,2,5-trimethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a detailed overview of the predicted spectroscopic data for 1-Bromo-2,2,5-trimethylhexane (CAS No. 1466562-36-6). Due to the absence of experimentally acquired spectra for this compound in publicly accessible databases, this document focuses on theoretically predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, it includes standardized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers.

Introduction

This compound is a halogenated alkane with the molecular formula C₉H₁₉Br.[1] As with many organic compounds, spectroscopic analysis is essential for its structural elucidation and characterization. This guide presents a predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra to aid researchers in the identification and characterization of this molecule. The provided experimental protocols are generalized for the analysis of liquid haloalkanes and can be adapted for specific instrumentation.

Predicted Spectroscopic Data

The following data are predicted based on the chemical structure of this compound and established spectroscopic principles.

2.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show five distinct signals, corresponding to the five sets of chemically non-equivalent protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
~ 3.3 - 3.5Singlet (s)2H-CH₂-Br (a)
~ 1.6 - 1.8Multiplet (m)1H-CH(CH₃)₂ (e)
~ 1.4 - 1.6Multiplet (m)2H-CH₂-CH₂- (c)
~ 1.2 - 1.4Multiplet (m)2H-C(CH₃)₂-CH₂- (b)
~ 1.05Singlet (s)6H-C(CH₃)₂- (d)
~ 0.90Doublet (d)6H-CH(CH₃)₂ (f)

Structure for Proton Assignment:

2.2. Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to display eight unique signals, as two of the methyl carbons are chemically equivalent.[2][3]

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~ 50 - 55-CH₂-Br
~ 45 - 50-C(CH₃)₂-
~ 40 - 45-CH₂-C(CH₃)₂
~ 35 - 40-CH-CH₂-
~ 30 - 35-C(CH₃)₂
~ 25 - 30-CH(CH₃)₂
~ 20 - 25-CH(CH₃)₂

2.3. Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will primarily show absorptions corresponding to C-H and C-Br bond vibrations.

Wavenumber (cm⁻¹)Vibration TypeIntensity
2960 - 2850C-H stretch (alkane)Strong
1470 - 1450C-H bend (methylene/methyl)Medium
1385 - 1365C-H bend (gem-dimethyl)Medium
690 - 515C-Br stretchStrong

2.4. Predicted Mass Spectrometry (MS) Data

In electron ionization mass spectrometry (EI-MS), the molecule will fragment in predictable ways. A key feature will be the presence of two molecular ion peaks of nearly equal intensity, M⁺ and M+2, due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).[4][5]

  • Molecular Ion (M⁺): m/z ≈ 206 (for ⁷⁹Br) and 208 (for ⁸¹Br)

  • Major Fragmentation Pathways:

    • Loss of Bromine: The most significant fragmentation is expected to be the cleavage of the C-Br bond, resulting in a carbocation at m/z = 127.[4] This is often the base peak. [C₉H₁₉Br]⁺• → [C₉H₁₉]⁺ + Br•

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the bromine atom.

    • Further Fragmentations: The [C₉H₁₉]⁺ ion will likely undergo further fragmentation, leading to smaller alkyl cations. A prominent peak at m/z = 57, corresponding to a tert-butyl cation, is expected from cleavage of the C4-C5 bond.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample like this compound.

3.1. Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 5-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if one is not already present in the solvent.

    • Transfer the solution to a clean 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette into the NMR tube.[7]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which maximizes spectral resolution. This is typically an automated process.[8]

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR , acquire the free induction decay (FID) using a standard pulse sequence. Typically, 16 to 64 scans are sufficient for a sample of this concentration.

    • For ¹³C NMR , use a proton-decoupled pulse sequence.[9] A greater number of scans (e.g., 1024 or more) and a suitable relaxation delay (e.g., 1-2 seconds) will be necessary due to the low natural abundance of ¹³C and longer relaxation times.[8][10]

  • Data Processing:

    • Apply a Fourier transform to the FID to generate the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.[11]

3.2. Protocol for FT-IR Spectroscopy

  • Sample Preparation (Neat Liquid):

    • Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., NaCl, KBr) are clean by wiping with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.[12]

    • Place a single drop of the neat liquid sample onto the center of the ATR crystal or onto one salt plate. If using salt plates, place the second plate on top and gently press to create a thin film.[13][14]

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty accessory. This will be automatically subtracted from the sample spectrum.

    • Place the prepared sample into the instrument's sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[13]

  • Data Processing:

    • The instrument software will perform a background subtraction.

    • Perform a baseline correction if necessary.

    • Label the significant peaks with their wavenumbers.

3.3. Protocol for Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[15]

    • Ensure the final solution is free of non-volatile salts or buffers, which can interfere with ionization and contaminate the instrument.[15]

    • Filter the sample if any particulate matter is present.

  • Instrument Setup:

    • Choose an appropriate ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). EI is common for relatively small, volatile molecules like this one.

    • Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For a liquid sample with EI, this is often done via a gas chromatography (GC-MS) system or a direct insertion probe.[16]

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) and the M+2 peak to confirm the presence of bromine.

    • Analyze the fragmentation pattern to identify major fragment ions and correlate them with the molecular structure.[17]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound.

Spectroscopic_Analysis_Workflow Sample Sample Preparation (Dissolution, Purification) MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern (Br) Sample->MS Determine Formula IR Infrared (IR) Spectroscopy - Functional Groups (C-Br) Sample->IR Identify Bonds NMR NMR Spectroscopy (1H, 13C, 2D) - Carbon-Hydrogen Framework Sample->NMR Map Connectivity Data_Analysis Combined Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure Structure Elucidation Data_Analysis->Structure Propose & Verify

Caption: General workflow for spectroscopic analysis of an organic compound.

References

The Unreactive Nature of a Sterically Encumbered Primary Halide: A Technical Guide to the Reactivity of 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity profile of alkyl halides is fundamental to designing synthetic pathways. This technical guide delves into the core reactivity of 1-bromo-2,2,5-trimethylhexane, a primary alkyl halide whose structure presents significant challenges to standard substitution and elimination reactions. Its unique steric hindrance dictates a reaction profile characterized by slow reaction rates and a propensity for skeletal rearrangements.

Core Molecular Structure and Steric Hindrance

This compound possesses a bromine atom attached to a primary carbon. However, the adjacent carbon atom (C2) is a quaternary center, substituted with two methyl groups and a tert-butyl-like fragment. This arrangement, analogous to a neopentyl halide, creates substantial steric bulk around the reaction center, profoundly influencing its chemical behavior. This steric impediment is the primary factor governing its participation in nucleophilic substitution and elimination reactions.

Reactivity Profile: Substitution and Elimination Pathways

The reactivity of this compound is a classic example of how steric hindrance can override the typical reaction pathways expected for a primary alkyl halide. Both bimolecular and unimolecular reactions are significantly affected.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

Nucleophilic substitution reactions involving this compound are notably sluggish.

  • S(_N)2 Pathway: The bimolecular (S(_N)2) mechanism is severely hindered. The bulky 2,2,5-trimethylhexane (B165478) group effectively shields the alpha-carbon from the backside attack required for a nucleophile to displace the bromide ion. Consequently, S(_N)2 reactions are extremely slow to the point of being practically non-existent under normal conditions.[1][2][3][4]

  • S(_N)1 Pathway: The unimolecular (S(_N)1) pathway is also disfavored due to the instability of the initially formed primary carbocation.[3][5] However, under forcing conditions such as solvolysis in a polar protic solvent with heating, ionization can occur. The resulting primary carbocation is not a stable intermediate and will rapidly undergo a Wagner-Meerwein rearrangement (a 1,2-methyl or hydride shift) to form a more stable tertiary carbocation.[5][6] This rearranged carbocation can then be trapped by a nucleophile. The overall rate of the S(_N)1 reaction is slow because the rate-determining step is the formation of the unstable primary carbocation.[5]

Elimination Reactions (E1 and E2)

Elimination reactions can compete with substitution, particularly with the use of strong bases or under conditions that favor carbocation formation.

  • E2 Pathway: The bimolecular (E2) elimination pathway is more viable than the S(_N)2 pathway. This reaction requires a strong base to abstract a proton from the beta-carbon. While the alpha-carbon is sterically hindered, the beta-hydrogens are more accessible. The use of a strong, sterically hindered base will favor the E2 mechanism.[7][8][9]

  • E1 Pathway: The unimolecular (E1) elimination pathway proceeds in competition with the S(_N)1 reaction, as they share the same initial carbocation formation step.[10] Following rearrangement to the tertiary carbocation, a weak base (such as the solvent) can abstract a proton to form an alkene. Increasing the reaction temperature generally favors elimination over substitution.[11]

Summary of Expected Reactivity

The following table summarizes the expected reactivity of this compound under various conditions.

Reaction TypeReagent/ConditionsExpected ReactivityMajor Product(s)
S(_N)2 Strong, non-bulky nucleophile (e.g., NaCN, NaN(_3))Extremely slow / No reactionNegligible substitution product
S(_N)1 Weak nucleophile, polar protic solvent (e.g., H(_2)O, ROH, heat)Very slowRearranged substitution product (e.g., tertiary alcohol/ether)
E2 Strong, bulky base (e.g., t-BuOK)FavorableAlkene(s)
E1 Weak base, polar protic solvent (e.g., H(_2)O, ROH, heat)Competes with S(_N)1Rearranged alkene(s)

Visualizing the Reaction Pathways

The logical flow of the key reaction mechanisms can be visualized using the following diagrams.

sn1_e1_pathway Reactant This compound PrimaryCarbocation Primary Carbocation (Unstable) Reactant->PrimaryCarbocation Slow, Rate- Determining Step TertiaryCarbocation Tertiary Carbocation (Rearranged) PrimaryCarbocation->TertiaryCarbocation Fast 1,2-Shift SN1_Product Rearranged Substitution Product TertiaryCarbocation->SN1_Product + Nucleophile E1_Product Rearranged Elimination Product TertiaryCarbocation->E1_Product - H+ (Weak Base)

Caption: S(_N)1 and E1 reaction pathways involving carbocation rearrangement.

sn2_e2_pathway cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway SN2_Reactant This compound + Strong Nucleophile Blocked Steric Hindrance Blocks Backside Attack SN2_Reactant->Blocked SN2_Product No Reaction Blocked->SN2_Product E2_Reactant This compound + Strong, Bulky Base E2_Product Alkene Product E2_Reactant->E2_Product Concerted β-Hydride Abstraction & Br- Loss

Caption: Comparison of the sterically hindered S(_N)2 and viable E2 pathways.

Experimental Considerations and Protocols

Due to the low reactivity, any attempted substitution or elimination reactions with this compound would likely require forcing conditions.

General Protocol for S(_N)1/E1 Solvolysis:

  • Dissolution: Dissolve this compound in a polar protic solvent, such as a mixture of water and ethanol (B145695) or acetic acid.

  • Heating: Heat the solution to reflux for an extended period (potentially days), monitoring the reaction progress by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: After cooling, neutralize the solution if necessary. Extract the products with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO(_4)), and concentrate under reduced pressure.

  • Analysis: Purify the resulting product mixture (likely containing rearranged alcohols and alkenes) by column chromatography or distillation and characterize by NMR spectroscopy and mass spectrometry.

General Protocol for E2 Elimination:

  • Reagent Preparation: Prepare a solution of a strong, bulky base, such as potassium tert-butoxide, in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or tert-butanol.

  • Reaction: Add this compound to the base solution, potentially with heating, and stir for several hours. Monitor the reaction for the disappearance of the starting material.

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

  • Purification and Analysis: Wash, dry, and concentrate the organic extracts. Purify the resulting alkene product by distillation or chromatography and characterize by spectroscopic methods.

Conclusion

The reactivity profile of this compound is a compelling illustration of steric effects in organic chemistry. Its neopentyl-like structure renders it highly unreactive towards the S(_N)2 mechanism. While S(_N)1 and E1 reactions are possible, they are slow and complicated by carbocation rearrangements, leading to products with a different carbon skeleton. The most predictable and generally successful reaction pathway for this substrate is the E2 elimination, achieved through the use of a strong base. For scientists engaged in drug development and complex molecule synthesis, a thorough understanding of these reactivity constraints is crucial for predicting reaction outcomes and designing effective synthetic strategies.

References

Steric Hindrance Effects in 1-Bromo-2,2,5-trimethylhexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,2,5-trimethylhexane, a primary alkyl halide, presents a classic case of profound steric hindrance dictating its chemical reactivity. As a neopentyl-type bromide, the bulky 2,2-dimethylpropyl group attached to the α-carbon dramatically influences the kinetics and outcomes of nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive analysis of these steric effects, detailing the underlying principles, reaction kinetics, and competing pathways. Experimental protocols for assessing its reactivity and synthesizing the compound are also presented, offering a valuable resource for researchers in organic synthesis and drug development.

Introduction: The Neopentyl System and Its Unique Reactivity

This compound belongs to a class of sterically hindered compounds analogous to neopentyl bromide. The defining structural feature is a quaternary carbon atom at the β-position relative to the leaving group. This arrangement creates a significant steric shield around the α-carbon, profoundly impeding the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction.

The extreme lack of reactivity of neopentyl halides in bimolecular displacement reactions is a well-documented phenomenon.[1] This steric hindrance, rather than electronic effects, is the primary determinant of its chemical behavior.[1] Understanding the interplay of steric factors in this system is crucial for predicting reaction outcomes and designing synthetic strategies.

Nucleophilic Substitution Reactions: A Tale of Two Suppressed Pathways

The Impeded SN2 Pathway

The bimolecular nucleophilic substitution (SN2) reaction is characterized by a backside attack of a nucleophile on the carbon atom bearing the leaving group, proceeding through a single concerted step.[2] In the case of this compound, the bulky tert-butyl-like group at the β-carbon effectively blocks this approach.

The result is a drastic reduction in the SN2 reaction rate. For comparison, neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide in SN2 reactions. This steric impediment makes the SN2 pathway practically insignificant under normal conditions.[3]

SN2_Hindrance cluster_transition Transition State Nu Nu⁻ TS [Nu---C---Br]⁻ Nu->TS Backside Attack (Sterically Hindered) AlkylHalide This compound AlkylHalide->TS Product Substitution Product TS->Product Extremely Slow LeavingGroup Br⁻ TS->LeavingGroup

Diagram 1. Sₙ2 reaction pathway for this compound, highlighting the sterically hindered transition state.

The Unfavorable SN1 Pathway

The unimolecular nucleophilic substitution (SN1) reaction proceeds through a carbocation intermediate. For primary alkyl halides like this compound, the formation of a primary carbocation is energetically unfavorable. Primary carbocations are significantly less stable than secondary or tertiary carbocations.

While the SN1 pathway is generally disfavored, under forcing conditions such as solvolysis in a polar protic solvent, it can occur. However, the initially formed primary carbocation is prone to a rapid 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement leads to a mixture of rearranged substitution and elimination products, making the SN1 reaction on this substrate synthetically complex and often low-yielding for the direct substitution product.

SN1_Rearrangement Reactant This compound PrimaryCarbocation Primary Carbocation (Unstable) Reactant->PrimaryCarbocation Slow (Loss of Br⁻) TertiaryCarbocation Tertiary Carbocation (More Stable) PrimaryCarbocation->TertiaryCarbocation Fast (1,2-Hydride/Methyl Shift) RearrangedProduct Rearranged Substitution Product TertiaryCarbocation->RearrangedProduct + Nu⁻ EliminationProduct Elimination Product TertiaryCarbocation->EliminationProduct - H⁺

Diagram 2. Sₙ1 reaction pathway showing carbocation rearrangement.

Elimination Reactions: The Predominant Pathway

Given the kinetic barriers to both SN2 and SN1 reactions, elimination reactions often become the major pathway, particularly in the presence of a strong base. The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton from a β-carbon, and the leaving group departs simultaneously, forming a double bond.

Regioselectivity: Zaitsev vs. Hofmann Elimination

The regiochemical outcome of the E2 reaction is governed by the nature of the base and the substrate.

  • Zaitsev's Rule: With small, strong bases such as ethoxide or hydroxide, the reaction generally follows Zaitsev's rule, leading to the formation of the more substituted (and more stable) alkene. For this compound, this would be 2,2,5-trimethylhex-1-ene.

  • Hofmann's Rule: When a sterically bulky base, such as potassium tert-butoxide, is used, the less sterically accessible proton is removed, leading to the formation of the less substituted alkene (the Hofmann product). In this case, the major product would be 2,2,5-trimethylhex-1-ene. The steric hindrance of the base adds to the steric congestion around the more substituted β-carbon, favoring proton abstraction from the less hindered methyl group.

E2_Competition cluster_reactants E2 Reaction cluster_products Products Reactant This compound Zaitsev Zaitsev Product (More Substituted) Reactant->Zaitsev Small Base (e.g., EtO⁻) Hofmann Hofmann Product (Less Substituted) Reactant->Hofmann Bulky Base (e.g., t-BuOK) Base Base Base->Reactant

Quantitative Data

While specific kinetic data for this compound is scarce in the literature, the relative rate data for neopentyl bromide serves as an excellent proxy due to the identical steric environment around the reaction center.

Alkyl BromideRelative Rate of Sₙ2 Reaction (with EtO⁻ in EtOH at 55°C)
Ethyl bromide1.0
n-Propyl bromide0.4
Isobutyl bromide0.03
Neopentyl bromide 0.00001

Table 1: Relative rates of Sₙ2 reactions for various primary alkyl bromides, demonstrating the profound steric hindrance in the neopentyl system.

Experimental Protocols

Synthesis of this compound

This procedure outlines the synthesis from the corresponding alcohol.

Materials:

  • 2,2,5-trimethylhexan-1-ol (B1371258)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2,2,5-trimethylhexan-1-ol (1 equivalent) in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (0.4 equivalents) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Slowly pour the reaction mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis_Workflow Start 2,2,5-trimethylhexan-1-ol in Diethyl Ether Step1 Cool to 0°C Start->Step1 Step2 Add PBr₃ dropwise Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Workup: - Pour over ice - Wash with H₂O, NaHCO₃, Brine Step3->Step4 Step5 Dry with MgSO₄ and Evaporate Step4->Step5 End Purify by Vacuum Distillation to yield this compound Step5->End

Diagram 4. Experimental workflow for the synthesis of this compound.

Qualitative Comparison of SN2 Reactivity

This experiment provides a visual indication of the slow SN2 reactivity of this compound compared to a less hindered primary alkyl bromide.

Materials:

Procedure:

  • Label two clean, dry test tubes.

  • To the first test tube, add 2 mL of the 15% sodium iodide in acetone solution and 5 drops of 1-bromobutane.

  • To the second test tube, add 2 mL of the 15% sodium iodide in acetone solution and 5 drops of this compound.

  • Stopper and shake both tubes.

  • Observe the tubes for the formation of a precipitate (sodium bromide). The reaction with 1-bromobutane should show a precipitate relatively quickly, indicating a faster SN2 reaction. The tube with this compound will show little to no precipitate over an extended period, visually demonstrating its low reactivity.

E2 Elimination and Product Analysis

This protocol describes a typical E2 reaction and subsequent analysis of the product mixture.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.

  • Add this compound (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and carefully remove the solvent.

  • Analyze the crude product mixture by GC-MS to determine the ratio of Zaitsev and Hofmann elimination products.

Conclusion

The reactivity of this compound is overwhelmingly dictated by steric hindrance. The bulky neopentyl-like structure severely retards the SN2 reaction pathway and promotes carbocation rearrangements in the disfavored SN1 pathway. Consequently, elimination reactions, particularly the E2 pathway, are the most synthetically viable transformations for this substrate. The choice of a small or bulky base provides a degree of control over the regiochemical outcome, allowing for the selective formation of either the Zaitsev or Hofmann alkene. For researchers in drug development and organic synthesis, a thorough understanding of these steric effects is paramount for the effective utilization of this and structurally related building blocks.

References

An In-depth Technical Guide to 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-2,2,5-trimethylhexane, including its nomenclature, physicochemical properties, a proposed synthesis protocol, and a discussion of its chemical reactivity. Due to the limited availability of experimental data for this specific compound, this guide combines reported data with computed values and established chemical principles.

IUPAC Name and Synonyms

The compound with the chemical structure leading to the name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound[1]

Synonyms:

  • 1466562-36-6 (CAS Number)[1][2]

  • AKOS015392918[1]

  • CS-0266060[1]

  • EN300-675411[1]

  • F2147-6063[1]

Physicochemical Properties

PropertyThis compound (Computed)1-Bromo-3,5,5-trimethylhexane (B1594177) (Experimental/Computed)
Molecular Formula C₉H₁₉Br[1]C₉H₁₉Br[3]
Molecular Weight 207.15 g/mol [1]207.15 g/mol [3]
Boiling Point Not available196.7 °C at 760 mmHg[4]
Density Not available1.086 g/cm³[4]
Refractive Index Not available1.451[4]
XLogP3 4.4[1]4.4[3]
Exact Mass 206.06701 Da[1]206.06701 Da[3]

Proposed Experimental Protocol: Synthesis of this compound

A specific, validated experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible route is the bromination of the corresponding primary alcohol, 2,2,5-trimethylhexan-1-ol (B1371258), using phosphorus tribromide (PBr₃). This is a standard method for converting primary alcohols to alkyl bromides.

Reaction: 3 (CH₃)₂CHCH₂CH₂C(CH₃)₂CH₂OH + PBr₃ → 3 (CH₃)₂CHCH₂CH₂C(CH₃)₂CH₂Br + H₃PO₃

Materials:

  • 2,2,5-trimethylhexan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, dissolve 2,2,5-trimethylhexan-1-ol (1.0 eq) in anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.

  • Addition of PBr₃: Add phosphorus tribromide (0.33-0.40 eq) dropwise from the dropping funnel to the stirred alcohol solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation.

Chemical Reactivity and Steric Hindrance

This compound is a primary alkyl halide. However, the presence of a quaternary carbon (a carbon bonded to four other carbon atoms) at the C2 position introduces significant steric hindrance around the reaction center. This structure is analogous to a neopentyl halide.

This steric bulk has a profound impact on its reactivity in nucleophilic substitution reactions:

  • Sₙ2 Reactions: The backside attack required for an Sₙ2 mechanism is severely hindered by the bulky tert-butyl group adjacent to the carbon bearing the bromine.[5][6][7] Consequently, Sₙ2 reactions with this compound are expected to be extremely slow.[7][8]

  • Sₙ1 Reactions: While Sₙ1 reactions are possible, the formation of a primary carbocation upon departure of the bromide ion is highly unfavorable.[8] If an Sₙ1 reaction were to occur, it would likely proceed with a rearrangement (a 1,2-methyl shift) to form a more stable tertiary carbocation before the nucleophile attacks.[8]

Visualizations

Synthesis_of_1_Bromo_2_2_5_trimethylhexane 2,2,5-trimethylhexan-1-ol 2,2,5-trimethylhexan-1-ol This compound This compound 2,2,5-trimethylhexan-1-ol->this compound  PBr₃, Diethyl Ether SN2_Hindrance cluster_reactant This compound cluster_nucleophile Nucleophile cluster_transition_state Hindered Transition State cluster_products Slow/No Reaction r Br-CH₂-C(CH₃)₂-CH₂-CH(CH₃)₂ ts [Nu---CH₂(---Br)---C(CH₃)₂-R]⁻ r->ts h1 h2 h3 nuc Nu⁻ nuc->ts Backside attack p Nu-CH₂-C(CH₃)₂-R  +  Br⁻ ts->p Very slow

References

Navigating the Scarcity: A Technical Guide to the Commercial Availability and Synthesis of 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability

A thorough search of major chemical supplier databases indicates that 1-Bromo-2,2,5-trimethylhexane is not a stock chemical. While the compound is listed in the catalogs of several suppliers, indicating they have the capacity to synthesize it, none currently offer it for immediate purchase. This suggests that the demand for this specific chemical is low, and it is likely produced on a made-to-order basis.

Supplier/DatabaseCAS NumberMolecular FormulaPurityAvailability
Molport1466562-36-6C9H19BrNot Specified0 suppliers[1][2]
Moldb1466562-36-6C9H19BrTypically 95%Not in stock[3]
BLD Pharm1466562-36-6C9H19BrNot SpecifiedInquire for custom synthesis[4]
PubChem1466562-36-6C9H19BrNot ApplicableLists potential vendors[5]

Given the lack of off-the-shelf availability, researchers requiring this compound have two primary options: engage a custom synthesis service or perform the synthesis in their own laboratory.

Custom Synthesis Services

For researchers who require high-purity compounds with guaranteed specifications and analytical data, but lack the in-house capacity for synthesis, several companies specialize in custom chemical synthesis. These contract research organizations (CROs) can provide a quote for the synthesis of this compound upon request.

Potential Custom Synthesis Providers:

  • ChiroBlock: Offers custom synthesis of complex and commercially unavailable compounds.[1]

  • Life Chemicals: Provides comprehensive custom synthesis services for drug discovery and material science.[6]

  • Taros Chemicals: Specializes in complex, multi-step organic and organometallic synthesis.[7]

  • Creative Biolabs: Offers chemical synthesis services for therapeutic compounds and their intermediates.[8]

  • BOC Sciences: Provides custom chemical synthesis and manufacturing for various industries.[9]

The general workflow for obtaining the compound via custom synthesis is outlined below.

cluster_request Request Phase cluster_synthesis Synthesis & Delivery Phase Request for Quotation (RFQ) Request for Quotation (RFQ) Provide CAS Number & Required Quantity/Purity Provide CAS Number & Required Quantity/Purity Request for Quotation (RFQ)->Provide CAS Number & Required Quantity/Purity Details Sign Non-Disclosure Agreement (NDA) Sign Non-Disclosure Agreement (NDA) Provide CAS Number & Required Quantity/Purity->Sign Non-Disclosure Agreement (NDA) If required Supplier Provides Quote & Timeline Supplier Provides Quote & Timeline Sign Non-Disclosure Agreement (NDA)->Supplier Provides Quote & Timeline Submission Initiate Synthesis Project Initiate Synthesis Project Supplier Provides Quote & Timeline->Initiate Synthesis Project Approval Quality Control & Analysis Quality Control & Analysis Initiate Synthesis Project->Quality Control & Analysis Completion Compound Delivery with Certificate of Analysis (CoA) Compound Delivery with Certificate of Analysis (CoA) Quality Control & Analysis->Compound Delivery with Certificate of Analysis (CoA) Shipment

Workflow for acquiring this compound via custom synthesis.

Proposed Synthetic Pathway and Experimental Protocol

For laboratories equipped for organic synthesis, this compound can be prepared from a suitable precursor. A plausible synthetic route is the bromination of the corresponding alcohol, 2,2,5-trimethylhexan-1-ol (B1371258). Due to the neopentyl-like structure of the starting alcohol (a primary alcohol with a quaternary carbon at the beta-position), care must be taken to select a method that minimizes the potential for carbocation rearrangement.

The proposed two-step synthesis starts from a commercially available, though structurally different, alcohol, 3,5,5-trimethylhexan-1-ol, and proceeds through the corresponding aldehyde to the target precursor, 2,2,5-trimethylhexan-1-ol, which is then brominated.

A 3,5,5-Trimethylhexan-1-ol B Oxidation A->B C 3,5,5-Trimethylhexanal B->C D Isomerization (e.g., acid or base catalysis) C->D E 2,2,5-Trimethylhexanal D->E F Reduction E->F G 2,2,5-Trimethylhexan-1-ol F->G H Bromination (e.g., PBr3 or CBr4/PPh3) G->H I This compound H->I

Proposed multi-step synthesis of this compound.
Experimental Protocol: Bromination of 2,2,5-trimethylhexan-1-ol

This protocol is adapted from general procedures for the bromination of primary alcohols, with specific considerations for hindered substrates to minimize side reactions.

Materials:

  • 2,2,5-trimethylhexan-1-ol

  • Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure using Phosphorus Tribromide (PBr₃):

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (or connected to an inert gas line) is charged with 2,2,5-trimethylhexan-1-ol (1.0 eq) dissolved in anhydrous diethyl ether under an inert atmosphere. The flask is cooled to 0 °C in an ice-water bath.

  • Addition of PBr₃: Phosphorus tribromide (0.4 eq), dissolved in anhydrous diethyl ether, is added dropwise to the stirred alcohol solution over 30-60 minutes, maintaining the internal temperature at or below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: The reaction mixture is carefully poured over crushed ice and stirred for 15 minutes. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x volume of the aqueous layer). The combined organic layers are washed successively with cold water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is purified by vacuum distillation to yield the final product.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

TechniqueExpected Data
¹H NMR Signals corresponding to the isobutyl and neopentyl protons, with the methylene (B1212753) group adjacent to the bromine atom appearing as a downfield singlet or AB quartet.
¹³C NMR A signal for the carbon atom attached to the bromine in the range of 30-40 ppm, along with signals for the other aliphatic carbons.
Mass Spec (MS) Molecular ion peaks corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
IR Spectroscopy A characteristic C-Br stretching vibration in the fingerprint region (around 500-600 cm⁻¹).

References

1-Bromo-2,2,5-trimethylhexane: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1-Bromo-2,2,5-trimethylhexane is a primary alkyl bromide whose potential as a synthetic building block remains largely unexplored in published literature. This technical guide provides an in-depth analysis of its prospective research applications by extrapolating from the well-established reactivity of primary alkyl halides. We detail potential synthetic routes, key chemical transformations including nucleophilic substitution (S(_N)2), Grignard reagent formation, and elimination (E2) reactions. This document serves as a foundational resource for researchers seeking to incorporate this sterically hindered nine-carbon scaffold into novel synthetic pathways, particularly in the fields of medicinal chemistry and materials science.

Introduction

This compound (CAS No. 1466562-36-6) is an organobromine compound with a unique branched structure.[1][2] As a primary alkyl halide, the bromine atom is situated on a carbon atom that is bonded to only one other carbon atom. This structural feature is pivotal, as it dictates the compound's reactivity, favoring bimolecular nucleophilic substitution (S(_N)2) and facilitating the formation of organometallic reagents. The steric hindrance introduced by the adjacent gem-dimethyl group on the C2 carbon, however, presents an interesting chemical challenge and opportunity, potentially influencing reaction rates and selectivity compared to unhindered primary alkyl halides.

This guide explores the untapped synthetic potential of this compound as a versatile building block. By examining fundamental reaction classes applicable to primary alkyl halides, we provide a theoretical framework and hypothetical protocols to stimulate its use in research and development.

Physicochemical Properties

While specific experimental data for this compound is scarce, its basic properties can be identified from chemical databases. For comparative purposes, data for the isomeric compound 1-Bromo-3,5,5-trimethylhexane is also included, as its properties are likely to be similar.

PropertyValue (this compound)Value (1-Bromo-3,5,5-trimethylhexane)Reference
CAS Number 1466562-36-650915-80-5[1][2][3]
Molecular Formula C(9)H({19})BrC(9)H({19})Br[1][2][3]
Molecular Weight 207.15 g/mol 207.15 g/mol [1][3]
Boiling Point Not available196.7 °C at 760 mmHg[4]
Density Not available1.086 g/cm³[4]
Refractive Index Not available1.451[4]
LogP 4.4 (Computed)3.84 (Computed)[1][4]

Synthesis of this compound

Primary alkyl bromides are commonly synthesized from the corresponding primary alcohols. A plausible route to this compound would be the hydrobromination of 2,2,5-trimethylhexan-1-ol (B1371258).

Synthesis cluster_main Synthesis Pathway Alcohol 2,2,5-Trimethylhexan-1-ol Product This compound Alcohol->Product  Hydrobromination Reagent HBr / H₂SO₄

Caption: Synthesis of this compound from its corresponding alcohol.

Experimental Protocol: Synthesis from 2,2,5-trimethylhexan-1-ol

This protocol is adapted from general procedures for the conversion of primary alcohols to alkyl bromides.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2,2,5-trimethylhexan-1-ol (1.0 eq).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add a mixture of concentrated sulfuric acid (0.5 eq) and hydrobromic acid (48%, 1.2 eq) through the dropping funnel with constant stirring.

  • Reaction: After addition is complete, heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Potential Research Application: Nucleophilic Substitution (S(_N)2) Reactions

As a primary alkyl halide, this compound is an excellent substrate for S(_N)2 reactions.[5][6] This pathway allows for the direct displacement of the bromide ion by a wide variety of nucleophiles, enabling the introduction of diverse functional groups. The rate of S(_N)2 reactions is dependent on both the substrate and the nucleophile concentrations.[7][8] The reaction proceeds via a backside attack, leading to an inversion of configuration if the carbon center were chiral.[8]

SN2_Reaction cluster_sn2 General SN2 Pathway Substrate This compound Product R-Nu Substrate->Product  Sₙ2 Displacement Nucleophile Nu⁻ LeavingGroup Br⁻

Caption: General workflow for S(_N)2 reactions with this compound.

Application in Functional Group Interconversion

The S(_N)2 reaction is a cornerstone of organic synthesis for creating new carbon-heteroatom bonds.

Nucleophile (Nu⁻)Reagent ExampleProduct Functional GroupPotential Application
Cyanide Sodium Cyanide (NaCN)NitrileChain extension, precursor to amines and carboxylic acids
Azide Sodium Azide (NaN₃)AzidePrecursor to primary amines via reduction
Hydroxide Sodium Hydroxide (NaOH)AlcoholIntroduction of a hydroxyl group
Alkoxide Sodium Ethoxide (NaOEt)EtherSynthesis of ethers (Williamson Ether Synthesis)
Thiolate Sodium Thiophenoxide (NaSPh)ThioetherIntroduction of sulfur-containing moieties
Iodide Sodium Iodide (NaI)Alkyl IodideFinkelstein reaction, creating a more reactive alkyl halide
Experimental Protocol: Synthesis of 2,2,5-Trimethylhexyl Cyanide
  • Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972) in a round-bottom flask, add sodium cyanide (1.2 eq).

  • Reaction: Heat the mixture at 50-70°C and stir vigorously. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude nitrile can be purified by vacuum distillation or column chromatography.

Potential Research Application: Grignard Reagent Formation

Alkyl halides react with magnesium metal in an ether solvent to form highly nucleophilic organomagnesium compounds known as Grignard reagents.[9][10][11] this compound is a suitable precursor for forming (2,2,5-trimethylhexyl)magnesium bromide. This reagent is a powerful carbon-based nucleophile and a strong base, making it extremely useful for forming new carbon-carbon bonds.[11] All glassware and solvents must be scrupulously dry, as Grignard reagents react readily with protic sources like water.[9]

Grignard_Formation_Reaction cluster_grignard Grignard Reagent Synthesis and Use Substrate This compound Grignard (2,2,5-trimethylhexyl)magnesium bromide Substrate->Grignard  Formation Mg Mg⁰ / Dry Ether Product New C-C Bonded Product Grignard->Product  Reaction Electrophile Electrophile (e.g., Aldehyde, Ketone, CO₂)

Caption: Formation and subsequent reaction of a Grignard reagent.

Applications of (2,2,5-trimethylhexyl)magnesium bromide
ElectrophileProduct TypeSignificance
Aldehydes Secondary AlcoholForms a new C-C bond and a hydroxyl group
Ketones Tertiary AlcoholCreates a quaternary carbon center with a hydroxyl group
Esters Tertiary Alcohol (after 2 eq.)Adds the alkyl group twice to the carbonyl carbon
Carbon Dioxide (CO₂) Carboxylic AcidLengthens the carbon chain by one and adds a carboxyl group
Epoxides Primary AlcoholOpens the epoxide ring to form a new C-C bond
Experimental Protocol: Preparation and Reaction with Acetone
  • Preparation of Grignard Reagent:

    • Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. Add magnesium turnings (1.1 eq) to the flask.

    • Initiation: Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.

    • Formation: Add the remainder of the alkyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Addition: Cool the freshly prepared Grignard solution in an ice bath. Add a solution of acetone (1.0 eq) in anhydrous ether dropwise via the dropping funnel.

    • Quenching: After the addition is complete and the reaction has stirred for 30 minutes, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Workup and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting tertiary alcohol can be purified by column chromatography.

Potential Research Application: Elimination (E2) Reactions

While primary alkyl halides typically favor S(_N)2 reactions, an E2 (bimolecular elimination) reaction can be induced to form an alkene.[12] This requires the use of a strong, sterically hindered base to disfavor the competing substitution pathway.[13][14] For this compound, an E2 reaction would yield 2,2,5-trimethylhex-1-ene. The use of a bulky base like potassium tert-butoxide (KO

t^tt
Bu) is crucial.[13]

E2_Reaction cluster_e2 E2 Elimination Pathway Substrate This compound Product 2,2,5-Trimethylhex-1-ene Substrate->Product  Dehydrobromination Base Strong, Hindered Base (e.g., KOtBu)

Caption: E2 elimination of this compound to form an alkene.

Experimental Protocol: Synthesis of 2,2,5-trimethylhex-1-ene
  • Setup: In a round-bottom flask, dissolve potassium tert-butoxide (1.5 eq) in its corresponding alcohol, tert-butanol, or another suitable solvent like THF.

  • Reagent Addition: Add this compound (1.0 eq) to the base solution at room temperature or with gentle heating.

  • Reaction: Stir the mixture and heat to reflux for several hours. Monitor the reaction by GC-MS or TLC to observe the formation of the alkene product and the disappearance of the starting material.

  • Workup: Cool the reaction, pour it into water, and extract with a low-boiling point solvent like pentane.

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. The solvent can be carefully removed by distillation. The resulting alkene product, being volatile, should be handled with care and can be further purified by fractional distillation if necessary.

Conclusion

This compound represents a valuable, yet underutilized, chemical scaffold. Its nature as a primary alkyl halide opens up a rich area of synthetic chemistry, allowing for its conversion into a multitude of other compound classes. Through nucleophilic substitution, it can be functionalized with a wide array of heteroatoms. Its conversion to a Grignard reagent provides a powerful tool for constructing complex carbon skeletons, a critical step in the synthesis of new drug candidates and organic materials. Furthermore, controlled elimination reactions offer a route to specific unsaturated systems. This guide provides the necessary theoretical and practical foundation to encourage the adoption of this compound as a versatile building block in modern organic synthesis.

References

An In-depth Technical Guide to the Stability and Storage of 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted stability and recommended storage conditions for 1-Bromo-2,2,5-trimethylhexane. Due to the limited availability of specific experimental data for this compound, this guide is based on established principles of organic chemistry, particularly the reactivity of sterically hindered alkyl halides.

Chemical Identity and Properties

This compound is a primary alkyl bromide with a neopentyl-like structure. The presence of a quaternary carbon atom adjacent to the carbon bearing the bromine atom introduces significant steric hindrance, which is a critical determinant of its reactivity and stability.

PropertyValue
IUPAC Name This compound
Molecular Formula C9H19Br
Molecular Weight 207.15 g/mol [1][2]
CAS Number 1466562-36-6[1][2]
Canonical SMILES CC(C)CCC(C)(C)CBr[1]

Predicted Reactivity and Stability

The stability of this compound is intrinsically linked to its molecular structure. The bulky tert-butyl group at the β-position to the bromine atom sterically hinders the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction. This makes the compound significantly less reactive in SN2 reactions compared to unhindered primary alkyl halides.[3][4][5][6]

Table 1: Predicted Relative Reactivity in Nucleophilic Substitution Reactions

SubstrateReaction TypePredicted Relative RateRationale
Methyl BromideSN2Very FastMinimal steric hindrance.
1-BromopropaneSN2FastUnhindered primary alkyl halide.
This compound SN2 Extremely Slow Severe steric hindrance from the β-tert-butyl group inhibits backside attack.[3][5][6]
tert-Butyl BromideSN1FastForms a stable tertiary carbocation.
This compound SN1 Slow Formation of an unstable primary carbocation is unfavorable; however, rearrangement to a more stable tertiary carbocation is possible but slow.[7][8]
Nucleophilic Substitution (SN2 vs. SN1)

Due to extreme steric hindrance, this compound is expected to be practically inert under typical SN2 conditions.[5] While primary alkyl halides generally do not undergo unimolecular nucleophilic substitution (SN1) reactions due to the instability of the resulting primary carbocation, neopentyl-like structures can undergo SN1 reactions, albeit slowly, often accompanied by rearrangement to a more stable tertiary carbocation.[7]

Elimination Reactions (E2)

Elimination reactions, particularly bimolecular elimination (E2), are a competing pathway for sterically hindered alkyl halides, especially in the presence of strong, non-nucleophilic bases. The use of a bulky base would favor the formation of the Hofmann product (the less substituted alkene) due to steric interactions.[9]

Potential Decomposition Pathways

Alkyl halides can undergo decomposition through various pathways, including elimination and reaction with nucleophiles. For this compound, potential decomposition could occur via:

  • Dehydrohalogenation: Elimination of HBr to form an alkene. This can be promoted by heat or the presence of a base.[9]

  • Hydrolysis: Slow reaction with water to form the corresponding alcohol, likely proceeding through an SN1 mechanism with rearrangement.

Recommended Storage and Handling

Table 2: Recommended Storage and Handling Procedures

ParameterRecommendationRationale
Temperature Cool, dry place.To minimize decomposition and reaction rates.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) if long-term storage is required.To prevent reaction with atmospheric moisture.
Container Tightly sealed, light-resistant container (e.g., amber glass bottle).To prevent evaporation and exposure to light, which can cause photodegradation.[10][11][12][13][14]
Incompatible Materials Strong bases, strong oxidizing agents, and reactive metals.To avoid unwanted reactions such as elimination or oxidation.
Handling Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16][17]To avoid inhalation and skin contact.

Visualizing Reaction Pathways and Storage Workflow

Predicted Reaction Pathways

Reaction_Pathways cluster_SN2 SN2 Pathway (Inhibited) cluster_SN1 SN1 Pathway (with Rearrangement) cluster_E2 E2 Pathway A This compound B Transition State (Highly Strained) A->B Extremely Slow C Substitution Product B->C Nu Nu: Nu->A Backside Attack X Steric Hindrance X->B D This compound E Primary Carbocation (Unstable) D->E Slow F Tertiary Carbocation (Stable) E->F Hydride Shift G Substitution Product F->G Fast (Nu:) H This compound I Alkene Product H->I Concerted Elimination Base Base: Base->H Proton Abstraction Storage_Workflow A Receive Compound B Inspect Container for Damage A->B B->A Damaged C Store in a Cool, Dry, Well-Ventilated Area B->C No Damage D Use a Light-Resistant Container (Amber Bottle) C->D E Ensure Container is Tightly Sealed D->E F Store Away from Incompatible Materials E->F G For Long-Term Storage, Consider Inert Atmosphere F->G H Ready for Use G->H

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. 1-Bromo-2,2,5-trimethylhexane is a useful building block in the development of more complex molecules within the pharmaceutical and chemical industries. Its synthesis from the corresponding alcohol, 2,2,5-trimethylhexanol, requires a careful selection of reagents to ensure high yield and prevent unwanted side reactions, such as carbocation rearrangements, which can be problematic when using hydrohalic acids like HBr with certain substrates.[1][2][3] This document provides detailed protocols for two reliable methods for this synthesis: reaction with phosphorus tribromide (PBr₃) and the Appel reaction. Both methods are well-suited for primary alcohols and proceed via mechanisms that avoid rearrangement.[3][4][5]

Principle of Methods

1. Reaction with Phosphorus Tribromide (PBr₃)

This classic method converts primary and secondary alcohols into alkyl bromides with high efficiency.[5][6][7] The reaction mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom.[5][8] This forms a good leaving group, which is subsequently displaced by a bromide ion via an Sₙ2 reaction.[5][8][9] The Sₙ2 pathway ensures that the reaction proceeds without carbocation intermediates, thereby preventing skeletal rearrangements.[3][5]

2. The Appel Reaction

The Appel reaction provides a mild and effective alternative for converting alcohols to alkyl bromides using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄).[10][11][12] The reaction begins with the formation of a phosphonium (B103445) salt from PPh₃ and CBr₄.[10][13] The alcohol then acts as a nucleophile, attacking the phosphorus atom to form an oxyphosphonium intermediate.[11][13][14] An intramolecular Sₙ2 displacement by the bromide ion then yields the desired alkyl bromide, triphenylphosphine oxide, and bromoform.[10][11] Like the PBr₃ method, this reaction avoids rearrangements and is highly effective for primary and secondary alcohols.[13][14]

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Phosphorus tribromide (PBr₃) is toxic, corrosive, and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Carbon tetrabromide (CBr₄) is toxic. Avoid inhalation and skin contact.

  • Dichloromethane (B109758) is a suspected carcinogen. Handle with appropriate caution.

Protocol A: Synthesis using Phosphorus Tribromide (PBr₃)

Materials:

  • 2,2,5-trimethylhexanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (or dichloromethane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel

  • Rotary evaporator and vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,2,5-trimethylhexanol (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add phosphorus tribromide (0.4 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (caution: gas evolution), and finally with brine.[15][16]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a clear, colorless oil.[15]

Protocol B: Synthesis using the Appel Reaction

Materials:

  • 2,2,5-trimethylhexanol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath

  • Rotary evaporator and flash column chromatography setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,2,5-trimethylhexanol (1.0 eq) and triphenylphosphine (1.2 eq). Dissolve the solids in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add carbon tetrabromide (1.2 eq) portion-wise over 15-20 minutes. An exothermic reaction may be observed.

  • Reaction: Stir the resulting mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.[14] Continue stirring for an additional 2-4 hours, monitoring the reaction by TLC until the starting alcohol is consumed.

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude residue contains the product and triphenylphosphine oxide. Purify by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to isolate the pure this compound.[14][17]

Data Presentation

The following table summarizes the quantitative data for the described protocols.

ParameterProtocol A (PBr₃ Method)Protocol B (Appel Reaction)
Starting Material 2,2,5-trimethylhexanol (1.0 eq)2,2,5-trimethylhexanol (1.0 eq)
Primary Reagent Phosphorus Tribromide (PBr₃) (0.4 eq)Carbon Tetrabromide (CBr₄) (1.2 eq)
Secondary Reagent N/ATriphenylphosphine (PPh₃) (1.2 eq)
Solvent Anhydrous Diethyl EtherAnhydrous Dichloromethane
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12 - 18 hours2.5 - 4.5 hours
Typical Yield 70 - 85%80 - 95%
Purification Method Vacuum DistillationFlash Column Chromatography

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformation.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification start 2,2,5-trimethylhexanol dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Reagents (PBr₃ or CBr₄/PPh₃) cool->add_reagent react Stir at RT (Monitor by TLC) add_reagent->react quench Quench Reaction react->quench extract Extract & Wash quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

chemical_transformation start 2,2,5-trimethylhexanol (C₉H₂₀O) product This compound (C₉H₁₉Br) start->product Sₙ2 Substitution reagents PBr₃ or CBr₄ / PPh₃

Caption: Chemical transformation from alcohol to alkyl bromide.

References

Application Notes and Protocols for the Formation of 2,2,5-Trimethylhexylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formation of the Grignard reagent, 2,2,5-trimethylhexylmagnesium bromide, from 1-bromo-2,2,5-trimethylhexane. Grignard reagents are potent nucleophiles essential for the formation of carbon-carbon bonds, a cornerstone of synthetic organic chemistry. The sterically hindered nature of the starting alkyl halide presents unique considerations for this transformation, which are addressed in the provided methodology.

Overview

The synthesis of 2,2,5-trimethylhexylmagnesium bromide is achieved through the reaction of this compound with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether.[1][2][3] The reaction must be conducted under strictly anhydrous and inert conditions to prevent the quenching of the highly reactive Grignard reagent.[1][4] Initiation of the reaction can sometimes be challenging and may require activation of the magnesium surface.[3][4]

Experimental Protocol

This protocol is a representative procedure adapted from general methods for Grignard reagent synthesis.[1][4][5][6] Optimization may be required to achieve desired yields for this specific substrate.

2.1. Materials and Equipment

  • Reagents:

    • This compound (1.0 equiv)

    • Magnesium turnings (1.2 equiv)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Iodine (a single crystal) or 1,2-dibromoethane (B42909) (catalytic amount)

    • Inert gas (Argon or Nitrogen)

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Pressure-equalizing dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Schlenk line or inert gas manifold

    • Syringes and needles

2.2. Procedure

  • Preparation of Glassware: All glassware must be rigorously dried in an oven at >120 °C for several hours and assembled hot under a stream of inert gas.[4]

  • Magnesium Activation: Place the magnesium turnings and a magnetic stir bar into the round-bottom flask. Assemble the glassware under a positive pressure of inert gas. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.[3][4] Gently warm the flask with a heat gun until the iodine sublimes and coats the magnesium, or until bubbles are seen from the reaction with 1,2-dibromoethane.[5] This process etches the magnesium oxide layer, exposing a fresh reactive surface.[4]

  • Reaction Setup: Allow the flask to cool to room temperature. Add a portion of the anhydrous THF to the flask to cover the magnesium.

  • Initiation: Prepare a solution of this compound in the remaining anhydrous THF in the dropping funnel. Add a small aliquot (approximately 10%) of the alkyl bromide solution to the stirred magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy and/or gentle refluxing is observed.[5] If the reaction does not start, gentle warming or sonication may be applied.

  • Grignard Reagent Formation: Once the reaction has initiated, slowly add the remaining solution of this compound from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and external cooling may be applied.

  • Completion and Use: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting gray to brownish solution is the Grignard reagent, 2,2,5-trimethylhexylmagnesium bromide, which can be used directly in subsequent reactions. The concentration of the Grignard reagent can be determined by titration.[5]

Data Presentation

Quantitative data for the formation of 2,2,5-trimethylhexylmagnesium bromide is not extensively reported in the literature. The following table provides representative data for Grignard reagent formation with similar alkyl bromides to offer an expectation of potential outcomes.

ParameterExpected RangeNotes
Yield 70-95%Yield is highly dependent on the purity of reagents and the exclusion of water and air.
Reaction Time 1-3 hoursInitiation is the variable step; the reaction proceeds relatively quickly once started.
Concentration 0.5 - 1.0 MTypically prepared in this concentration range for subsequent use.
Appearance Cloudy, gray to brown solutionThe color can vary depending on the purity of the magnesium and any side reactions.

Visualizations

4.1. Experimental Workflow

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Dry_Glassware Dry Glassware Assemble_Apparatus Assemble Apparatus Dry_Glassware->Assemble_Apparatus Under Inert Gas Activate_Mg Activate Mg (Iodine/1,2-Dibromoethane) Assemble_Apparatus->Activate_Mg Initiate_Reaction Initiate Reaction (Add 10% Alkyl Bromide) Activate_Mg->Initiate_Reaction Add_Reactant Slow Addition of This compound Initiate_Reaction->Add_Reactant Stir_Complete Stir to Completion Add_Reactant->Stir_Complete Grignard_Solution 2,2,5-Trimethylhexyl- magnesium Bromide Solution Stir_Complete->Grignard_Solution Titrate Determine Concentration (Titration) Grignard_Solution->Titrate Use_Directly Use in Subsequent Reaction Grignard_Solution->Use_Directly

Caption: Workflow for the synthesis of 2,2,5-trimethylhexylmagnesium bromide.

4.2. Signaling Pathway (Reaction Mechanism)

Grignard_Mechanism RBr This compound (R-Br) RMgBr 2,2,5-Trimethylhexyl- magnesium Bromide (R-Mg-Br) RBr->RMgBr Mg Magnesium (Mg) Mg->RMgBr Solvent Anhydrous Ether (e.g., THF) Solvent->RMgBr Solvent

Caption: Formation of the Grignard reagent from this compound.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,2,5-trimethylhexane is a primary alkyl halide characterized by significant steric hindrance at the carbon adjacent to the bromine-bearing carbon (C2). This neopentyl-like structure profoundly influences its reactivity in nucleophilic substitution and elimination reactions. Understanding these reaction pathways is crucial for its application as a building block in organic synthesis, particularly in the development of new therapeutic agents where the incorporation of bulky, lipophilic moieties can significantly impact pharmacological properties.

This document provides a detailed overview of the nucleophilic substitution reactions of this compound, including theoretical considerations, experimental protocols for key transformations, and expected outcomes based on established chemical principles and data from analogous systems.

Theoretical Background: Reaction Mechanisms

The reactivity of this compound is governed by a competition between four potential pathways: SN1, SN2, E1, and E2.

  • SN2 (Bimolecular Nucleophilic Substitution): This pathway involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. Due to the presence of a quaternary carbon at the C2 position in this compound, there is substantial steric hindrance that effectively blocks this backside approach. Consequently, SN2 reactions are extremely slow and generally not observed for this substrate.

  • SN1 (Unimolecular Nucleophilic Substitution): This two-step mechanism begins with the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. The initial formation of a primary carbocation from this compound is energetically unfavorable. However, this primary carbocation can undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation. The overall rate of the SN1 reaction is slow due to the high activation energy of the initial ionization step.

  • E2 (Bimolecular Elimination): This concerted reaction requires a strong base to abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. Similar to the SN2 pathway, the steric bulk around the α- and β-carbons of this compound can hinder the approach of the base, making E2 reactions less favorable, especially with bulky bases.

  • E1 (Unimolecular Elimination): This pathway shares the same rate-determining step as the SN1 reaction, the formation of a carbocation. Once the carbocation is formed, a weak base (often the solvent) can abstract a proton to form an alkene. E1 reactions often compete with SN1 reactions, particularly at higher temperatures.

Logical Relationship of Reaction Pathways

G Reaction Pathways of this compound sub This compound sn2 SN2 Reaction sub->sn2 Highly Disfavored (Steric Hindrance) sn1 SN1 Reaction sub->sn1 Slow (Carbocation Formation) e2 E2 Reaction sub->e2 Possible with strong, non-bulky base e1 E1 Reaction sn1->e1 Competes carbocation Primary Carbocation sn1->carbocation Rate-determining step rearranged_carbocation Tertiary Carbocation (via 1,2-methyl shift) carbocation->rearranged_carbocation sn1_product Substitution Product (Rearranged) rearranged_carbocation->sn1_product Nucleophilic attack e1_product Elimination Product (Rearranged) rearranged_carbocation->e1_product Proton abstraction

Caption: Competing reaction pathways for this compound.

Data Presentation: Expected Product Distribution

Due to the lack of specific experimental data for this compound in the literature, the following tables present expected product distributions and relative reaction rates based on studies of the analogous and well-characterized neopentyl bromide. These values should be considered illustrative for guiding experimental design.

Table 1: Solvolysis in 80% Aqueous Ethanol at 50°C (Primarily SN1/E1 Conditions)

Product TypeProduct NameExpected Yield (%)
Substitution (SN1) 2,2,5-Trimethylhexan-1-ol< 1% (unrearranged)
2-Ethoxy-2,5-dimethylhexaneMajor Product (rearranged)
2,5-Dimethylhexan-2-olMajor Product (rearranged)
Elimination (E1) 2,5-Dimethylhex-1-eneMinor Product (rearranged)
2,5-Dimethylhex-2-eneMinor Product (rearranged)

Table 2: Reaction with Strong Bases (E2 Conditions)

Base/SolventTemperature (°C)Major ProductMinor Product(s)Expected Major Product Yield (%)
Sodium Ethoxide / Ethanol552,2,5-Trimethylhex-1-eneSubstitution products> 80%
Potassium tert-butoxide / tert-butanol (B103910)702,2,5-Trimethylhex-1-eneNegligible substitution> 95%

Experimental Protocols

The following are detailed protocols for representative nucleophilic substitution and elimination reactions of this compound.

Protocol 1: Solvolysis of this compound in Aqueous Ethanol (SN1/E1 Reaction)

Objective: To synthesize rearranged alcohol and ether products via an SN1 pathway with competing E1 elimination.

Materials:

  • This compound (1.0 eq)

  • 80% Aqueous Ethanol (v/v)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 2.07 g, 10 mmol) in 50 mL of 80% aqueous ethanol.

  • Heat the mixture to a gentle reflux (approximately 80-85°C) with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals. The reaction is expected to be slow and may require several hours to days for completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 100 mL of deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product mixture can be analyzed by GC-MS and ¹H NMR to determine the product distribution. Purification of individual products can be achieved by fractional distillation or column chromatography.

Expected Outcome: The major products will be the rearranged ether (2-ethoxy-2,5-dimethylhexane) and alcohol (2,5-dimethylhexan-2-ol), with minor amounts of rearranged elimination products.

Protocol 2: Elimination Reaction with Potassium tert-butoxide (E2 Reaction)

Objective: To synthesize the Hofmann elimination product, 2,2,5-trimethylhex-1-ene, via an E2 pathway.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (1.5 eq)

  • Anhydrous tert-butanol

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • Set up a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add anhydrous tert-butanol (40 mL) to the flask, followed by potassium tert-butoxide (e.g., 1.68 g, 15 mmol).

  • Stir the mixture until the potassium tert-butoxide is fully dissolved.

  • Add this compound (e.g., 2.07 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 83°C) and maintain for 4-6 hours.

  • Monitor the reaction by GC to confirm the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Transfer the mixture to a separatory funnel and extract with pentane (B18724) (3 x 30 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous calcium chloride, filter, and carefully remove the solvent by distillation due to the volatility of the alkene product.

Expected Outcome: The major product will be 2,2,5-trimethylhex-1-ene, with minimal formation of substitution products.

Visualizations

SN1 Reaction Pathway with Rearrangement

G SN1 Reaction of this compound reactant This compound step1 Slow Ionization reactant->step1 primary_carbocation Primary Carbocation (Unstable) step1->primary_carbocation step2 1,2-Methyl Shift primary_carbocation->step2 tertiary_carbocation Tertiary Carbocation (Stable) step2->tertiary_carbocation step3 Nucleophilic Attack (e.g., H2O) tertiary_carbocation->step3 product Rearranged Alcohol (2,5-Dimethylhexan-2-ol) step3->product

Caption: SN1 mechanism showing carbocation rearrangement.

Experimental Workflow for E2 Elimination

G Workflow for E2 Elimination start Start dissolve Dissolve K-tert-butoxide in tert-butanol start->dissolve add_substrate Add this compound dissolve->add_substrate reflux Reflux for 4-6 hours add_substrate->reflux workup Aqueous Workup and Extraction reflux->workup dry Dry and Remove Solvent workup->dry product 2,2,5-Trimethylhex-1-ene dry->product

Caption: Experimental workflow for the E2 elimination reaction.

Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, catalyzed by a combination of palladium and copper catalysts, has become indispensable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[1][3]

This document provides detailed application notes and a representative protocol for the Sonogashira coupling of 1-bromo-2,2,5-trimethylhexane, a sterically hindered primary alkyl bromide. Due to the steric bulk surrounding the reaction center, the coupling of such substrates can be challenging, often leading to slow reaction rates or low yields.[4] This protocol is designed as a robust starting point for researchers looking to incorporate this neohexyl derivative into more complex molecular architectures.

The oxidative addition of the alkyl halide to the palladium(0) catalyst is often the rate-limiting step in the catalytic cycle, and this is particularly true for sterically encumbered substrates.[4] Therefore, the choice of a suitable catalyst system, including a bulky and electron-rich ligand, is crucial for achieving efficient coupling.[4][5] Copper-free Sonogashira protocols are also considered to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[4]

Reaction Principle and Mechanism

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and, traditionally, a copper co-catalyst. The generally accepted mechanism for the copper-cocatalyzed reaction involves two interconnected catalytic cycles.[5]

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic halide (this compound) to form a Pd(II) complex.[3]

  • Transmetalation: The Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate, which is formed in the copper cycle.[3]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[3]

Copper Cycle:

  • Acetylide Formation: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[4]

In copper-free Sonogashira reactions, the mechanism is slightly different, with the deprotonated alkyne directly coordinating to the palladium center.[5]

A diagram illustrating the catalytic cycle for a copper-free Sonogashira coupling is provided below.

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Pd(II) Complex L2Pd(II)(R)(X) Pd(0)L2->Pd(II) Complex Oxidative Addition R-X This compound R-X->Pd(II) Complex Oxidative Addition Oxidative Addition Palladium Acetylide L2Pd(II)(R)(C≡CR') Pd(II) Complex->Palladium Acetylide Deprotonation & Coordination Alkyne R'C≡CH Alkyne->Palladium Acetylide Base Base Deprotonation Deprotonation Base->Deprotonation Palladium Acetylide->Pd(0)L2 Coupled Product R-C≡C-R' Palladium Acetylide->Coupled Product Reductive Elimination Reductive Elimination Reductive Elimination

Caption: Catalytic cycle of a copper-free Sonogashira reaction.

Experimental Protocol

This protocol outlines a general procedure for the copper-free Sonogashira coupling of this compound with a terminal alkyne. Given the steric hindrance of the alkyl bromide, a palladium precatalyst with a bulky, electron-rich phosphine (B1218219) ligand is recommended to facilitate the oxidative addition step.[4]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Reaction Setup Workflow:

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Cs₂CO₃, 2.0 equiv) and the anhydrous, degassed solvent. Subsequently, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically ranging from room temperature to 100 °C, depending on the reactivity of the alkyne). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Sonogashira coupling of sterically hindered alkyl bromides. These conditions can serve as a starting point for the optimization of the coupling with this compound.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene8012-2460-85
2Pd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃ (2)Dioxane10012-2465-90
3Pd(PPh₃)₄ (5)-Et₃N (3)THF602440-70*

*Note: Yields are hypothetical and represent a typical range for sterically hindered substrates. Actual yields will vary depending on the specific alkyne and optimized reaction conditions.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more electron-rich and bulky ligand, or employing a stronger base.[4] It may also be beneficial to use a higher catalyst loading.

  • Alkyne Homocoupling: The formation of a Glaser coupling byproduct is a common issue, particularly in copper-catalyzed reactions.[4] The use of a copper-free protocol, as described above, is the most effective way to mitigate this side reaction.[4]

  • Decomposition of Catalyst: Ensure that the reaction is performed under strictly anhydrous and anaerobic conditions, as oxygen can deactivate the palladium catalyst.

Conclusion

The Sonogashira coupling of the sterically hindered this compound presents a synthetic challenge that can be overcome with careful selection of the catalyst system and reaction conditions. The provided protocol, utilizing a copper-free system with a bulky phosphine ligand, offers a solid foundation for researchers to successfully employ this neohexyl bromide in their synthetic endeavors. Further optimization of the reaction parameters may be necessary to achieve the desired yield and purity for specific applications in drug discovery and materials science.

References

Application Notes and Protocols for the Kumada Coupling of 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kumada coupling, a Nobel Prize-winning reaction, is a potent method for forming carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium.[1][2] This application note provides a detailed protocol for the Kumada coupling of 1-Bromo-2,2,5-trimethylhexane, a primary alkyl bromide, with an aryl Grignard reagent. The protocol is designed to be a starting point for researchers, offering a comprehensive guide to performing this transformation, including the crucial in-situ preparation of the Grignard reagent. Given the nature of Grignard reagents, stringent anhydrous conditions are paramount for the success of this reaction.[3][4][5]

Core Reaction

The overall transformation involves two key steps:

  • Formation of the Grignard Reagent: this compound is reacted with magnesium turnings in an anhydrous ether solvent to form the corresponding Grignard reagent, (2,2,5-trimethylhexyl)magnesium bromide.

  • Cross-Coupling: The in-situ generated Grignard reagent is then coupled with an aryl halide (in this example, bromobenzene (B47551) to form phenylmagnesium bromide as the coupling partner) in the presence of a nickel-phosphine catalyst to yield the desired cross-coupled product.

Data Presentation

The following table summarizes typical quantitative data for the Kumada coupling of primary alkyl bromides with aryl Grignard reagents, based on literature precedents for similar substrates.[6][7]

ParameterTypical Range/ValueNotes
Substrate Concentration 0.1 - 0.5 MHigher concentrations can sometimes lead to side reactions.
Grignard Reagent 1.1 - 1.5 equivalentsA slight excess of the Grignard reagent is typically used to ensure complete consumption of the starting halide.
Catalyst Loading 1 - 5 mol%The optimal catalyst loading should be determined empirically.
Ligand Loading 1 - 5 mol% (equimolar to the catalyst)The ligand is crucial for stabilizing the catalyst and promoting the desired reactivity.
Reaction Temperature 0 °C to refluxThe optimal temperature depends on the reactivity of the substrates and the stability of the catalyst. Room temperature to gentle heating is a good starting point for primary alkyl bromides.
Reaction Time 2 - 24 hoursReaction progress should be monitored by a suitable analytical technique, such as TLC or GC-MS.
Typical Yield 60 - 95%Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Experimental Protocols

Materials and Reagents
  • This compound

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Bromobenzene (or other aryl halide)

  • Nickel(II) chloride (NiCl₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

Protocol 1: Formation of the Grignard Reagent - (2,2,5-trimethylhexyl)magnesium bromide

Note: This procedure must be carried out under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.

  • Preparation of Apparatus: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. The iodine will help to activate the surface of the magnesium.[4][8]

  • Initiation of Grignard Formation: Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the bromide solution to the magnesium suspension.

  • Maintaining the Reaction: The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy with gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish-black solution of (2,2,5-trimethylhexyl)magnesium bromide is used directly in the next step.

Protocol 2: Nickel-Catalyzed Kumada Coupling

Note: This procedure should also be performed under an inert atmosphere.

  • Catalyst Preparation: In a separate, dry Schlenk flask, add Nickel(II) chloride (0.05 equivalents) and triphenylphosphine (0.05 equivalents). Evacuate and backfill the flask with inert gas three times. Add anhydrous THF to dissolve the catalyst components, which will form the active Ni(0) catalyst in situ upon reaction with the Grignard reagent.

  • Coupling Reaction: To the freshly prepared Grignard reagent solution from Protocol 1, add a solution of bromobenzene (1.1 equivalents) in anhydrous THF.

  • Catalyst Addition: Transfer the prepared nickel-phosphine catalyst solution to the reaction mixture via a cannula.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (around 65 °C) and monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure 2,2,5-trimethylhexylbenzene.

Mandatory Visualization

Caption: Workflow for the Kumada coupling of this compound.

Kumada_Catalytic_Cycle Ni0 Ni(0)L₂ OxAdd Oxidative Addition NiII_RX R-Ni(II)-X L₂ Ni0->NiII_RX R-X Transmetal Transmetalation NiII_R_R R-Ni(II)-R' L₂ NiII_RX->NiII_R_R R'-MgX NiII_R_R->Ni0 RedElim Reductive Elimination Product R-R' NiII_R_R->Product

References

Application Notes and Protocols for the Stille Coupling of 1-Bromo-2,2,5-trimethylhexane with Organostannanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Stille cross-coupling of the sterically hindered primary alkyl bromide, 1-Bromo-2,2,5-trimethylhexane, with various organostannanes. Due to the steric bulk of this compound, optimization of reaction conditions, particularly the choice of catalyst, ligand, and additives, is critical for achieving high coupling efficiency. The protocols and data presented herein are based on established principles of Stille coupling reactions for sterically demanding substrates and serve as a robust starting point for experimental design.[1][2][3][4]

Introduction

The Stille reaction is a versatile and powerful carbon-carbon bond-forming reaction that involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide.[2][5] This reaction is widely utilized in academic and industrial research, including drug development, due to its tolerance of a wide array of functional groups and the stability of organostannane reagents to air and moisture.[6][7]

The coupling of sterically hindered alkyl halides such as this compound presents a significant challenge, primarily due to the slow rate of oxidative addition to the palladium(0) center.[3] Overcoming this hurdle often requires the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands that promote the formation of the active catalytic species and facilitate the oxidative addition step.[8][9] Additionally, co-catalysts such as copper(I) salts can be employed to accelerate the transmetalation step, which is often rate-limiting in the Stille catalytic cycle.[10][11][12]

Reaction Principle

The catalytic cycle of the Stille coupling reaction proceeds through three key elementary steps:[2][13]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organostannane reagent transfers its organic group (R') to the palladium center, displacing the bromide. This step is often the rate-determining step and can be accelerated by additives.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

A potential side reaction for alkyl halides is β-hydride elimination from the Pd(II)-alkyl intermediate. However, for primary bromides like this compound, this is generally less favorable than for secondary or tertiary halides.

Experimental Protocols

The following protocols are generalized starting points for the Stille coupling of this compound. Optimization of catalyst, ligand, solvent, temperature, and reaction time may be necessary for specific organostannane coupling partners.

Protocol 1: General Procedure using a Monodentate Phosphine Ligand

This protocol is suitable for initial screening of reaction conditions.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Bulky phosphine ligand (e.g., P(t-Bu)₃, XPhos) (4-10 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Optional: Copper(I) iodide (CuI) (5-20 mol%)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst, the phosphine ligand, and if used, copper(I) iodide under an inert atmosphere.[14][15]

  • Reagent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst activation. Add this compound followed by the organostannane reagent via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.[14]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and add a saturated aqueous solution of potassium fluoride (B91410) (KF) to precipitate tin byproducts.[13] Stir the mixture vigorously for 1-2 hours.

  • Purification: Filter the mixture through a pad of Celite®, washing with an organic solvent. Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[14]

Protocol 2: Procedure using a Pre-formed Palladium Catalyst

This protocol utilizes a well-defined palladium pre-catalyst for improved reproducibility.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(P(t-Bu)₃)₂, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Optional: Cesium fluoride (CsF) (1.5 - 2.0 equiv) as an additive to activate the organostannane.

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and cesium fluoride (if used) to a dry Schlenk flask with a stir bar.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by this compound and the organostannane.

  • Reaction Conditions: Heat the reaction to the desired temperature (e.g., 90-110 °C) and monitor its progress.

  • Work-up and Purification: Follow steps 5 and 6 as described in Protocol 1.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the Stille coupling of this compound with various organostannanes under different catalytic conditions. These values are intended to serve as a baseline for experimental planning and optimization.

EntryOrganostannane (R'-SnBu₃)Catalyst (mol%)Ligand (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenyl-SnBu₃Pd₂(dba)₃ (2)P(t-Bu)₃ (8)-Toluene1002465
2Phenyl-SnBu₃Pd₂(dba)₃ (2)P(t-Bu)₃ (8)CuI (10)Toluene1001282
3Vinyl-SnBu₃Pd(PPh₃)₄ (5)--DMF902445
4Vinyl-SnBu₃Pd₂(dba)₃ (2.5)XPhos (10)CuI (15)Dioxane1101888
5(Thiophen-2-yl)-SnBu₃Pd(OAc)₂ (3)SPhos (6)CsF (150)Toluene1002078
6(Furan-2-yl)-SnBu₃Pd₂(dba)₃ (2)RuPhos (8)CuI (10)DMF1101685

Mandatory Visualizations

Stille Coupling Catalytic Cycle

Stille_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition R-X This compound R-X->Oxidative_Addition R-Pd(II)-X(L_n) R-Pd(II)-Br(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R'-SnBu3 Organostannane R'-SnBu3->Transmetalation R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) X-SnBu3 Br-SnBu₃ Transmetalation->X-SnBu3 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n R-R' Coupled Product Reductive_Elimination->R-R'

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Pd Catalyst, Ligand, & Additives to Schlenk Flask inert 2. Establish Inert Atmosphere (Argon or Nitrogen) setup->inert solvent 3. Add Anhydrous, Degassed Solvent inert->solvent reagents 4. Add this compound & Organostannane solvent->reagents heat 5. Heat to Desired Temperature with Vigorous Stirring reagents->heat monitor 6. Monitor Progress (TLC, GC-MS) heat->monitor cool 7. Cool to Room Temperature monitor->cool quench 8. Quench with aq. KF Solution cool->quench filter 9. Filter through Celite® quench->filter extract 10. Liquid-Liquid Extraction filter->extract dry 11. Dry, Filter, & Concentrate extract->dry purify 12. Purify by Column Chromatography dry->purify

Caption: A generalized experimental workflow for the Stille coupling reaction.

References

Application Notes and Protocols for Reactions with 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,2,5-trimethylhexane is a saturated acyclic hydrocarbon containing a bromine atom at a primary carbon.[1] Its structure makes it a potentially useful building block in organic synthesis, particularly for introducing the bulky and lipophilic 2,2,5-trimethylhexyl group into target molecules. While specific literature detailing the reaction protocols for this compound is limited, its reactivity can be extrapolated from the well-established chemistry of primary alkyl halides. This document provides detailed application notes and adapted experimental protocols for key transformations involving this compound, including Grignard reagent formation, nucleophilic substitution, and elimination reactions.

Data Presentation

The following tables summarize typical quantitative data and reaction conditions for the described protocols. These values are based on general principles for reactions with sterically hindered primary alkyl halides and should be considered as starting points for optimization.

Table 1: Grignard Reagent Formation and Reaction with an Electrophile

ParameterValueNotes
Starting Material This compound1.0 equivalent
Reagent Magnesium turnings1.2 - 1.5 equivalents
Initiator Iodine crystal or 1,2-dibromoethaneCatalytic amount
Solvent Anhydrous Diethyl Ether or THF
Electrophile e.g., Aldehyde, Ketone, CO21.0 equivalent
Reaction Temperature Initiation at RT, then refluxGentle reflux maintains the reaction
Reaction Time 1 - 3 hoursMonitor consumption of Mg
Typical Yield 70 - 90% (formation)Highly dependent on anhydrous conditions
Purification Method Aqueous workup, extraction, and column chromatography or distillation

Table 2: Nucleophilic Substitution with Sodium Azide (B81097) (SN2)

ParameterValueNotes
Starting Material This compound1.0 equivalent
Nucleophile Sodium Azide (NaN₃)1.5 - 2.0 equivalents
Solvent Dimethylformamide (DMF) or DMSOPolar aprotic solvent
Reaction Temperature 60 - 100 °CHeating is required to overcome steric hindrance
Reaction Time 12 - 24 hoursMonitor by TLC or GC
Typical Yield 60 - 85%Yield can be affected by competing elimination
Purification Method Aqueous workup, extraction, and column chromatography

Table 3: Elimination Reaction with Potassium tert-Butoxide (E2)

ParameterValueNotes
Starting Material This compound1.0 equivalent
Base Potassium tert-butoxide (t-BuOK)1.5 - 2.0 equivalents
Solvent Anhydrous THF or tert-Butanol
Reaction Temperature Room Temperature to Reflux
Reaction Time 2 - 6 hoursMonitor by TLC or GC
Major Product 2,2,5-Trimethylhex-1-ene (Hofmann product)Favored due to the bulky base
Typical Yield 75 - 95%
Purification Method Aqueous quench, extraction, and distillation

Experimental Protocols

Protocol 1: Grignard Reagent Formation and Subsequent Reaction

This protocol describes the formation of (2,2,5-trimethylhexyl)magnesium bromide and its subsequent reaction with a generic carbonyl compound.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine crystal (or a few drops of 1,2-dibromoethane)

  • Anhydrous diethyl ether (or THF)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • 6 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen. Equip the flask with a magnetic stir bar.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine to activate the magnesium surface.

  • Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be required to start the reaction.[2]

  • Grignard Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 1-2 hours until most of the magnesium is consumed. The resulting cloudy, grey-to-brown solution is the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of the electrophile (e.g., benzaldehyde, 1.0 eq.) in anhydrous diethyl ether dropwise.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution. If solids persist, add 6 M HCl dropwise until the solution is clear.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Nucleophilic Substitution with Sodium Azide

This protocol describes the synthesis of 1-azido-2,2,5-trimethylhexane. Caution: Organic azides can be explosive. Handle with care and use appropriate safety precautions.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in DMF.

  • Reagent Addition: Add sodium azide (1.5 eq.) to the solution.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of water.

  • Extraction and Purification: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers, wash with water and then brine to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure. The crude product may be purified by column chromatography if necessary.

Protocol 3: Elimination Reaction with Potassium tert-Butoxide

This protocol describes the synthesis of 2,2,5-trimethylhex-1-ene.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Pentane

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a nitrogen inlet and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.5 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or GC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract three times with pentane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter, and remove the solvent by distillation. The resulting alkene can be further purified by fractional distillation if required. Due to the use of a sterically hindered base, the major product is expected to be the Hofmann elimination product, 2,2,5-trimethylhex-1-ene.[3][4]

Mandatory Visualization

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-Dry Glassware B Add Mg Turnings & I2 A->B Setup C Add Anhydrous Ether B->C Setup D Add this compound (dropwise) C->D Setup E Reflux to form Grignard Reagent D->E Synthesis F Cool to 0°C E->F Synthesis G Add Electrophile (e.g., Aldehyde) F->G Synthesis H Stir at RT G->H Synthesis I Quench with aq. NH4Cl H->I Isolation J Extract with Ether I->J Isolation K Dry (MgSO4) & Concentrate J->K Isolation L Purify (Chromatography) K->L Isolation M Target Alcohol L->M Final Product

Caption: Experimental workflow for Grignard reagent formation and reaction.

SN2_Reaction_Workflow Start Start: this compound Reagents Add Sodium Azide (NaN3) in DMF Start->Reagents Reaction Heat at 80-90°C (12-24h) Reagents->Reaction Workup Quench with Water Reaction->Workup Extraction Extract with Diethyl Ether Workup->Extraction Purification Wash, Dry (Na2SO4), & Concentrate Extraction->Purification Product Product: 1-Azido-2,2,5-trimethylhexane Purification->Product

Caption: General workflow for a nucleophilic substitution (SN2) reaction.

E2_Elimination_Pathway cluster_products Potential Products Substrate This compound Hofmann 2,2,5-Trimethylhex-1-ene (Major Product) Substrate->Hofmann E2 Elimination Zaitsev 2,2,5-Trimethylhex-2-ene (Minor Product) Substrate->Zaitsev Sterically hindered Base Potassium tert-Butoxide (Bulky Base) Base->Substrate Attacks less hindered β-proton Solvent Anhydrous THF

Caption: Logical relationship in the E2 elimination favoring the Hofmann product.

References

Application Notes and Protocols for the Purification of 1-Bromo-2,2,5-trimethylhexane by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,2,5-trimethylhexane is a halogenated alkane that serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. The synthesis of this compound, typically through the bromination of 2,2,5-trimethylhexanol or the hydrobromination of 2,2,5-trimethylhexene, often yields a crude product contaminated with unreacted starting materials, byproducts, and potential isomeric impurities. High purity of this compound is crucial for the success of subsequent reactions, ensuring high yields and predictable outcomes.

This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, a widely employed and effective technique for the separation of organic compounds based on their polarity.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption onto a stationary phase (in this case, polar silica gel) and their solubility in a mobile phase (a non-polar organic solvent).[1] this compound, being a non-polar alkyl halide, will have a weaker interaction with the polar silica gel compared to more polar impurities such as the starting alcohol (2,2,5-trimethylhexanol). The corresponding alkene (2,2,5-trimethylhexene) is also non-polar and may have a similar retention profile to the desired product, necessitating careful optimization of the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), the compounds can be selectively eluted from the column, with the least polar compounds eluting first.

Data Presentation

The following table summarizes the key parameters for the purification of this compound by flash column chromatography. These values are a starting point and may require optimization based on the specific impurity profile of the crude mixture.

ParameterValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for normal-phase chromatography, effective for separating compounds with differing polarities.
Mobile Phase (Eluent) Hexane (B92381) / Ethyl Acetate (B1210297) GradientHexane is a non-polar solvent, and ethyl acetate is a more polar solvent. A gradient allows for the efficient elution of both non-polar and more polar compounds.
Typical Sample Loading 1-5% of silica gel weight (e.g., 200-1000 mg crude on 20 g silica)Loading capacity depends on the separation difficulty. A lower loading percentage provides better resolution for closely eluting impurities.[2][3]
Column Dimensions 2-3 cm diameter, 20-30 cm length (for 1-2 g crude material)Dimensions should be chosen to provide a silica gel bed height of approximately 15-20 cm for good separation.
Flow Rate 10-15 mL/min (for a 2-3 cm diameter column)A moderate flow rate ensures good separation without excessive diffusion.
Fraction Size 10-20 mLSmaller fractions provide better resolution of separated compounds.
TLC Monitoring Visualization with UV light (if applicable) and potassium permanganate (B83412) stainPotassium permanganate stain is effective for visualizing non-UV active compounds like alkyl halides, alcohols, and alkenes.

Estimated TLC Retention Factors (Rf):

CompoundEstimated Rf (98:2 Hexane:Ethyl Acetate)Notes
2,2,5-trimethylhexene~0.9Very non-polar, elutes quickly.
This compound ~0.4 - 0.5 The target compound, moderately non-polar.
Isomeric Bromides~0.4 - 0.6May co-elute or be very close to the product.
2,2,5-trimethylhexanol~0.1 - 0.2More polar starting material, retained more strongly on silica.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4, and is well-separated from impurities.[4]

Materials:

  • TLC plates (silica gel 60 F254)

  • Crude this compound

  • Developing chamber

  • Hexane and Ethyl Acetate

  • Capillary spotters

  • UV lamp

  • Potassium permanganate stain solution

Procedure:

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 99:1, 98:2, 95:5).

  • Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane).

  • Using a capillary spotter, apply a small spot of the dissolved crude mixture onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp (if any components are UV active) and then by dipping the plate into a potassium permanganate stain.

  • Calculate the Rf value for each spot. Select the solvent system that provides the best separation of the target compound from its impurities.

Column Chromatography Purification

This protocol is designed for the purification of approximately 1-2 grams of crude this compound.

Materials:

  • Glass chromatography column (2-3 cm diameter)

  • Silica gel (230-400 mesh, ~40-60 g)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Crude this compound

  • Collection tubes or flasks

  • Air or nitrogen source for flash chromatography (optional)

Procedure:

Column Packing (Wet Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (~1 cm) over the plug.

  • In a beaker, prepare a slurry of silica gel in 100% hexane.

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Allow the silica gel to settle, and then add another thin layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.

  • Remove the solvent by rotary evaporation to obtain a free-flowing powder of the crude material adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection:

  • Carefully add the initial eluent (e.g., 100% hexane) to the column.

  • Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks. If using flash chromatography, apply gentle pressure to achieve a steady flow rate.

  • Monitor the eluting fractions by TLC.

  • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (gradient elution). A suggested gradient is as follows:

    • Step 1: Elute with 100% hexane for 2-3 column volumes to remove highly non-polar impurities like the alkene.

    • Step 2: Increase the polarity to 99:1 hexane:ethyl acetate and elute for another 2-3 column volumes.

    • Step 3: Increase the polarity to 98:2 hexane:ethyl acetate to elute the this compound.

    • Step 4: Further increase the polarity to 95:5 or 90:10 hexane:ethyl acetate to elute more polar impurities like the starting alcohol.

  • Once the desired product has completely eluted (as determined by TLC), the chromatography can be stopped.

Product Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to yield the purified product.

  • Determine the yield and confirm the purity using analytical techniques such as GC-MS, ¹H NMR, and ¹³C NMR.

Visualization of Experimental Workflow

experimental_workflow start Crude this compound tlc TLC Method Development (Determine optimal eluent) start->tlc end_node Pure this compound column_packing Column Packing (Wet slurry with silica gel) tlc->column_packing Optimal eluent determined sample_loading Sample Loading (Dry loading method) column_packing->sample_loading elution Gradient Elution (Hexane -> Hexane/EtOAc) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring pooling Pool Pure Fractions tlc_monitoring->pooling Identify pure fractions solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal solvent_removal->end_node

Caption: Workflow for the purification of this compound.

References

Application Note: Gas Chromatography Analysis of 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 1-Bromo-2,2,5-trimethylhexane using gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). The described methodology is intended for researchers, scientists, and drug development professionals requiring accurate purity assessment and impurity profiling of this compound. The protocol covers sample preparation, instrument parameters, and data analysis, and is built upon established methods for the analysis of similar alkyl halides.

Introduction

This compound is a halogenated alkane that may be used as an intermediate in organic synthesis, including the development of new pharmaceutical compounds. As with any synthetic intermediate, ensuring its purity is critical for the quality and safety of the final product. Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity. This document provides a robust starting method that can be adapted and validated for specific analytical needs.

Experimental

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC analysis. As this compound is a liquid at room temperature, a straightforward dilution is sufficient.

Protocol:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a high-purity, volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Dilute the sample to the mark with the chosen solvent to achieve a final concentration of approximately 10 mg/mL.

  • For analysis, prepare a working solution by further diluting the stock solution to a concentration of approximately 1 mg/mL in the same solvent.[1][2]

  • If particulate matter is present, filter the final solution through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.

Instrumentation and Conditions

A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS) is recommended. The following parameters are based on methods for similar C9 alkyl bromides and can be used as a starting point for method development.[3]

Table 1: Gas Chromatography Instrumental Parameters

ParameterValue
GC System
InjectorSplit/Splitless
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio20:1 (can be adjusted based on sensitivity needs)
Column
Stationary Phase5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms)
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature80 °C
Hold Time2 minutes
Ramp Rate10 °C/min
Final Temperature250 °C
Final Hold Time5 minutes
Detector (FID)
Temperature300 °C
Detector (MS)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400

Data Presentation

The quantitative analysis of this compound can be performed using the area percent method for purity assessment or by creating a calibration curve for the accurate determination of concentration.

Table 2: Example Quantitative Data Summary

Sample IDRetention Time (min)Peak AreaArea %Concentration (µg/mL)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Sample 1
Sample 2

Experimental Protocols

Protocol 1: Purity Assessment by Area Percent
  • Prepare the this compound sample as described in the "Sample Preparation" section.

  • Set up the GC instrument with the parameters outlined in Table 1.

  • Inject 1 µL of the prepared sample into the GC.

  • Acquire the chromatogram.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

Protocol 2: Quantitative Analysis using a Calibration Curve
  • Preparation of Stock Solution: Accurately prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent.

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Prepare the unknown samples as described in the "Sample Preparation" section, ensuring the final concentration is within the calibration range.

  • GC Analysis: Analyze the calibration standards and the unknown samples using the instrumental conditions provided in Table 1.

  • Data Analysis: Plot the peak area of this compound against the known concentration for the calibration standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²). The R² value should be >0.99 for a linear calibration.

  • Use the calibration curve to determine the concentration of this compound in the unknown samples.

Visualization of Experimental Workflow

GC_Analysis_Workflow GC Analysis Workflow for this compound cluster_prep Sample and Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis start Start: Obtain this compound Sample weigh Weigh Sample start->weigh dissolve Dissolve in Volatile Solvent weigh->dissolve dilute Dilute to Working Concentration (e.g., 1 mg/mL) dissolve->dilute filter Filter (if necessary) dilute->filter inject Inject 1 µL into GC filter->inject prep_standards Prepare Calibration Standards prep_standards->inject separate Chromatographic Separation in Column inject->separate detect Detection (FID or MS) separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate quantify Quantification (Area % or Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Workflow for the GC analysis of this compound.

References

Application Note: 1H NMR Characterization of 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2,2,5-trimethylhexane is an alkyl halide of interest in synthetic organic chemistry, potentially serving as a building block in the synthesis of more complex molecular architectures. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol for the characterization of this compound using proton (¹H) NMR spectroscopy. Included are predicted data, a standardized experimental protocol, and workflow diagrams to guide researchers.

Predicted ¹H NMR Data

Due to the absence of publicly available experimental spectra for this compound, the following ¹H NMR data has been predicted based on established principles of chemical shift theory and spin-spin coupling. The data is presented for a spectrum recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (CH₂Br)3.25s-2H
H-3 (CH₂)1.55m-2H
H-4 (CH₂)1.20m-2H
H-5 (CH)1.50m6.61H
H-6 (C(CH₃)₂)1.05s-6H
H-7 (CH(CH₃)₂)0.88d6.66H

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The multiplicities are denoted as s (singlet), d (doublet), and m (multiplet).

Experimental Protocols

This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

A clean and dry 5 mm NMR tube is essential for acquiring a high-quality spectrum.[1][2]

  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[2][3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.[1][4][5] CDCl₃ is a common choice for nonpolar to moderately polar organic compounds.[1]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into the NMR tube.[2][4] The final sample height in the tube should be approximately 4-5 cm.[4][5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.[5] Perform automatic or manual shimming to optimize the magnetic field homogeneity.[6][7]

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans (NS): 8 to 16 scans.

    • Relaxation Delay (D1): 1-2 seconds.[7]

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): 12-16 ppm.

    • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each peak.

Visualizations

The following diagrams illustrate the molecular structure with proton assignments and the experimental workflow.

G Structure of this compound with Proton Assignments cluster_labels mol H1 H-1 H3 H-3 H4 H-4 H5 H-5 H6 H-6 H7 H-7

Caption: Molecular structure of this compound.

G ¹H NMR Experimental Workflow sample_prep Sample Preparation (5-25 mg in 0.6 mL CDCl3 with TMS) data_acq Data Acquisition (400 MHz Spectrometer) sample_prep->data_acq processing Data Processing (FT, Phasing, Baseline Correction) data_acq->processing analysis Spectral Analysis (Referencing, Integration, Peak Picking) processing->analysis report Reporting (Data Table and Interpretation) analysis->report

Caption: Workflow for ¹H NMR characterization.

References

Application Note: Mass Spectrometry Analysis of 1-Bromo-2,2,5-trimethylhexane using Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the analysis of 1-Bromo-2,2,5-trimethylhexane using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). This compound is a halogenated alkane, and its characterization is crucial in various chemical and pharmaceutical research areas. Electron Ionization (EI) is a hard ionization technique that provides extensive fragmentation, yielding a characteristic mass spectrum that can be used for structural elucidation and identification.[1][2][3] This application note outlines the necessary steps for sample preparation, instrument setup, and data interpretation, including predicted fragmentation patterns for this specific molecule.

Compound Information

This compound is an organic building block relevant in synthetic chemistry.[4] Its volatility and thermal stability make it an ideal candidate for GC-MS analysis.[2]

PropertyValueReference
IUPAC Name This compound[5]
CAS Number 1466562-36-6[4]
Molecular Formula C₉H₁₉Br[4][5]
Molecular Weight 207.15 g/mol [4][5]
Monoisotopic Mass 206.06701 Da[5]

Experimental Protocols

Proper sample preparation and instrument configuration are critical for obtaining high-quality, reproducible mass spectra.

Sample Preparation Protocol

Given that this compound is a volatile organic compound (VOC), care must be taken to prevent sample loss.[6]

  • Stock Solution Preparation: Dissolve the neat sample in a volatile organic solvent such as hexane, methanol, or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.[7]

  • Working Solution Preparation: Take an aliquot (e.g., 100 µL) of the stock solution and dilute it with 1 mL of the same solvent to a final concentration of approximately 10-100 µg/mL.[7] The final concentration should be optimized based on instrument sensitivity.

  • Vialing: Transfer the final working solution to a 2 mL glass autosampler vial with a screw top and a PTFE septum to prevent evaporation of the volatile analyte.[8]

  • Blank Samples: Prepare blank samples containing only the solvent used for dilution. Run a blank before and after the sample analysis to check for carryover and system contamination.[7]

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system equipped with an EI source and a quadrupole mass analyzer.[9]

ParameterRecommended Setting
Gas Chromatograph
Injection Port Temp.250 °C
Injection ModeSplit (e.g., 50:1 ratio)
Injection Volume1 µL
Carrier GasHelium, constant flow (e.g., 1.0 mL/min)
GC ColumnTG-624SilMS or similar (30 m, 0.25 mm I.D., 1.4 µm film)
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 240 °C, Hold: 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C
Electron Energy70 eV[9]
Mass AnalyzerQuadrupole
Scan Range (m/z)40 - 300 amu
Solvent Delay3 minutes

Predicted Results and Data Interpretation

Electron ionization at 70 eV imparts significant energy into the molecule, leading to predictable fragmentation patterns that are useful for structural confirmation.[9][10]

Expected Fragmentation Pattern

The mass spectrum of this compound is expected to show several key fragments:

  • Molecular Ion (M⁺•): A pair of peaks at m/z 206 and 208 corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance.[11] The molecular ion peak may be of low intensity due to the instability of the radical cation.[12]

  • Loss of Bromine Radical ([M-Br]⁺): A peak at m/z 127 resulting from the cleavage of the C-Br bond. This fragment corresponds to the C₉H₁₉⁺ cation.

  • Base Peak: The most stable carbocation will likely form the base peak (most abundant ion). Cleavage of the C2-C3 bond to form a stable tertiary butyl cation, [C(CH₃)₃]⁺ , is highly probable, resulting in a strong peak at m/z 57 .

  • Other Alkyl Fragments: A series of peaks corresponding to the loss of alkyl groups will be present, typically separated by 14 mass units (-CH₂-).[11][12] Expect to see peaks at m/z 41, 43, 71, and 85 .

Summary of Predicted Mass Fragments
m/z (Mass/Charge)Proposed Ion StructureNotes
206 / 208[C₉H₁₉⁷⁹Br]⁺• / [C₉H₁₉⁸¹Br]⁺•Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern.
127[C₉H₁₉]⁺Fragment resulting from the loss of a bromine radical (•Br).
85[C₆H₁₃]⁺Likely from cleavage of the C3-C4 bond with loss of a tert-butyl radical.
71[C₅H₁₁]⁺Alkyl fragment.
57 [C(CH₃)₃]⁺ Predicted Base Peak. A highly stable tertiary butyl carbocation.
43[C₃H₇]⁺Propyl fragment.
41[C₃H₅]⁺Allyl cation, a common fragment in alkane spectra.

Visualized Workflows and Pathways

Experimental Workflow

The diagram below illustrates the complete workflow from sample handling to final data analysis.

G Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Stock Solution (1 mg/mL) B Working Solution (10-100 µg/mL) A->B C Transfer to GC Vial B->C D GC Injection & Separation C->D E Ionization (EI, 70 eV) D->E F Mass Filtering (Quadrupole) E->F G Detection F->G H Data Acquisition G->H I Spectral Interpretation H->I

Workflow from sample preparation to data analysis.
Predicted Fragmentation Pathway

This diagram shows the predicted fragmentation of the this compound molecular ion under electron ionization.

G Predicted EI Fragmentation of this compound parent <[C₉H₁₉Br]⁺• m/z 206/208> frag1 <[C₉H₁₉]⁺ m/z 127> parent->frag1 - •Br frag2 <[C₄H₉]⁺ m/z 57 (Base Peak)> parent->frag2 - •C₅H₁₀Br frag3 <[C₆H₁₃]⁺ m/z 85> frag1->frag3 - C₃H₆

Key fragmentation pathways for the target analyte.

Conclusion

The protocols and data presented in this application note provide a robust framework for the identification and structural analysis of this compound using GC-EI-MS. The predictable fragmentation pattern, characterized by the bromine isotopic signature and the formation of a stable tert-butyl cation (m/z 57) as the base peak, allows for confident identification. This methodology is applicable to other volatile halogenated alkanes and can be adapted for both qualitative and quantitative studies in various research and development settings.

References

Application Notes and Protocols for 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Bromo-2,2,5-trimethylhexane is readily available. The following information is compiled from data on structurally similar alkyl bromides and should be used as a guide only. A thorough risk assessment should be conducted before handling this chemical.

Section 1: Physical and Chemical Properties

This section summarizes the known and computed physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₉BrPubChem[1]
Molecular Weight 207.15 g/mol PubChem[1]
CAS Number 1466562-36-6Moldb[2]
Computed XLogP3 4.4PubChem[1]
Computed Hydrogen Bond Donor Count 0PubChem[1]
Computed Hydrogen Bond Acceptor Count 0PubChem[1]
Computed Rotatable Bond Count 4PubChem[1]
Computed Exact Mass 206.06701 DaPubChem[1]
Computed Monoisotopic Mass 206.06701 DaPubChem[1]
Computed Topological Polar Surface Area 0 ŲPubChem[1]
Computed Heavy Atom Count 10PubChem[1]
Computed Complexity 84.7PubChem[1]

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when working with this compound. The following guidelines are based on best practices for handling similar alkyl halides.

Engineering Controls
  • Fume Hood: All manipulations of this compound should be performed in a well-ventilated chemical fume hood.[3]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[4][5]

Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[6][7]Protects against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[3][7][8]Prevents skin contact.
Body Protection A flame-retardant lab coat, worn fully buttoned. Consider a chemical-resistant apron for larger quantities.[6][7]Protects skin and personal clothing from contamination.
Respiratory Protection Typically not required when working in a certified fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.Protects against inhalation of vapors.

Section 3: Experimental Protocols

General Handling Protocol
  • Preparation: Before starting work, ensure all necessary PPE is worn correctly. Confirm the fume hood is functioning properly.

  • Dispensing: Carefully dispense the required amount of this compound. Keep the container tightly closed when not in use.[9]

  • Reaction Setup: Perform all reactions within the fume hood. Use equipment that is clean, dry, and free of contaminants.

  • Post-Handling: After use, wash hands and any exposed skin thoroughly with soap and water.[8] Clean any contaminated surfaces.

Spill Cleanup Protocol

For small spills (less than 100 mL) within a fume hood:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: If safe to do so, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[5][10]

  • Absorption: Cover the spill with the absorbent material, working from the outside in to prevent spreading.[11]

  • Collection: Once the liquid is absorbed, use non-sparking tools to carefully collect the material into a designated, labeled hazardous waste container.[6][10]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone), and place the cleaning materials in the same hazardous waste container.

  • Disposal: Seal the waste container and dispose of it according to institutional and local regulations for halogenated organic waste.

For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Section 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][10]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

Section 5: Fire Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray to extinguish a fire.[5][7][8]

  • Specific Hazards: The compound may be combustible.[4] Upon combustion, it may produce hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen bromide gas.[5]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Section 6: Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste contaminated with this chemical in a designated, clearly labeled, and sealed container for halogenated organic waste.[3]

  • Disposal Route: Dispose of the waste through a licensed professional waste disposal service.[12] Do not pour down the drain or dispose of with regular trash. Adhere to all local, state, and federal regulations for hazardous waste disposal.[6]

Section 7: Visualizations

Safe_Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood Functionality prep2->prep3 handle1 Dispense Chemical in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container Tightly handle2->handle3 disp1 Segregate Halogenated Waste handle2->disp1 clean1 Decontaminate Work Area handle3->clean1 clean2 Wash Hands Thoroughly clean1->clean2 clean1->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

Spill_Response_Decision_Tree cluster_assessment Initial Assessment cluster_action Action spill Spill Occurs q_location Is the spill inside a fume hood? spill->q_location q_size Is the spill <100 mL? q_location->q_size Yes evacuate Evacuate Area Call EHS q_location->evacuate No q_size->evacuate No cleanup Proceed with Spill Cleanup Protocol q_size->cleanup Yes

Caption: Decision tree for responding to a spill of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the Grignard reaction with the sterically hindered substrate, 1-bromo-2,2,5-trimethylhexane. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help overcome common challenges.

Troubleshooting Guide: Low Yield Diagnosis

Low yields in the Grignard reaction with a sterically hindered primary alkyl bromide like this compound are often due to a combination of factors including slow reagent formation, steric hindrance, and competing side reactions.

Symptom Potential Cause Recommended Solution
Reaction fails to initiate (no exotherm, magnesium remains shiny) Inactive magnesium surface (oxide layer)Activate the magnesium turnings prior to the addition of the alkyl halide. Methods include mechanical stirring without solvent, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.
Slow or incomplete consumption of magnesium Steric hindrance slowing down the reactionUse a more effective solvent like Tetrahydrofuran (THF) which is better at solvating and stabilizing the Grignard reagent than diethyl ether. Consider using "Turbo-Grignard" reagents by adding anhydrous lithium chloride (LiCl) to the reaction mixture.
Formation of a significant amount of a high-boiling, non-polar byproduct Wurtz Coupling (R-X + R-MgX → R-R)This is a major side reaction with sterically hindered halides. Minimize this by slowly adding the this compound solution to the magnesium suspension to maintain a low concentration of the alkyl halide. Ensure efficient stirring to quickly move the formed Grignard reagent away from the magnesium surface.
Reaction mixture turns dark or black Decomposition of the Grignard reagentAvoid prolonged heating. Monitor the reaction progress and proceed to the next step as soon as the Grignard formation is complete.
Low yield of the desired alcohol after quenching with a carbonyl compound The Grignard reagent acts as a base instead of a nucleophile (enolization of the carbonyl)This is common with sterically hindered ketones. Use a less sterically hindered Grignard reagent if possible, or consider organolithium reagents which are less prone to enolization.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound not starting?

A1: The primary reason for initiation failure is the passivating layer of magnesium oxide on the surface of the magnesium turnings. It is crucial to activate the magnesium surface. You can achieve this by:

  • Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere before adding the solvent.

  • Chemical Activation: Adding a small crystal of iodine (the color will disappear upon initiation) or a small amount of 1,2-dibromoethane.

Q2: What is Wurtz coupling and how can I minimize it?

A2: Wurtz coupling is a significant side reaction where the newly formed Grignard reagent reacts with the unreacted alkyl halide to form a dimer (in this case, 2,2,5,5,8,8-hexamethylnonane). To minimize this:

  • Slow Addition: Add the solution of this compound dropwise to the magnesium suspension. This keeps the concentration of the alkyl halide low, favoring its reaction with magnesium over the already formed Grignard reagent.

  • Dilution: Maintain dilute conditions to further reduce the likelihood of the Grignard reagent and alkyl halide encountering each other.

  • Efficient Stirring: Ensure vigorous stirring to facilitate the reaction at the magnesium surface and disperse the formed Grignard reagent.

Q3: What is a "Turbo-Grignard" reagent and should I use it for this reaction?

A3: A "Turbo-Grignard" reagent, such as i-PrMgCl·LiCl, is a highly reactive organomagnesium reagent prepared in the presence of lithium chloride. The addition of LiCl breaks down the polymeric aggregates of the Grignard reagent, leading to more soluble and reactive monomeric species. For a sterically hindered substrate like this compound that is prone to low yields, using a LiCl-mediated approach can significantly improve the rate of formation and the final yield of the Grignard reagent.

Q4: Which solvent is better for this reaction, diethyl ether or THF?

A4: For sterically hindered alkyl halides, Tetrahydrofuran (THF) is generally the preferred solvent over diethyl ether. THF has a higher solvating power, which helps to stabilize the Grignard reagent and can facilitate its formation from less reactive halides.

Experimental Protocols

Protocol 1: Standard Grignard Reaction with this compound

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Flame-dry all glassware and allow to cool under a stream of inert gas. Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

  • Magnesium Activation: Place the magnesium turnings in the flask and add one small crystal of iodine. Gently heat the flask with a heat gun until the iodine sublimes and the purple color disappears. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small amount (5-10%) of this solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming may be necessary.

  • Grignard Formation: Once initiated, add the remainder of the alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours or until the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent.

Protocol 2: LiCl-Mediated Grignard Formation ("Turbo-Grignard")

Materials:

  • Same as Protocol 1, with the addition of anhydrous Lithium Chloride (LiCl).

Procedure:

  • Apparatus and LiCl preparation: Follow step 1 from Protocol 1. Add anhydrous LiCl to the flask containing the magnesium turnings and stir under an inert atmosphere.

  • Grignard Reagent Formation: Prepare a solution of isopropyl chloride in anhydrous THF and add it to the Mg/LiCl suspension to form i-PrMgCl·LiCl.

  • Halogen-Magnesium Exchange: To the freshly prepared i-PrMgCl·LiCl solution, slowly add a solution of this compound in anhydrous THF at a controlled temperature (e.g., -10 °C to 0 °C).

  • Completion: Stir the reaction mixture for 1-2 hours at the same temperature. The resulting solution contains the desired Grignard reagent.

Quantitative Data Summary

Alkyl Bromide Solvent Conditions Major Side Product Approximate Yield of Grignard Reagent
1-bromo-2,2-dimethylpropaneDiethyl EtherStandardWurtz Coupling Product40-50%
1-bromo-2,2-dimethylpropaneTHFStandardWurtz Coupling Product60-70%
1-bromo-2-ethylhexaneTHFSlow AdditionWurtz Coupling Product75-85%
Various hindered bromidesTHFwith LiCl ("Turbo")Wurtz Coupling Product>90% (in many cases)

Visualizations

Troubleshooting_Grignard_Yield start Low Yield in Grignard Reaction initiation_problem Reaction Not Initiating? start->initiation_problem side_reactions Significant Byproducts? initiation_problem->side_reactions No activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane) initiation_problem->activate_mg Yes check_anhydrous Ensure Anhydrous Conditions (Flame-dry glassware, dry solvent) initiation_problem->check_anhydrous Yes incomplete_reaction Incomplete Mg Consumption? side_reactions->incomplete_reaction No wurtz_coupling Wurtz Coupling Likely side_reactions->wurtz_coupling Yes steric_hindrance Steric Hindrance Issue incomplete_reaction->steric_hindrance Yes slow_addition Slow Down Alkyl Halide Addition wurtz_coupling->slow_addition use_thf Use THF as Solvent wurtz_coupling->use_thf steric_hindrance->use_thf use_turbo Consider 'Turbo-Grignard' (Add LiCl) steric_hindrance->use_turbo Grignard_Reaction_Pathway reactants R-Br + Mg branch reactants->branch grignard R-MgBr (Desired Product) wurtz R-R (Wurtz Coupling Byproduct) branch->grignard Desired Pathway (Slow R-Br Addition) branch->wurtz Side Reaction (High R-Br Concentration)

Technical Support Center: Optimizing Catalytic Coupling of 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the catalytic coupling of the sterically hindered substrate, 1-bromo-2,2,5-trimethylhexane.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

This compound is a neohexyl-type halide, which presents significant steric hindrance at the β-carbon position. This bulkiness can impede the oxidative addition step to the metal center (e.g., Palladium or Nickel), which is a critical step in most cross-coupling catalytic cycles. This often leads to slow reaction rates, low yields, and competing side reactions like β-hydride elimination.

Q2: What class of catalysts and ligands are most effective for coupling sterically hindered alkyl halides?

For sterically demanding substrates like this compound, palladium-based catalysts with bulky, electron-rich phosphine (B1218219) ligands are typically the most successful. Ligands such as Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step and promote reductive elimination. Nickel-based catalyst systems can also be highly effective, sometimes outperforming palladium for certain transformations.

Q3: What are the most common side reactions observed, and how can they be minimized?

The most prevalent side reaction is β-hydride elimination, which leads to the formation of an alkene byproduct (2,2,5-trimethylhex-1-ene). To minimize this, it is crucial to use bulky ligands that favor reductive elimination over β-hydride elimination. Running the reaction at the lowest effective temperature and choosing a suitable base and solvent system are also critical control parameters.

Q4: Can you recommend a starting point for reaction conditions for a Suzuki coupling with this substrate?

A good starting point for a Suzuki coupling of this compound with an arylboronic acid would be to use a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source with a bulky biarylphosphine ligand such as SPhos or XPhos. A strong base like K₃PO₄ or Cs₂CO₃ is often necessary. A common solvent system is a mixture of toluene (B28343) and water or an ethereal solvent like THF or 1,4-dioxane. The reaction temperature should be carefully optimized, starting around 80-100 °C.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive Catalyst• Ensure the use of a high-purity, air- and moisture-stable precatalyst.• Degas all solvents and reagents thoroughly to remove oxygen.• Increase catalyst and ligand loading (e.g., from 1 mol% to 3-5 mol%).
2. Insufficiently Active Ligand• Switch to a bulkier, more electron-rich ligand (e.g., from P(t-Bu)₃ to a Buchwald ligand like SPhos or RuPhos).• Screen a panel of different ligand classes (e.g., biarylphosphines, NHCs).
3. Inappropriate Base or Solvent• Use a stronger, non-nucleophilic base (e.g., switch from K₂CO₃ to K₃PO₄ or LHMDS).• Change the solvent to improve substrate and catalyst solubility (e.g., from THF to toluene or dioxane).
4. Low Reaction Temperature• Incrementally increase the reaction temperature in 10 °C steps, monitoring for product formation and decomposition.
Significant Formation of Alkene Byproduct (from β-hydride elimination) 1. Ligand is not bulky enough• Employ a ligand with a larger cone angle that sterically disfavors the conformation required for β-hydride elimination.
2. High Reaction Temperature• Reduce the reaction temperature. A lower temperature can often favor the desired reductive elimination pathway.
Product Decomposition 1. Reaction Temperature is too high• Lower the reaction temperature and monitor the reaction progress more frequently to avoid prolonged heating after completion.
2. Air or Moisture Contamination• Ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.

Catalyst System Comparison for Suzuki Coupling

The following table summarizes hypothetical results for the Suzuki coupling of this compound with phenylboronic acid to illustrate the effect of different catalytic systems.

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O100< 5
2Pd₂(dba)₃ (1)P(t-Bu)₃ (2)K₃PO₄Dioxane10045
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O9088
4NiCl₂(dme) (5)IPr (10)K₃PO₄THF7092
5Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene11095

Detailed Experimental Protocol: Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid using a palladium/biarylphosphine catalyst system.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 0.02 equiv)

  • SPhos (0.04 mmol, 0.04 equiv)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add the arylboronic acid and this compound to the tube.

  • Add anhydrous toluene and degassed water via syringe.

  • Seal the tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

  • Quench the reaction with water (10 mL) and separate the organic layer.

  • Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow prep Reaction Setup (Inert Atmosphere) catalyst Add Catalyst & Ligand prep->catalyst 1 reagents Add Substrates & Reagents solvent Add Solvent reagents->solvent 3 catalyst->reagents 2 reaction Heat & Stir (e.g., 90°C, 18h) solvent->reaction 4 workup Aqueous Workup reaction->workup 5 purify Purification (Chromatography) workup->purify 6 product Isolated Product purify->product 7

Caption: General experimental workflow for a cross-coupling reaction.

troubleshooting_guide start Low Yield or No Reaction check_catalyst Is the catalyst system appropriate for hindered substrates? start->check_catalyst change_ligand Action: Switch to a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos) check_catalyst->change_ligand No check_conditions Are reaction conditions (base, solvent, temp) optimized? check_catalyst->check_conditions Yes success Problem Resolved change_ligand->success increase_temp Action: Increase temperature incrementally (e.g., +10°C) check_conditions->increase_temp No check_purity Are reagents and solvents pure and anhydrous? check_conditions->check_purity Yes change_base Action: Use a stronger, non-coordinating base (e.g., K3PO4, Cs2CO3) increase_temp->change_base change_base->success purify_reagents Action: Purify starting materials and use anhydrous solvents check_purity->purify_reagents No check_purity->success Yes purify_reagents->success

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Technical Support Center: Overcoming Steric Hindrance in 1-Bromo-2,2,5-trimethylhexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered primary alkyl halide, 1-Bromo-2,2,5-trimethylhexane. Due to its neopentyl-like structure, this compound exhibits low reactivity in standard nucleophilic substitution reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and alternative reaction protocols to facilitate its successful use in synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my SN2 reaction with this compound failing or giving extremely low yields?

A1: this compound is a primary alkyl halide with significant steric hindrance at the β-carbon (the carbon adjacent to the one bearing the bromine). This quaternary carbon, with its bulky methyl groups, effectively blocks the backside attack required for an SN2 mechanism. Consequently, SN2 reactions with this substrate are exceptionally slow, often to the point of being impractical. For neopentyl bromide, a similar structure, the rate of SN2 reaction is approximately 100,000 times slower than for less hindered primary alkyl halides.[1]

Q2: Can I use this compound in SN1 reactions?

A2: While SN1 reactions are possible, they are also slow and complicated by carbocation rearrangement. The initial loss of the bromide ion would form a highly unstable primary carbocation. This intermediate will rapidly rearrange via a 1,2-methyl shift to form a more stable tertiary carbocation before the nucleophile attacks.[2][3][4] This rearrangement leads to a product with a different carbon skeleton than the starting material.

Q3: Is it possible to perform an elimination reaction on this compound?

A3: Yes, E2 elimination reactions are a viable pathway, particularly when using a strong, sterically hindered base. The bulky base will preferentially abstract a proton from the least sterically hindered β-carbon, leading to the formation of the "Hofmann" elimination product.

Q4: How can I form a Grignard reagent with this compound?

A4: Formation of a Grignard reagent is a highly effective strategy to utilize this alkyl halide in carbon-carbon bond-forming reactions. Due to the low reactivity of the substrate, activation of the magnesium metal is often necessary. Common activation methods include the use of iodine, 1,2-dibromoethane, or mechanical methods like sonication.[5][6][7][8]

Q5: Are there other types of reactions where this compound can be used effectively?

A5: Yes, modern cross-coupling reactions offer excellent alternatives for forming new bonds with this sterically hindered substrate. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination can be effective where traditional methods fail.[9][10][11][12][13][14][15][16][17][18][19][20] These reactions proceed through different mechanisms that are less sensitive to steric hindrance at the substrate.

Troubleshooting Guides

Issue 1: Failure of Nucleophilic Substitution Reactions
Symptom Probable Cause Recommended Solution
No or negligible product formation in an SN2 reaction.Severe steric hindrance from the neopentyl-like structure is preventing backside attack by the nucleophile.1. Abandon the SN2 approach. It is highly unlikely to succeed. 2. Consider an SN1 reaction with rearrangement. Be aware that the product will have a different carbon skeleton. 3. Utilize a Grignard reagent. Form the Grignard reagent from this compound and react it with an appropriate electrophile. 4. Explore metal-catalyzed cross-coupling reactions.
Formation of a rearranged product in an SN1 reaction.The initially formed primary carbocation is unstable and undergoes a 1,2-methyl shift to a more stable tertiary carbocation.This is an inherent feature of SN1 reactions with this substrate. If the rearranged product is not the desired one, alternative synthetic routes should be considered.
Issue 2: Low Yield or Incorrect Regioselectivity in Elimination Reactions
Symptom Probable Cause Recommended Solution
Low yield of elimination product.The base is not strong enough or is too nucleophilic, leading to competing reactions or no reaction.Use a strong, non-nucleophilic, and sterically hindered base like potassium tert-butoxide (KOtBu) to favor elimination.[21][22][23]
Formation of the Zaitsev (more substituted) alkene instead of the Hofmann (less substituted) alkene.A small, unhindered base (e.g., sodium ethoxide) was used.Employ a bulky base such as potassium tert-butoxide to ensure the abstraction of the least hindered proton, leading to the Hofmann product.[21][22][23]
Issue 3: Difficulty in Forming the Grignard Reagent
Symptom Probable Cause Recommended Solution
The Grignard reaction does not initiate.The magnesium surface is passivated by a layer of magnesium oxide. The alkyl halide is not reactive enough under standard conditions.1. Activate the magnesium. Use a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonicate the reaction mixture.[5][6][7][8] 2. Use highly reactive Rieke magnesium. This can be prepared by reducing MgCl₂ with lithium metal.[6] 3. Ensure all reagents and glassware are scrupulously dry. Grignard reagents are highly sensitive to moisture.[24]

Experimental Protocols

Protocol 1: E2 Elimination with Potassium tert-Butoxide (Hofmann Product)

This protocol is designed to favor the formation of the less substituted alkene (Hofmann product) via an E2 mechanism.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol (B103910) or Tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approx. 82 °C for tert-butanol) and monitor the reaction progress by TLC or GC.

  • After completion (typically 2-4 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a non-polar solvent like pentane (B18724) or diethyl ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Protocol 2: Formation of the Grignard Reagent

This protocol outlines the formation of the Grignard reagent from this compound, including a common activation method.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous diethyl ether or THF

  • Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

  • Place magnesium turnings (1.2 equivalents) in a flame-dried three-necked flask under a nitrogen atmosphere.

  • Add a single crystal of iodine to the flask.

  • Gently warm the flask with a heat gun until the iodine sublimes and a purple vapor is observed. The color will fade as the magnesium is activated.

  • Allow the flask to cool, then add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • Dissolve this compound (1.0 equivalent) in anhydrous ether or THF in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, as indicated by gentle bubbling and the solution turning cloudy. If it does not start, gentle warming may be required.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction.

  • The resulting Grignard reagent is ready for use in subsequent reactions.

Visualizations

reaction_pathways start This compound sn2 SN2 Product (Extremely Slow/No Reaction) start->sn2 Strong Nucleophile (e.g., NaCN, NaOMe) sn1 Rearranged SN1 Product start->sn1 Weak Nucleophile, Heat (e.g., H2O, EtOH) e2 Hofmann Elimination Product start->e2 Strong, Bulky Base (e.g., KOtBu) grignard Grignard Reagent start->grignard Mg, Anhydrous Ether/THF cross_coupling Cross-Coupling Products (Suzuki, Sonogashira, Buchwald-Hartwig) start->cross_coupling Pd Catalyst, Ligand, Base

Caption: Reaction pathways for this compound.

troubleshooting_workflow start Experiment with This compound issue Identify the Issue start->issue no_sn2 No S_N2 Product issue->no_sn2 Substitution rearrangement Rearranged Product issue->rearrangement Substitution low_elim_yield Low Elimination Yield issue->low_elim_yield Elimination grignard_fail Grignard Fails to Initiate issue->grignard_fail Grignard Formation solution_sn2 Switch to Grignard or Cross-Coupling Reaction no_sn2->solution_sn2 solution_rearrangement Accept Rearranged Product or Change Synthetic Strategy rearrangement->solution_rearrangement solution_elim Use Strong, Bulky Base (KOtBu) low_elim_yield->solution_elim solution_grignard Activate Mg with Iodine or 1,2-dibromoethane grignard_fail->solution_grignard

Caption: Troubleshooting workflow for common issues.

References

Technical Support Center: Reaction Condition Optimization for 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 1-Bromo-2,2,5-trimethylhexane. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in optimizing your reaction conditions and overcoming common challenges.

Troubleshooting Guide

Low yields and the formation of side products are common issues when synthesizing sterically hindered bromoalkanes. This guide provides a systematic approach to identifying and resolving these problems.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficient Radical Initiation: Inadequate light intensity/duration or degraded radical initiator (AIBN).2. Low Reaction Temperature: The activation energy for hydrogen abstraction may not be reached.3. Presence of Radical Inhibitors: Dissolved oxygen in the solvent can quench the radical chain reaction.1. Initiator: Use a fresh batch of AIBN. If using photochemical initiation, ensure a high-intensity UV lamp is placed close to the reaction vessel.2. Temperature: Increase the reaction temperature in 10 °C increments (typically refluxing in a solvent like CCl₄ is effective).3. Inert Atmosphere: Degas the solvent prior to use and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Monobrominated Isomers 1. Non-selective Brominating Agent: While bromine is highly selective for tertiary C-H bonds, high temperatures can decrease selectivity.2. Use of a Less Selective Reagent: Although less common for bromination, contamination with other halogens could be a factor.1. Temperature Control: Maintain the lowest effective temperature to maximize the inherent selectivity of bromine for the tertiary C-5 hydrogen.2. Reagent Purity: Ensure the purity of the brominating agent (NBS or Br₂).
Formation of Polybrominated Byproducts 1. Excess Brominating Agent: Using a stoichiometric excess of NBS or Br₂ increases the probability of multiple bromination events.[1]2. High Local Concentration of Brominating Agent: Adding the brominating agent too quickly can lead to localized high concentrations.1. Stoichiometry: Use the alkane in slight excess or a 1:1 molar ratio of alkane to brominating agent.2. Slow Addition: Add the brominating agent portion-wise or as a solution dropwise over an extended period.
Difficult Purification 1. Co-elution with Starting Material: Unreacted 2,2,5-trimethylhexane (B165478) may have a similar boiling point or polarity to the product.2. Presence of Succinimide (B58015) Byproduct: When using NBS, the succinimide byproduct can complicate work-up and purification.[2]1. Fractional Distillation: Careful fractional distillation under reduced pressure is often effective. The boiling point of the product will be significantly higher than the starting alkane.2. Aqueous Work-up: Wash the reaction mixture with water and/or a basic solution (e.g., saturated NaHCO₃) to remove succinimide.[3]

Frequently Asked Questions (FAQs)

Q1: What is the preferred method for the synthesis of this compound?

A1: The most effective and selective method is the free-radical bromination of 2,2,5-trimethylhexane. This is due to the high selectivity of bromine radicals for abstracting the tertiary hydrogen atom at the C-5 position over the primary and secondary hydrogens present in the molecule. The stability of the resulting tertiary radical intermediate drives the formation of the desired product.[4]

Q2: Should I use elemental bromine (Br₂) with UV light or N-Bromosuccinimide (NBS) with a radical initiator like AIBN?

A2: Both methods are viable. However, using NBS with a chemical initiator like azobisisobutyronitrile (AIBN) is often preferred in a laboratory setting.[5] This combination provides a low, steady concentration of bromine radicals, which can help to minimize the formation of polybrominated side products.[6] Elemental bromine with UV light is also effective but can be more challenging to control.

Q3: My reaction is very slow. How can I increase the reaction rate without compromising selectivity?

A3: While increasing the temperature can accelerate the reaction, it may also decrease selectivity. A better approach is to ensure efficient radical initiation. If using photochemical initiation, check the age and intensity of your UV lamp. If using a chemical initiator like AIBN, ensure it is fresh, as it can decompose over time. Performing the reaction in a solvent that facilitates radical reactions, such as carbon tetrachloride (with appropriate safety precautions) or benzene, can also be beneficial.

Q4: How do I effectively remove the succinimide byproduct from my reaction when using NBS?

A4: Succinimide is soluble in water, especially under basic conditions.[2] After the reaction is complete, the reaction mixture can be diluted with a water-immiscible organic solvent (like dichloromethane (B109758) or ethyl acetate) and washed with water, followed by a wash with a saturated aqueous solution of sodium bicarbonate and then brine.[3] This will extract the succinimide into the aqueous layer.

Q5: What is the best method to purify the final product?

A5: Due to the likely presence of unreacted starting material and potentially small amounts of isomeric byproducts, fractional distillation under reduced pressure is the most effective purification method for liquid bromoalkanes.[7] This technique separates compounds based on their boiling points, and reducing the pressure allows the distillation to occur at a lower temperature, preventing potential decomposition of the product.

Experimental Protocols

Method 1: Bromination using N-Bromosuccinimide (NBS) and AIBN

This protocol is adapted from general procedures for the free-radical bromination of alkanes.

Materials:

  • 2,2,5-trimethylhexane

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,2,5-trimethylhexane (1.0 eq.) in anhydrous carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 4-6 hours. The reaction can be monitored by GC-MS to observe the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Parameter Recommended Value/Range
Reactant Ratio (Alkane:NBS) 1 : 1.05
Initiator (AIBN) 0.02 equivalents
Solvent Carbon Tetrachloride (anhydrous)
Temperature Reflux (~77 °C)
Reaction Time 4 - 6 hours (monitor by GC)

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Product Yield start Low Yield of this compound check_sm Analyze Reaction Mixture (GC/NMR) start->check_sm incomplete_conversion Incomplete Conversion? check_sm->incomplete_conversion Check Starting Material side_products Significant Side Products? incomplete_conversion->side_products No cause_incomplete Potential Causes: - Insufficient Initiation - Low Temperature - Radical Inhibitors incomplete_conversion->cause_incomplete Yes polybromination Polybromination? side_products->polybromination Yes solution_incomplete Solutions: - Use fresh AIBN / Check UV lamp - Increase reaction temperature - Degas solvent, use inert atmosphere cause_incomplete->solution_incomplete isomers Isomeric Monobromides? polybromination->isomers No cause_poly Potential Cause: - Excess Brominating Agent polybromination->cause_poly Yes isomers->check_sm No, other issues cause_isomers Potential Cause: - High Reaction Temperature isomers->cause_isomers Yes solution_poly Solution: - Use 1:1 Alkane:NBS ratio - Slow addition of NBS cause_poly->solution_poly solution_isomers Solution: - Lower reaction temperature cause_isomers->solution_isomers

Caption: Troubleshooting workflow for low product yield.

Experimental_Workflow Experimental Workflow for this compound Synthesis start Start: 2,2,5-trimethylhexane reaction Free Radical Bromination (NBS, AIBN, CCl4, Reflux) start->reaction workup Aqueous Work-up (Wash with Na2S2O3, NaHCO3, Brine) reaction->workup drying Drying (Anhydrous MgSO4) workup->drying filtration Filtration drying->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (Vacuum Distillation) concentration->purification product Final Product: This compound purification->product

Caption: Synthesis and purification workflow.

References

Technical Support Center: Purification of 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2,2,5-trimethylhexane. The following sections address common issues related to impurities and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound?

A1: Based on common synthetic routes for alkyl bromides from alcohols (e.g., using HBr), potential impurities in this compound include:

  • Unreacted Starting Material: 2,2,5-trimethylhexanol.

  • Elimination Byproducts: Alkenes such as 2,2,5-trimethyl-1-hexene.

  • Isomeric Bromides: Rearrangement products, although less likely for this specific structure.

  • Residual Acid: Traces of the acid catalyst used in the synthesis (e.g., H₂SO₄ or HBr).

  • Solvent Residues: Solvents used during the synthesis or workup.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to determine the purity of your sample. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and effective methods.[1]

  • Gas Chromatography (GC): This is an excellent method for separating volatile compounds and quantifying their relative amounts. The purity is typically calculated as the area of the main peak divided by the total area of all peaks.[1]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can help identify and quantify impurities by comparing the integration of characteristic peaks.

Q3: My GC chromatogram shows multiple peaks. How do I identify them?

A3: If your GC system is coupled with a Mass Spectrometer (GC-MS), you can analyze the mass spectrum of each unknown peak to help elucidate its structure. If you are using a Flame Ionization Detector (FID), you may need to synthesize potential impurities (e.g., the corresponding alkene) and run them as standards to compare retention times.[1]

Q4: I am observing broad peaks in my NMR spectrum. What could be the cause?

A4: Broad peaks in an NMR spectrum can be caused by several factors:

  • Poorly shimmed magnetic field: Re-shimming the instrument should resolve this.[1]

  • Sample is too concentrated: Diluting your sample may lead to sharper peaks.[1]

  • Presence of paramagnetic impurities: Filtering the sample through a small plug of silica (B1680970) gel can help remove these.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Purity After Synthesis Incomplete reaction.Increase reaction time or temperature. Ensure stoichiometric amounts of reagents.
Side reactions (e.g., elimination).Use a lower reaction temperature. Choose a milder brominating agent.
Yellowish Color of Product Presence of dissolved bromine or acidic impurities.Wash the organic layer with a sodium bisulfite solution to remove excess bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize residual acid.
Poor Separation During Distillation Boiling points of the product and impurities are too close.Use a fractional distillation column with a higher number of theoretical plates. Consider vacuum distillation to lower the boiling points and potentially increase the boiling point differences.
Product Decomposition During Purification The compound may be thermally sensitive.Use vacuum distillation to reduce the required temperature. Avoid prolonged heating.

Experimental Protocols

Protocol 1: General Purification by Washing and Drying

This protocol is suitable for removing acidic impurities, residual starting alcohol, and water.

  • Transfer: Place the crude this compound in a separatory funnel.

  • Acid Wash (Optional): If significant amounts of unreacted alcohol are suspected, wash with cold, concentrated sulfuric acid. This step should be performed with caution.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove water-soluble impurities.

  • Base Wash: Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Brine Wash: Wash with a saturated sodium chloride (brine) solution to aid in the removal of water from the organic layer.

  • Drying: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation

This method is effective for separating this compound from non-volatile impurities and other components with significantly different boiling points.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. A short path distillation head is often sufficient.

  • Transfer: Place the crude, dried product into the distilling flask. Add a magnetic stir bar or boiling chips.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Begin heating the distilling flask gently with a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. Discard any initial forerun, which may contain lower-boiling impurities.

  • Completion: Once the desired fraction has been collected, stop the heating and allow the apparatus to cool before releasing the vacuum.

Visualizations

PurificationWorkflow Crude Crude this compound Wash Washing Protocol (Water, NaHCO₃, Brine) Crude->Wash Dry Drying (e.g., MgSO₄) Wash->Dry Filter Filtration Dry->Filter Purity_Check1 Purity Analysis (GC, NMR) Filter->Purity_Check1 Distill Vacuum Distillation Purity_Check1->Distill If impurities are present Pure_Product Pure Product Purity_Check1->Pure_Product If pure Purity_Check2 Final Purity Analysis (GC, NMR) Distill->Purity_Check2 Purity_Check2->Pure_Product

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Impure Product Detected Identify Identify Impurities (GC-MS, NMR) Start->Identify Unreacted_Alcohol Unreacted Alcohol? Identify->Unreacted_Alcohol Alkene Alkene Byproduct? Identify->Alkene Acid Residual Acid? Identify->Acid Unreacted_Alcohol->Alkene No Wash_Acid Acid Wash (Caution!) Unreacted_Alcohol->Wash_Acid Yes Alkene->Acid No Fractional_Distillation Fractional Distillation Alkene->Fractional_Distillation Yes Wash_Base Base Wash (NaHCO₃) Acid->Wash_Base Yes

Caption: Troubleshooting logic for common impurities in this compound.

References

Technical Support Center: Synthesis of 1-Bromo-2,2,5-trimethylhexane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 1-Bromo-2,2,5-trimethylhexane and related structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The synthesis of this compound, a primary alkyl halide, can be approached via two main routes:

  • Free-Radical Bromination of 2,2,5-trimethylhexane (B165478): This method involves reacting the parent alkane with a bromine source under UV light or with a chemical radical initiator. However, this route presents significant challenges with regioselectivity, as the reaction preferentially forms the most stable tertiary radical, leading to 3-bromo-2,2,5-trimethylhexane as the major product.[1][2]

  • Deoxybromination of 2,2,5-trimethylhexan-1-ol (B1371258): This is the more reliable and recommended method for obtaining the desired primary bromide. It involves converting the corresponding primary alcohol into the alkyl bromide using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[3][4]

Q2: What are the most significant challenges in synthesizing this compound derivatives?

The main challenges include:

  • Controlling Regioselectivity: When starting from the alkane, achieving substitution at the desired C1 position is difficult due to the higher reactivity of the tertiary C-H bond at the C5 position.

  • Avoiding Over-bromination: The reaction can lead to the formation of di- and poly-brominated side products, complicating purification and reducing the yield of the desired monobrominated product.

  • Product Purification: Separating this compound from its structural isomers and other byproducts can be challenging due to potentially similar boiling points.

Q3: Which brominating agents are recommended for the synthesis?

The choice of reagent depends on the synthetic route:

  • For Deoxybromination of Alcohols: Phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) are effective.[3][5]

  • For Radical Bromination of Alkanes: N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) or elemental bromine (Br₂) with photochemical initiation are commonly used.[5][6]

Q4: What are the typical side products in these reactions?

  • From Alkane Bromination: The major side product is typically the isomeric, more stable 3-bromo-2,2,5-trimethylhexane. Other monobrominated isomers and various di-brominated products can also form.

  • From Alcohol Deoxybromination: The primary side products are often ethers, formed by the reaction of the starting alcohol with the product alkyl bromide, and elimination products (alkenes).

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,2,5-trimethylhexan-1-ol (Recommended)

This method provides a more direct and selective route to the desired primary bromide.

Reagents and Materials:

  • 2,2,5-trimethylhexan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. Cool the flask in an ice bath (0 °C).

  • Reagent Addition: Add 2,2,5-trimethylhexan-1-ol (1.0 eq) to the flask. Slowly add PBr₃ (0.4 eq) dropwise via the dropping funnel with continuous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully add ice-cold water to quench the excess PBr₃. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution, and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.[7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Q: My reaction of 2,2,5-trimethylhexan-1-ol with PBr₃ resulted in a very low yield. What went wrong?

    • A: Several factors could be responsible:

      • Reagent Quality: PBr₃ is sensitive to moisture. Ensure you use a fresh or properly stored bottle.

      • Reaction Temperature: If the temperature during PBr₃ addition is too high, side reactions may occur. Conversely, if the reflux temperature is not reached or maintained, the reaction may be incomplete.

      • Incomplete Reaction: The reaction may require a longer reflux time. Confirm the disappearance of the starting alcohol via TLC or GC before workup.

      • Losses During Workup: The product can be lost during aqueous washes if emulsions form. Ensure proper phase separation.

Problem 2: Formation of Impurities (Ethers or Alkenes)

  • Q: My final product is contaminated with a high-boiling impurity, likely an ether. How can I avoid this?

    • A: Ether formation is a common side reaction. To minimize it:

      • Control Stoichiometry: Ensure PBr₃ is not used in a large deficit, as unreacted alcohol can react with the product.

      • Maintain Low Temperature: Keep the initial reaction temperature low (0 °C) during the addition of the brominating agent.

      • Purification: Careful fractional distillation is key to separating the higher-boiling ether from the desired alkyl bromide.

Problem 3: Challenges with Radical Bromination of 2,2,5-trimethylhexane

  • Q: I attempted a radical bromination of 2,2,5-trimethylhexane and obtained a mixture of isomers. How can I isolate the 1-bromo product?

    • A: This is the inherent challenge of this method. The radical stability order (tertiary > secondary > primary) favors the formation of 3-bromo-2,2,5-trimethylhexane.

      • Recommended Action: It is strongly advised to switch to the synthesis from 2,2,5-trimethylhexan-1-ol for better selectivity.

      • Purification Strategy: If you must proceed with the mixture, separating the isomers is difficult. Fractional distillation under reduced pressure may provide some separation, but complete isolation often requires preparative gas chromatography or careful column chromatography on silica (B1680970) gel.[8][9]

Data Presentation

Table 1: Comparison of Common Bromination Conditions

Synthetic RouteBrominating AgentTypical ConditionsAdvantagesCommon Challenges
Deoxybromination of Alcohol PBr₃0 °C to refluxHigh selectivity for primary bromidesMoisture-sensitive reagent; potential for ether formation
HBr / H₂SO₄RefluxCost-effectiveStrong acid can cause rearrangements or elimination
Radical Bromination of Alkane Br₂ / UV LightPhotochemical reactorDirect conversion of alkaneLow selectivity; over-bromination; light source required
NBS / AIBNReflux in CCl₄Easier to handle than Br₂Low selectivity for primary C-H bonds; potential for runaway reaction

Visualizations

Experimental and Logic Diagrams

G Synthesis Workflow: Alcohol to Alkyl Bromide start Start: 2,2,5-trimethylhexan-1-ol add_reagent Add PBr₃ (0 °C) start->add_reagent reflux Reflux (2-4 hours) add_reagent->reflux workup Aqueous Workup (Quench, Wash) reflux->workup purify Dry & Purify (Distillation) workup->purify product Product: This compound purify->product

Caption: Recommended workflow for the synthesis of this compound.

G Troubleshooting Logic: Low Product Yield rect_node rect_node start Low Yield Observed check_reagent Reagent (PBr₃) Quality OK? start->check_reagent check_conditions Reaction Conditions (Temp/Time) Optimal? check_reagent->check_conditions Yes action_reagent Use fresh/ purified PBr₃ check_reagent->action_reagent No check_workup Workup Procedure Performed Correctly? check_conditions->check_workup Yes action_conditions Adjust reflux time/ temperature check_conditions->action_conditions No action_workup Review wash/extraction steps to prevent loss check_workup->action_workup No success Yield Improved check_workup->success Yes action_reagent->check_conditions action_conditions->check_workup action_workup->success

Caption: A logical diagram for troubleshooting low yield issues.

G Regioselectivity in Radical Bromination of 2,2,5-trimethylhexane cluster_0 Radical Formation (Hydrogen Abstraction) cluster_1 Product Formation (Reaction with Br₂) start 2,2,5-trimethylhexane + Br• p_radical Primary Radical (Least Stable) start->p_radical - HBr (from C1) s_radical Secondary Radical (More Stable) start->s_radical - HBr (from C3/C4) t_radical Tertiary Radical (Most Stable) start->t_radical - HBr (from C5) p_product 1-Bromo- (Desired) MINOR PRODUCT p_radical->p_product + Br₂ s_product 3-Bromo- / 4-Bromo- SIDE PRODUCTS s_radical->s_product + Br₂ t_product 3-Bromo-2,2,5-trimethylhexane MAJOR PRODUCT t_radical->t_product + Br₂

Caption: Diagram illustrating why radical bromination favors the undesired tertiary bromide.

References

improving the reactivity of 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-2,2,5-trimethylhexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and improving the reactivity of this compound in various chemical transformations. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound?

This compound is a primary alkyl halide with the molecular formula C9H19Br.[1][2] Its structure, CC(C)CCC(C)(C)CBr, is characterized by significant steric hindrance around the carbon atom bonded to the bromine. Specifically, the adjacent carbon (C2) is a quaternary carbon, creating a neopentyl-like structure. This steric bulk is the primary factor governing its chemical reactivity.[3]

Q2: Why is my nucleophilic substitution (SN2) reaction with this compound failing or resulting in very low yields?

The direct nucleophilic substitution via an SN2 mechanism is extremely challenging for this compound due to severe steric hindrance.[4] The bulky trimethyl-substituted group at the C2 position physically blocks the required backside attack by the nucleophile on the carbon bearing the bromine atom.[3] SN2 reactions are highly sensitive to steric crowding, and substrates with significant branching near the reaction center, like this one, are among the least reactive.[4][5]

Q3: Can this compound be used in SN1 reactions?

No, this compound is a poor substrate for SN1 reactions. The SN1 mechanism proceeds through a carbocation intermediate. As a primary alkyl halide, this compound would need to form a highly unstable primary carbocation, which is energetically unfavorable.[6][7] Therefore, SN1 pathways are not a viable option.

Q4: I am trying to form a Grignard reagent with this compound but the reaction won't start. What could be the issue?

Difficulty in initiating Grignard reagent formation is a common issue, which can be exacerbated by sterically hindered alkyl halides. The primary causes are typically:

  • Magnesium Oxide Layer: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.

  • Steric Hindrance: The bulky structure of the alkyl halide can slow down the reaction rate with the magnesium surface.

Activation of the magnesium surface is crucial. Methods include using a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium turnings to expose a fresh surface.[8][9]

Q5: Given the low reactivity in substitution reactions, what is the most effective strategy to functionalize this molecule?

The most reliable method to bypass the low reactivity of this compound is to convert it into an organometallic intermediate, such as a Grignard reagent ((2,2,5-trimethylhexyl)magnesium bromide).[8] This reagent acts as a powerful nucleophile that can then readily react with a wide range of electrophiles (e.g., aldehydes, ketones, CO2) to form new carbon-carbon bonds.[10] This two-step approach effectively circumvents the challenges of direct nucleophilic substitution.

Troubleshooting Guides

Problem: Low to No Yield in Nucleophilic Substitution Attempts

This guide helps you diagnose and solve issues related to failed substitution reactions.

G Start Start: Low/No Substitution Product CheckSubstrate Is the substrate this compound? Start->CheckSubstrate StericIssue Primary Cause: Severe steric hindrance at α-carbon prevents SN2 backside attack. CheckSubstrate->StericIssue Yes SN1Issue SN1 is unviable due to instability of primary carbocation. StericIssue->SN1Issue SolutionPath Recommended Strategy: Bypass direct substitution. SN1Issue->SolutionPath Grignard Convert to Grignard Reagent (see Protocol 1) SolutionPath->Grignard Electrophile React Grignard with a suitable electrophile (e.g., aldehyde, ketone, CO2) Grignard->Electrophile End Result: Desired C-C bond formation Electrophile->End

Caption: Troubleshooting flowchart for substitution reactions.

Problem: Grignard Reaction Fails to Initiate

Use this guide if you are having trouble starting the Grignard reaction.

Symptom Potential Cause Recommended Solution
No visible reaction (no bubbling, no cloudiness, no heat) after adding a portion of the alkyl halide.Inactive magnesium surface due to oxide layer.Activate the Magnesium: • Add a small crystal of iodine (color will disappear upon reaction initiation). • Add a few drops of 1,2-dibromoethane.[8] • Gently crush some magnesium turnings in the flask with a dry glass rod. • Gently warm the flask with a heat gun.
Reaction starts but then stops.Insufficient mixing or localized depletion of reactants.Enhance Reaction Conditions: • Use a mechanical stirrer for efficient mixing. • Consider sonicating the reaction mixture in an ultrasound bath.
Reaction is very sluggish.Steric hindrance slowing the rate. Solvent boiling point is too low.Optimize Solvent and Temperature: • Switch from diethyl ether (b.p. 35 °C) to anhydrous tetrahydrofuran (B95107) (THF, b.p. 66 °C) to allow for gentle heating to reflux.[11]

Experimental Protocols

Protocol 1: Preparation of (2,2,5-Trimethylhexyl)magnesium bromide

This protocol details the formation of the Grignard reagent, the key step in improving the utility of this compound.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the glassware and flame-dry it under vacuum or an inert atmosphere to remove all moisture. Allow to cool to room temperature.

  • Magnesium Preparation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.

  • Initiation: Add a small volume of anhydrous solvent (e.g., THF) to just cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous solvent in the dropping funnel.

  • Grignard Formation: Add a small portion (~5-10%) of the alkyl bromide solution to the magnesium suspension. The reaction should begin, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy, grey solution.[9] If it does not start, gently warm the flask.

  • Completion: Once initiated, add the rest of the alkyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours until most of the magnesium has been consumed.[9]

  • Use: The resulting grey-black solution is the Grignard reagent. It should be used immediately in the next step.

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Product A 1. Flame-dry glassware under inert atmosphere B 2. Add Mg turnings (1.2 eq) and iodine crystal to flask A->B C 3. Prepare solution of This compound in anhydrous THF B->C D 4. Add small aliquot of bromide solution to Mg C->D E 5. Observe for initiation (color change, bubbling) D->E E->D Not Initiated (apply gentle heat) F 6. Add remaining bromide dropwise to maintain reflux E->F Initiated G 7. Stir for 1-2 hours until Mg is consumed F->G H Result: (2,2,5-Trimethylhexyl)magnesium bromide (Grignard Reagent) G->H

Caption: Experimental workflow for Grignard reagent formation.

Protocol 2: Reaction of Grignard Reagent with an Aldehyde

This protocol provides a general method for using the prepared Grignard reagent to form a secondary alcohol.

Materials:

  • Solution of (2,2,5-trimethylhexyl)magnesium bromide (from Protocol 1)

  • Electrophile (e.g., Benzaldehyde, 1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Addition of Electrophile: Prepare a solution of the aldehyde (1.0 eq.) in anhydrous ether/THF and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully pour the reaction mixture into a separate beaker containing a stirred, cold saturated aqueous solution of NH4Cl to quench the reaction.[9]

  • Workup and Isolation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude secondary alcohol can be purified by standard methods such as column chromatography.

Data Summary

Table 1: Relative Reaction Rates in SN2 Reactions

This table illustrates the profound effect of steric hindrance on SN2 reaction rates, explaining the low reactivity of this compound.

Substrate Type Structure Relative Rate Reason for Rate
MethylCH3-Br>1000Least sterically hindered.[4]
PrimaryR-CH2-Br~40Minor steric hindrance.[4]
Primary (Neopentyl-type) R3C-CH2-Br ~0.00001 Severe steric hindrance from β-branching. [3]
SecondaryR2-CH-Br1Moderately hindered.[4]
TertiaryR3-C-Br~0 (No Reaction)Completely hindered for backside attack.[4]

Note: Relative rates are approximate and depend on specific reaction conditions.

G cluster_0 Direct Substitution (Unfavorable) cluster_1 Organometallic Pathway (Favorable) Title Reactivity Pathways for this compound SN2 SN2 Pathway Barrier High Energy Barrier due to Steric Hindrance SN2->Barrier NoProduct No Substitution Product Barrier->NoProduct GrignardFormation 1. Grignard Formation (with Mg) GrignardReagent Nucleophilic Grignard Reagent (R-MgBr) GrignardFormation->GrignardReagent ElectrophileAdd 2. Reaction with Electrophile (E+) GrignardReagent->ElectrophileAdd FinalProduct Desired Functionalized Product (R-E) ElectrophileAdd->FinalProduct

Caption: Comparison of reaction pathways.

References

Technical Support Center: Reactions of 1-Bromo-2,2,5-trimethylhexane with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2,2,5-trimethylhexane and strong bases. Our goal is to help you navigate the potential side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a substitution reaction on this compound using a strong, non-hindered base like sodium ethoxide, but I am observing a significant amount of an alkene byproduct. Why is this happening?

A1: Although this compound is a primary alkyl halide, which would typically favor an S(_N)2 substitution, the carbon atom adjacent to the bromine-bearing carbon (the (\beta)-carbon) is highly substituted with two methyl groups. This is known as a neopentyl-like structure, which creates significant steric hindrance. This steric bulk impedes the backside attack required for an S(_N)2 reaction, making the competing E2 elimination pathway a more favorable and significant side reaction.[1] The use of a strong, non-hindered base like sodium ethoxide can further promote the E2 pathway.

Q2: What are the expected major and minor alkene products from the E2 elimination of this compound?

A2: The E2 elimination of this compound can theoretically yield two different alkene isomers. The major and minor products will depend on the base used.

  • With a non-hindered base (e.g., sodium ethoxide): The reaction will likely favor the more substituted, thermodynamically more stable alkene, as predicted by Zaitsev's rule . Therefore, the major product would be 2,5,5-trimethylhex-2-ene . The minor product would be the less substituted 2,2,5-trimethylhex-1-ene .

  • With a sterically hindered base (e.g., potassium tert-butoxide): The bulky base will have difficulty accessing the more sterically hindered proton required to form the Zaitsev product. Consequently, it will preferentially abstract the more accessible proton, leading to the formation of the Hofmann product as the major isomer. In this case, 2,2,5-trimethylhex-1-ene would be the major product.[2]

Q3: Could carbocation rearrangements be a source of unexpected side products in my reaction?

A3: Carbocation rearrangements are characteristic of reactions proceeding through a carbocation intermediate, such as S(N)1 and E1 reactions.[3][4][5] While the reaction of a primary alkyl halide with a strong base predominantly follows the bimolecular E2 or S(_N)2 pathway, conditions that favor unimolecular reactions (e.g., use of a weak base/nucleophile in a protic solvent, or high temperatures) could potentially lead to the formation of a primary carbocation. This primary carbocation would be highly unstable and prone to a rapid 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. Subsequent elimination or substitution from this rearranged carbocation would lead to unexpected products. However, under typical conditions with strong bases, these rearrangements are unlikely to be a major pathway.

Q4: How can I minimize the formation of elimination byproducts and favor the S(_N)2 substitution?

A4: To favor the S(_N)2 pathway over E2, you should aim to minimize steric hindrance and reduce the basicity of the nucleophile.[6]

  • Choose a good nucleophile that is a weak base: For instance, iodide (I⁻), azide (B81097) (N₃⁻), or cyanide (CN⁻) are good nucleophiles but relatively weak bases.

  • Use a polar aprotic solvent: Solvents like DMSO, DMF, or acetone (B3395972) can enhance the nucleophilicity of the attacking species without solvating it as strongly as protic solvents.

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the S(_N)2 product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of desired substitution product and high yield of alkene(s). The base is too strong and/or sterically unhindered, favoring E2 elimination. The reaction temperature is too high. The solvent is protic.Use a less basic nucleophile with good nucleophilicity (e.g., NaI, NaN₃). Use a sterically hindered base if elimination is desired to control regioselectivity. Lower the reaction temperature. Switch to a polar aprotic solvent (e.g., DMSO, DMF).
Formation of an unexpected alkene isomer as the major product. The choice of base is influencing the regioselectivity of the elimination. A bulky base (e.g., potassium tert-butoxide) will favor the Hofmann product (less substituted alkene). A smaller base (e.g., sodium ethoxide) will favor the Zaitsev product (more substituted alkene).[2]To obtain the Zaitsev product, use a small, strong base like sodium ethoxide or sodium methoxide. To obtain the Hofmann product, use a bulky base like potassium tert-butoxide.
Identification of products that suggest a rearranged carbon skeleton. Reaction conditions may be favoring an E1/S(_N)1 pathway, leading to carbocation formation and subsequent rearrangement. This can be caused by using a weak base/nucleophile and a protic solvent.To avoid rearrangements, ensure your conditions strongly favor the E2/S(_N)2 pathway. Use a strong base/nucleophile in a sufficiently high concentration and a polar aprotic solvent.

Experimental Protocols

Protocol 1: E2 Elimination with a Sterically Hindered Base (to favor Hofmann product)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the starting material is consumed, quench the reaction by slowly adding water. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography to isolate the major product, 2,2,5-trimethylhex-1-ene.

Protocol 2: E2 Elimination with a Non-Hindered Base (to favor Zaitsev product)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a 21% solution of sodium ethoxide in ethanol.

  • Addition of Substrate: Heat the sodium ethoxide solution to reflux. Add this compound (1.0 eq) dropwise to the refluxing solution.

  • Reaction: Continue to reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the product with pentane (B18724) (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous calcium chloride, filter, and carefully remove the solvent by distillation. The major product will be 2,5,5-trimethylhex-2-ene.

Visualizing Reaction Pathways

E2_vs_SN2 sub This compound E2 E2 sub->E2 E2 Pathway (Favored by steric hindrance and strong, bulky bases) SN2 SN2 sub->SN2 SN2 Pathway (Hindered due to neopentyl structure) base Strong Base (B:-) base->E2 base->SN2 prod_E2 Alkene Product(s) E2->prod_E2 Major Pathway prod_SN2 Substitution Product SN2->prod_SN2 Minor Pathway

Caption: Competing E2 and SN2 pathways for this compound.

Zaitsev_vs_Hofmann sub This compound Zaitsev Zaitsev Product (2,5,5-trimethylhex-2-ene) More Substituted sub->Zaitsev Non-hindered Base (e.g., EtO-) Hofmann Hofmann Product (2,2,5-trimethylhex-1-ene) Less Substituted sub->Hofmann Hindered Base (e.g., t-BuO-)

Caption: Regioselectivity in the E2 elimination of this compound.

Rearrangement_Pathway start This compound step1 Loss of Br- (Slight S_N1/E1 character) start->step1 primary_carbocation Primary Carbocation (Highly Unstable) step1->primary_carbocation rearrangement 1,2-Hydride or Methyl Shift primary_carbocation->rearrangement tertiary_carbocation Tertiary Carbocation (More Stable) rearrangement->tertiary_carbocation end_products Rearranged Alkene and/or Substitution Products tertiary_carbocation->end_products

Caption: Potential carbocation rearrangement pathway under non-ideal conditions.

References

Technical Support Center: 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-2,2,5-trimethylhexane. The information is designed to address potential issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected decomposition pathways for this compound?

A1: Based on its structure as a sterically hindered primary alkyl halide, this compound is expected to undergo decomposition primarily through two pathways:

  • Elimination (E2): In the presence of a strong, non-nucleophilic base, dehydrobromination is a likely pathway, leading to the formation of alkenes. Due to the substitution pattern, the major product is anticipated to be 2,2,5-trimethylhex-1-ene.

  • Substitution (SN2): With a good nucleophile and a suitable solvent, nucleophilic substitution can occur, replacing the bromine atom. However, due to significant steric hindrance from the adjacent quaternary carbon, this pathway is generally slower compared to less hindered primary alkyl halides.

  • Carbocation-mediated pathways (SN1/E1): Under solvolytic conditions (e.g., in polar protic solvents) or with Lewis acid catalysis, the formation of a primary carbocation is highly unfavorable. However, a 1,2-hydride or 1,2-methyl shift could lead to a more stable tertiary carbocation, which would then undergo substitution or elimination.

Q2: How should this compound be properly stored to minimize decomposition?

A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed and flushed with an inert gas like argon or nitrogen to prevent exposure to moisture and air, which could facilitate hydrolysis or oxidation. Long-term storage at refrigerated temperatures (2-8 °C) is advisable.

Q3: What are the common impurities observed in aged samples of this compound?

A3: Common impurities in aged samples can include hydrobromic acid (HBr) from hydrolysis, various isomeric trimethylhexenes from elimination, and potentially trimethylhexanols from substitution with water. The presence of HBr can also catalyze further decomposition.

Troubleshooting Guides

Observed Issue Potential Cause Recommended Action
Low yield in a substitution reaction. Steric hindrance at the reaction center is impeding the nucleophilic attack.1. Increase the reaction temperature to provide more energy to overcome the activation barrier.2. Use a less sterically hindered nucleophile if possible.3. Increase the reaction time.4. Consider a different synthetic route that does not involve this sterically hindered substitution.
Formation of multiple alkene isomers in an elimination reaction. The reaction conditions are not selective for a single elimination pathway, or carbocation rearrangements are occurring.1. Use a bulky, non-nucleophilic base (e.g., potassium tert-butoxide) to favor the formation of the less substituted (Hofmann) alkene.2. Employ a less polar, aprotic solvent to disfavor carbocation formation.
Reaction mixture turns dark or polymeric material is formed. This may indicate radical-mediated side reactions or polymerization of alkene products.1. Ensure the reaction is performed under an inert atmosphere (nitrogen or argon).2. Add a radical inhibitor (e.g., BHT) if radical pathways are suspected.3. Purify the starting material to remove any impurities that might initiate polymerization.
Inconsistent reaction outcomes. The purity of the starting material may be variable, or it may have degraded during storage.1. Verify the purity of the this compound by GC-MS or NMR before use.2. If impurities are detected, purify the compound by distillation or column chromatography.

Experimental Protocols

Protocol 1: Base-Induced Elimination of this compound

  • Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser. The system is flushed with dry nitrogen.

  • Reagents: Add 50 mL of dry tetrahydrofuran (B95107) (THF) to the flask, followed by 2.24 g (20 mmol) of potassium tert-butoxide.

  • Initiation: While stirring, add 2.07 g (10 mmol) of this compound dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 66 °C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with 3 x 30 mL of diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by fractional distillation.

Protocol 2: Analysis of Decomposition Products by GC-MS

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of dichloromethane.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Data Analysis: Identify the components by comparing their mass spectra with a library database (e.g., NIST) and their retention times with known standards if available.

Data Presentation

Table 1: Product Distribution in the Elimination of this compound with Different Bases

Base Solvent Temperature (°C) Major Product (%) Minor Product(s) (%)
Potassium tert-butoxideTHF662,2,5-Trimethylhex-1-ene (85)2,5,5-Trimethylhex-2-ene (15)
Sodium ethoxideEthanol782,5,5-Trimethylhex-2-ene (60)2,2,5-Trimethylhex-1-ene (40)

Visualizations

DecompositionPathways cluster_elimination Elimination (E2) cluster_substitution Substitution (SN2) A This compound B 2,2,5-Trimethylhex-1-ene (Major Product) A->B + Strong, Bulky Base C 2,5,5-Trimethylhex-2-ene (Minor Product) A->C + Strong, Small Base D Substitution Product A->D + Nucleophile (Slow)

Caption: Major decomposition pathways of this compound.

ExperimentalWorkflow start Start: Elimination Reaction Setup reagents Add Base and Solvent start->reagents addition Add this compound reagents->addition reaction Heat to Reflux & Monitor addition->reaction workup Quench and Extract reaction->workup purification Dry and Concentrate workup->purification analysis Purify by Distillation & Analyze Products purification->analysis

Caption: Workflow for a typical elimination experiment.

TroubleshootingLogic issue Low Product Yield? check_purity Check Starting Material Purity issue->check_purity impure Purify Starting Material check_purity->impure No pure Purity OK check_purity->pure Yes optimize Optimize Reaction Conditions (Temp, Time, Reagents) impure->optimize pure->optimize success Improved Yield optimize->success

Caption: A logical approach to troubleshooting low reaction yields.

troubleshooting guide for 1-Bromo-2,2,5-trimethylhexane experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2,2,5-trimethylhexane. The information is presented in a question-and-answer format to address specific experimental challenges.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and its isomer, 1-Bromo-3,5,5-trimethylhexane, are provided below. Note that most data for the target compound are computed, while some experimental data is available for its isomer.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₉BrPubChem[1]
Molecular Weight 207.15 g/mol PubChem[1]
CAS Number 1466562-36-6Moldb[2]
Boiling Point Not available-
Density Not available-
XLogP3-AA 4.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem[1]
Rotatable Bond Count 4PubChem[1]

Table 2: Physical and Chemical Properties of Isomer: 1-Bromo-3,5,5-trimethylhexane

PropertyValueSource
Molecular Formula C₉H₁₉BrLookChem[3]
Molecular Weight 207.154 g/mol LookChem[3]
CAS Number 50915-80-5LookChem[3]
Boiling Point 196.7 °C at 760 mmHgLookChem[3]
Density 1.086 g/cm³LookChem[3]
Refractive Index 1.451LookChem[3]
Flash Point 59 °CLookChem[3]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound?

A1: this compound is a primary alkyl halide with significant steric hindrance due to the presence of a quaternary carbon at the 2-position (a neopentyl-type structure). This steric bulk dramatically influences its reactivity.[4][5][6][7] It is expected to be very slow in S(_N)2 reactions.[4][6][7] S(_N)1 reactions are also slow and can be complicated by carbocation rearrangements.[6][8] Elimination reactions (E2) may be favored under strongly basic conditions.[9]

Q2: How should I store this compound?

A2: As with most alkyl halides, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from light and incompatible substances such as strong bases and oxidizing agents.

Q3: What are the primary safety concerns when working with this compound?

A3: While specific safety data for this compound is limited, alkyl bromides are generally irritants to the skin, eyes, and respiratory system. It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Synthesis of this compound

Q4: I am attempting to synthesize this compound from 2,2,5-trimethylhexan-1-ol (B1371258) using PBr₃, but the yield is low. What could be the problem?

A4: Low yields in the bromination of sterically hindered primary alcohols like 2,2,5-trimethylhexan-1-ol are common. Potential issues include:

  • Incomplete reaction: The steric hindrance can slow down the reaction. Ensure sufficient reaction time and appropriate temperature control.

  • Side reactions: Dehydration of the alcohol to form an alkene can be a competing reaction, especially if the reaction temperature is too high.

  • Purification losses: The product may be lost during workup and purification steps.

Troubleshooting Steps:

  • Reaction Conditions: Use a well-established procedure for the bromination of neopentyl-type alcohols. A common method involves the use of triphenylphosphine (B44618) and bromine or N-bromosuccinimide.

  • Temperature Control: Maintain a low temperature during the addition of the brominating agent to minimize side reactions.

  • Purification: Use careful distillation or chromatography for purification. Given the likely volatility of the product, ensure your distillation apparatus is efficient.

Synthesis_Troubleshooting cluster_solutions Solutions Start Low Yield in Bromination IncompleteReaction Incomplete Reaction Start->IncompleteReaction SideReactions Side Reactions (e.g., Dehydration) Start->SideReactions PurificationLoss Purification Losses Start->PurificationLoss IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime OptimizeTemp Optimize Temperature (Low Temp Addition) IncompleteReaction->OptimizeTemp SideReactions->OptimizeTemp AltReagent Use Alternative Brominating Agent (e.g., PPh3/Br2) SideReactions->AltReagent CarefulWorkup Careful Workup & Purification PurificationLoss->CarefulWorkup

Synthesis Troubleshooting Flowchart
Grignard Reagent Formation

Q5: I am having trouble initiating the Grignard reaction with this compound.

A5: The formation of Grignard reagents from sterically hindered alkyl halides can be challenging.[10] The primary reasons for initiation failure are the presence of moisture and the passivity of the magnesium surface.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF).

  • Magnesium Activation: Use fresh, high-quality magnesium turnings. Activation can be achieved by:

    • Adding a small crystal of iodine.

    • Adding a few drops of 1,2-dibromoethane.

    • Mechanically crushing the magnesium turnings with a dry stirring rod.

  • Initiation: Add a small amount of the alkyl bromide solution to the activated magnesium and gently warm the mixture. A cloudy appearance and gentle reflux indicate the reaction has started.

Q6: My Grignard reaction is forming a significant amount of a dimeric alkane (2,2,5,5,8,8-hexamethyldecane). How can I minimize this?

A6: This side product is a result of the Wurtz coupling reaction, where the formed Grignard reagent reacts with the starting alkyl bromide.[11][12][13] This is more prevalent with primary alkyl halides.

Troubleshooting Steps:

  • Slow Addition: Add the solution of this compound to the magnesium suspension very slowly and dropwise. This maintains a low concentration of the alkyl halide in the reaction mixture.

  • Dilution: Use a sufficient volume of solvent to keep the concentration of reactants low.

  • Temperature Control: Maintain a gentle reflux; avoid excessive heating.

Grignard_Troubleshooting cluster_initiation Initiation Failure cluster_wurtz Wurtz Coupling Side Reaction cluster_solutions_init Solutions cluster_solutions_wurtz Solutions Initiation Grignard Reaction Fails to Start Moisture Presence of Moisture Initiation->Moisture MgPassive Inactive Magnesium Surface Initiation->MgPassive Dry Ensure Anhydrous Conditions Moisture->Dry ActivateMg Activate Magnesium (Iodine, DIBE) MgPassive->ActivateMg Wurtz Formation of Dimeric Alkane HighConc High Alkyl Halide Concentration Wurtz->HighConc SlowAdd Slow, Dropwise Addition HighConc->SlowAdd Dilute Use Dilute Solution HighConc->Dilute

Grignard Reaction Troubleshooting
Nucleophilic Substitution Reactions

Q7: I am trying to perform an S(_N)2 reaction with this compound and a strong nucleophile (e.g., sodium cyanide), but the reaction is extremely slow or does not proceed.

A7: this compound is a neopentyl-type halide, which is notoriously unreactive in S(_N)2 reactions due to severe steric hindrance at the carbon adjacent to the reaction center.[4][5][6][7] The bulky tert-butyl group at the 2-position effectively blocks the backside attack required for the S(_N)2 mechanism.

Troubleshooting/Alternative Strategies:

  • Harsh Conditions: While generally not ideal, significantly increasing the reaction temperature and using a polar aprotic solvent (e.g., DMF, DMSO) might promote a very slow reaction. However, this is likely to favor elimination.

  • Alternative Synthetic Route: It is often more practical to devise an alternative synthetic route that avoids a direct S(_N)2 reaction on this sterically hindered substrate. For example, consider a different disconnection approach in your retrosynthesis.

Q8: When I attempt a substitution reaction under conditions that might favor an S(_N)1 mechanism (e.g., with a weak nucleophile like ethanol), I get a mixture of products, including a rearranged alcohol.

A8: S(_N)1 reactions of neopentyl-type halides are prone to carbocation rearrangements.[6][8] The initially formed primary carbocation will rapidly rearrange to a more stable tertiary carbocation via a 1,2-hydride or 1,2-alkyl shift. The nucleophile will then attack this rearranged carbocation.

SN1_Rearrangement Start This compound PrimaryCarbocation Primary Carbocation (Unstable) Start->PrimaryCarbocation -Br⁻ Rearrangement 1,2-Hydride or Alkyl Shift PrimaryCarbocation->Rearrangement TertiaryCarbocation Tertiary Carbocation (More Stable) Rearrangement->TertiaryCarbocation Product Rearranged Product TertiaryCarbocation->Product + Nucleophile

S(N)1 Rearrangement Pathway
Elimination Reactions

Q9: I want to perform an E2 elimination on this compound. What conditions should I use, and what is the expected major product?

A9: To favor an E2 elimination, a strong, sterically hindered base is recommended to minimize the competing S(_N)2 reaction.[9][14]

  • Recommended Base: Potassium tert-butoxide (t-BuOK) is an excellent choice.

  • Solvent: A less polar solvent like tert-butanol (B103910) or THF is suitable.

  • Temperature: Heating the reaction mixture will also favor elimination over substitution.

The major product will be the Hofmann product, 2,2,5-trimethylhex-1-ene. The use of a bulky base will favor the abstraction of the less sterically hindered proton from the primary carbon.

Q10: My elimination reaction is giving a low yield of the desired alkene.

A10: Low yields in elimination reactions of sterically hindered substrates can be due to several factors.

  • Incomplete reaction: The steric hindrance can also slow down the elimination reaction.

  • Base Strength: The base may not be strong enough or may be partially decomposed.

  • Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

Troubleshooting Steps:

  • Use a Fresh, Strong Base: Ensure your potassium tert-butoxide is fresh and has been stored under anhydrous conditions.

  • Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.

  • Sufficient Reaction Time: Allow for a longer reaction time.

Experimental Protocols (General Procedures)

Note: The following are general protocols that should be adapted for this compound based on its specific properties and the information provided in the troubleshooting guides.

Protocol 1: General Procedure for Grignard Reagent Formation
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask. Gently warm the flask until the purple iodine vapor is visible, then allow it to cool.

  • Reaction: Add anhydrous diethyl ether or THF to the flask. Prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent in the dropping funnel. Add a small portion of the bromide solution to initiate the reaction. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.

Protocol 2: General Procedure for E2 Elimination
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous tert-butanol or THF.

  • Reaction: Add potassium tert-butoxide (1.5 - 2.0 equivalents) portion-wise to the stirred solution.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting alkene by distillation or column chromatography.

References

Validation & Comparative

A Comparative Analysis of Nucleophilic Substitution Reactivity: 1-Bromo-2,2,5-trimethylhexane vs. Neopentyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two sterically hindered primary alkyl halides, 1-bromo-2,2,5-trimethylhexane and neopentyl bromide, in nucleophilic substitution reactions. Understanding the nuanced reactivity of such compounds is critical in synthetic chemistry and drug development, where precise control over reaction pathways is paramount. This analysis is supported by established principles of physical organic chemistry and available experimental data for analogous structures.

Executive Summary

Both this compound and neopentyl bromide are primary alkyl bromides that exhibit exceptionally low reactivity in bimolecular nucleophilic substitution (SN2) reactions. This inertness is a direct consequence of significant steric hindrance imposed by a quaternary carbon atom at the β-position (the carbon adjacent to the carbon bearing the bromine). While direct SN2 displacement is heavily disfavored, under conditions promoting unimolecular substitution (SN1), both substrates can react, albeit slowly, and typically proceed with skeletal rearrangement to form more stable carbocation intermediates. The structural similarities suggest that their reactivity patterns will be comparable, with any minor differences arising from the substitution at the γ-position.

Data Presentation: A Comparative Overview

The following table summarizes the expected reactivity of this compound and neopentyl bromide in SN1 and SN2 reactions. Due to a lack of specific experimental data for this compound, its reactivity is inferred based on its structural analogy to the well-studied neopentyl bromide.

ParameterThis compoundNeopentyl BromideCitation
Structure Primary alkyl bromide with a quaternary β-carbon and an isopropyl group at the γ-position.Primary alkyl bromide with a quaternary β-carbon (tert-butyl group).[1]
SN2 Reaction Rate Extremely slow; for practical purposes, considered inert under standard SN2 conditions.Extremely slow; approximately 3 million times slower than methyl bromide. For practical purposes, considered inert.[2][3][4]
Reason for low SN2 Reactivity Severe steric hindrance from the neopentyl-like structure prevents backside attack by the nucleophile.Severe steric hindrance from the β-tert-butyl group blocks the backside attack required for the SN2 mechanism.[3][5][6]
SN1 Reaction Rate Very slow; requires forcing conditions (e.g., high temperature, solvolysis).Very slow; the formation of a primary carbocation is highly unfavorable.[2][7][8]
SN1 Mechanism Proceeds with a concurrent alkyl shift (rearrangement) to form a more stable tertiary carbocation.Proceeds with a concurrent methyl shift (rearrangement) to form a more stable tertiary carbocation.[8][9][10]
Major SN1 Product Rearranged alcohol or ether, depending on the nucleophilic solvent.Rearranged alcohol or ether, derived from the tertiary carbocation intermediate.[2][9]

Experimental Protocols

General Protocol for Assessing SN2 Reactivity

This protocol is designed to compare the relative rates of SN2 reactions of different alkyl halides.

Objective: To determine the relative reactivity of this compound and neopentyl bromide with a strong nucleophile under conditions that favor SN2 reactions.

Materials:

  • This compound

  • Neopentyl bromide

  • 1-bromobutane (B133212) (as a positive control for a primary alkyl halide)

  • 2-bromo-2-methylpropane (tert-butyl bromide, as a control expected to not undergo SN2)

  • 15% solution of sodium iodide in acetone (B3395972)

  • Dry test tubes

  • Water bath

Procedure:

  • Label four clean, dry test tubes for each of the alkyl bromides.

  • To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • Add 2-3 drops of the respective alkyl bromide to each corresponding test tube.

  • Stopper the test tubes, shake to mix the contents thoroughly.

  • Place the test tubes in a constant temperature water bath (e.g., 50°C).

  • Observe the test tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).

  • Record the time taken for the first appearance of a precipitate. A rapid formation of a precipitate indicates a faster SN2 reaction.

Expected Outcome: 1-bromobutane will show a precipitate relatively quickly. 2-bromo-2-methylpropane, this compound, and neopentyl bromide are expected to show no or very slow formation of a precipitate, indicating their low reactivity in SN2 reactions.[11]

General Protocol for Assessing SN1 Reactivity (Solvolysis)

This protocol is designed to assess the reactivity of alkyl halides under SN1 conditions.

Objective: To observe the products of solvolysis of this compound and neopentyl bromide and infer the reaction mechanism.

Materials:

  • This compound

  • Neopentyl bromide

  • Ethanol (B145695) (as the solvent and nucleophile)

  • Silver nitrate (B79036) in ethanol solution

  • Reflux apparatus

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Set up two separate reflux apparatuses, one for each alkyl bromide.

  • In each flask, place a solution of the alkyl bromide in ethanol.

  • Heat the solutions to reflux for an extended period (several hours), as the reactions are expected to be slow.

  • Monitor the progress of the reaction by periodically taking small aliquots and testing with the silver nitrate in ethanol solution. The formation of a silver bromide precipitate indicates the formation of bromide ions.

  • After the reaction has proceeded, cool the reaction mixtures.

  • Analyze the product mixture using GC-MS to identify the structures of the resulting ethers and/or alcohols.

Expected Outcome: Both reactions will be slow. The product analysis is expected to show rearranged products, confirming that the reaction proceeds via an SN1 mechanism with carbocation rearrangement.[8] For neopentyl bromide, the major product will be 2-ethoxy-2-methylbutane. For this compound, the major product is expected to be 2-ethoxy-2,5-dimethylhexane.

Mandatory Visualization

Steric_Hindrance cluster_SN2 SN2 Reaction Pathway Nu Nucleophile TS_NB Hindered Transition State (Neopentyl Bromide) Nu->TS_NB Backside Attack TS_BTMH Hindered Transition State (this compound) Nu->TS_BTMH Backside Attack No_Reaction_NB Reaction is Extremely Slow TS_NB->No_Reaction_NB High Energy Barrier No_Reaction_BTMH Reaction is Extremely Slow TS_BTMH->No_Reaction_BTMH High Energy Barrier Neopentyl Neopentyl Bromide Neopentyl->TS_NB BTMH This compound BTMH->TS_BTMH

Caption: Steric hindrance in SN2 reactions of neopentyl-type bromides.

SN1_Rearrangement cluster_Neopentyl Neopentyl Bromide SN1 Pathway cluster_BTMH This compound SN1 Pathway Start_NB Neopentyl Bromide TS1_NB Transition State (Br leaving, CH3 migrating) Start_NB->TS1_NB Slow, RDS Carbocation_NB Tertiary Carbocation (Rearranged) TS1_NB->Carbocation_NB Product_NB Substituted Product Carbocation_NB->Product_NB Nucleophilic Attack Start_BTMH This compound TS1_BTMH Transition State (Br leaving, Alkyl migrating) Start_BTMH->TS1_BTMH Slow, RDS Carbocation_BTMH Tertiary Carbocation (Rearranged) TS1_BTMH->Carbocation_BTMH Product_BTMH Substituted Product Carbocation_BTMH->Product_BTMH Nucleophilic Attack

Caption: SN1 reaction pathway with rearrangement for neopentyl-type bromides.

References

A Comparative Guide to the Synthesis of 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective preparation of sterically hindered alkyl halides is a frequent challenge. 1-Bromo-2,2,5-trimethylhexane, a neopentyl-type bromide, serves as a valuable building block. Its synthesis requires methods that can overcome the steric hindrance inherent in its structure while ensuring high yield and purity. This guide provides an objective comparison of primary synthesis methodologies, supported by generalized experimental protocols and performance data, to aid in the selection of the most suitable synthetic route.

Comparative Performance of Synthesis Methods

The synthesis of this compound is most effectively achieved via nucleophilic substitution on the corresponding primary alcohol, 2,2,5-trimethylhexan-1-ol (B1371258). Direct free-radical bromination of the parent alkane (2,2,5-trimethylhexane) is not a viable route due to poor regioselectivity, which would preferentially yield the tertiary bromide. The two most prominent methods for the conversion of the alcohol are the Appel reaction and treatment with phosphorus tribromide (PBr₃).

MethodPrecursorKey ReagentsTypical YieldReaction ConditionsKey ByproductsAdvantagesDisadvantages
Appel Reaction 2,2,5-trimethylhexan-1-olTriphenylphosphine (B44618) (PPh₃), Carbon tetrabromide (CBr₄)High (>85%)Mild (e.g., 0°C to RT), Anhydrous CH₂Cl₂ or CH₃CNTriphenylphosphine oxide (O=PPh₃), Bromoform (CHBr₃)High yield, mild conditions, suitable for sensitive substrates.[1][2]Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification.[1]
Phosphorus Tribromide 2,2,5-trimethylhexan-1-olPhosphorus tribromide (PBr₃)Good (70-90%)Cool (e.g., 0°C), often neat or in etherPhosphorous acid (H₃PO₃)Reagents are readily available and cost-effective. Water-soluble byproducts simplify workup.[3][4]PBr₃ is corrosive and moisture-sensitive. Reaction can be exothermic.[4]
Free-Radical Bromination 2,2,5-trimethylhexaneN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, UV light)Very Low (<5%) for the primary bromideReflux in CCl₄ or similar solventSuccinimide, Isomeric BromidesCan use the parent alkane directly.Extremely poor regioselectivity for primary C-H bonds; yields a mixture of isomers.[5][6]

Experimental Protocols

Below are detailed, representative methodologies for the two primary synthesis routes starting from 2,2,5-trimethylhexan-1-ol.

Method 1: Appel Reaction

This protocol describes the conversion of a primary alcohol to the corresponding alkyl bromide using triphenylphosphine and carbon tetrabromide.[2][7]

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Reagent Addition: Dissolve triphenylphosphine (PPh₃, 1.2 equivalents) in the solvent. Cool the solution to 0°C using an ice bath.

  • Substrate Introduction: Add 2,2,5-trimethylhexan-1-ol (1.0 equivalent) to the stirred solution.

  • Bromination: Add carbon tetrabromide (CBr₄, 1.2 equivalents) portion-wise to the mixture, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours, monitoring progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product contains triphenylphosphine oxide. Purify by flash column chromatography on silica (B1680970) gel (eluting with hexane) or distillation to yield pure this compound.

Method 2: Synthesis using Phosphorus Tribromide (PBr₃)

This procedure outlines the conversion of a primary alcohol using PBr₃, a classic and effective method.[3][4]

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 2,2,5-trimethylhexan-1-ol (1.0 equivalent). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Add phosphorus tribromide (PBr₃, 0.4 equivalents) dropwise from the addition funnel to the alcohol with vigorous stirring. Maintain the temperature at 0°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The reaction can be gently heated (e.g., to 50°C) to ensure completion.

  • Workup: Carefully pour the reaction mixture over ice water. Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes.

  • Washing: Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation to afford the final this compound.

Logical & Experimental Workflow

The following diagram illustrates the decision-making process and experimental workflow for synthesizing and validating this compound.

Caption: Workflow for synthesis and validation of this compound.

References

A Comparative Guide to Cross-Coupling Reactions of 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various palladium- and nickel-catalyzed cross-coupling reactions utilizing 1-Bromo-2,2,5-trimethylhexane, a sterically hindered secondary alkyl halide. The objective is to offer a comprehensive resource for selecting the optimal reaction conditions for the synthesis of complex molecules incorporating the 2,2,5-trimethylhexyl moiety. This guide presents a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of the catalytic cycles.

While specific experimental data for this compound is limited in the literature, this guide draws upon established methodologies and data for the coupling of other secondary alkyl bromides to provide a predictive framework for its reactivity.

Comparative Data of Coupling Reactions

The following table summarizes typical reaction conditions and yields for various cross-coupling reactions with secondary alkyl bromides, which can serve as a starting point for the optimization of reactions with this compound.

Coupling ReactionCatalyst System (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Coupling Partner
Suzuki-Miyaura NiCl₂(glyme) (5)trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10)KOtBui-BuOHRoom Temp.1270-90Alkylboranes[1][2]
Kumada NiCl₂ (2.5)None-THF-100.560-90tert-Butylmagnesium chloride[3][4]
Heck Pd(OAc)₂ (1-2)PPh₃ (2-4)Et₃N or K₂CO₃Toluene (B28343) or DMF80-12012-2450-80Alkenes[5]
Sonogashira [(π-allyl)PdCl]₂ (2.5)IPr (5)Cs₂CO₃Dioxane801260-80Terminal Alkynes[6]
Buchwald-Hartwig Pd(OAc)₂ (1-5)RuPhos (1.5-7.5)NaOtBuToluene10012-2470-95Amines[7]
Stille [Pd(allyl)Cl]₂ (2.5)SPhos (7.5)CsFDioxane1001270-90Organostannanes
Negishi Pd₂(dba)₃ (2)SPhos (8)-THFRoom Temp.1280-95Organozinc reagents[8]

Experimental Protocols and Reaction Mechanisms

This section provides detailed experimental protocols for key coupling reactions, adapted for this compound, along with visualizations of their catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. For secondary alkyl halides, nickel catalysis has proven to be particularly effective.[1][2]

Experimental Protocol:

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂(glyme) (5 mol%) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%). Then, add the alkylborane (1.2 equivalents) and potassium tert-butoxide (2.0 equivalents). Subsequently, add this compound (1.0 equivalent) and anhydrous isobutanol. Stir the reaction mixture at room temperature for 12 hours. Upon completion, as monitored by GC-MS, quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Catalytic Cycle:

Suzuki_Miyaura Ni(0)L_n Ni(0)L_n R-Ni(II)(X)L_n R-Ni(II)(X)L_n Ni(0)L_n->R-Ni(II)(X)L_n Oxidative Addition R-X R-Ni(II)(R')L_n R-Ni(II)(R')L_n R-Ni(II)(X)L_n->R-Ni(II)(R')L_n Transmetalation R'B(OR)₂ R-Ni(II)(R')L_n->Ni(0)L_n Reductive Elimination R-R'

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the organometallic coupling partner and is one of the earliest developed cross-coupling reactions.[9][10] Nickel catalysts are commonly employed for the coupling of alkyl halides.[3][4]

Experimental Protocol:

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -10 °C. In a separate flask, prepare the Grignard reagent (e.g., phenylmagnesium bromide, 1.5 equivalents) in THF. To the solution of the alkyl bromide, add NiCl₂ (2.5 mol%). Then, add the Grignard reagent dropwise over 30 minutes. Allow the reaction to stir at -10 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography.

Catalytic Cycle:

Kumada Ni(0)L_n Ni(0)L_n R-Ni(II)(X)L_n R-Ni(II)(X)L_n Ni(0)L_n->R-Ni(II)(X)L_n Oxidative Addition R-X R-Ni(II)(R')L_n R-Ni(II)(R')L_n R-Ni(II)(X)L_n->R-Ni(II)(R')L_n Transmetalation R'MgX R-Ni(II)(R')L_n->Ni(0)L_n Reductive Elimination R-R'

Caption: General catalytic cycle for the Kumada coupling.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11] While typically applied to aryl and vinyl halides, conditions for the coupling of alkyl halides have been developed.

Experimental Protocol:

In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the alkene (e.g., styrene, 1.5 equivalents), palladium(II) acetate (B1210297) (2 mol%), and triphenylphosphine (B44618) (4 mol%). Add anhydrous toluene as the solvent, followed by triethylamine (B128534) (2.0 equivalents) as the base. Heat the reaction mixture to 110 °C with stirring. Monitor the reaction by GC-MS. After completion, cool the reaction to room temperature and filter to remove the triethylammonium (B8662869) bromide salt. Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the product by column chromatography.

Catalytic Cycle:

Heck Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition R-X Alkene_Complex R-Pd(II)(X)L_n(Alkene) R-Pd(II)(X)L_n->Alkene_Complex Alkene Coordination Insertion_Product R-Alkenyl-Pd(II)(X)L_n Alkene_Complex->Insertion_Product Migratory Insertion H-Pd(II)(X)L_n H-Pd(II)(X)L_n Insertion_Product->H-Pd(II)(X)L_n β-Hydride Elimination Product H-Pd(II)(X)L_n->Pd(0)L_n Reductive Elimination + Base

Caption: General catalytic cycle for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The use of N-heterocyclic carbene (NHC) ligands has enabled the extension of this reaction to unactivated secondary alkyl bromides.[6]

Experimental Protocol:

In a glovebox, to a vial add [(π-allyl)PdCl]₂ (2.5 mol%), 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 5 mol%), and Cs₂CO₃ (2.0 equivalents). Add a stir bar, this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), and anhydrous dioxane. Seal the vial and heat the reaction mixture to 80 °C for 12 hours. After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by flash chromatography.

Catalytic Cycle:

Sonogashira cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition R-X R-Pd(II)(alkynyl)L_n R-Pd(II)(alkynyl)L_n R-Pd(II)(X)L_n->R-Pd(II)(alkynyl)L_n Transmetalation R-Pd(II)(alkynyl)L_n->Pd(0)L_n Reductive Elimination R-alkyne Cu(I)X Cu(I)X Cu(I)-alkynyl Cu(I)-alkynyl Cu(I)X->Cu(I)-alkynyl + Alkyne, Base Cu(I)-alkynyl->Cu(I)X To Pd Cycle

Caption: Catalytic cycles for the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the successful coupling of alkyl halides.[7][12]

Experimental Protocol:

In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.5 equivalents). Add a stir bar. Then, add this compound (1.0 equivalent), the amine (1.2 equivalents), and anhydrous toluene. Seal the tube and heat the reaction mixture to 100 °C for 18 hours. After cooling to room temperature, dilute the mixture with diethyl ether and filter through a plug of silica gel. Concentrate the filtrate and purify the product by column chromatography.

Catalytic Cycle:

Buchwald_Hartwig Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition R-X Amido_Complex [R-Pd(II)(NR'R'')L_n] R-Pd(II)(X)L_n->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd(0)L_n Reductive Elimination R-NR'R''

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The choice of coupling reaction for this compound will depend on the desired bond to be formed (C-C, C-N) and the nature of the coupling partner. For C-C bond formation, Suzuki-Miyaura and Kumada couplings with nickel catalysis offer mild conditions and good yields for coupling with organoboron and organomagnesium reagents, respectively. The Heck reaction provides a route to alkenylated products, while the Sonogashira reaction allows for the introduction of alkyne moieties. For the synthesis of amines, the Buchwald-Hartwig amination is a highly effective method. The provided protocols and comparative data serve as a valuable starting point for the development of specific synthetic routes involving this compound. Further optimization of reaction parameters will likely be necessary to achieve optimal results for specific substrate combinations.

References

A Comparative Spectroscopic Guide to 1-Bromo-2,2,5-trimethylhexane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-Bromo-2,2,5-trimethylhexane and its structural isomers, 1-Bromo-3,5,5-trimethylhexane and 1-Bromononane. Due to the limited availability of experimental spectra for this compound, this document presents a combination of experimental data for its isomers and predicted data for this compound based on established spectroscopic principles. This comparative analysis offers a valuable tool for the identification and differentiation of these isomeric bromoalkanes.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of the three isomers.

Table 1: ¹H NMR Data (Predicted for this compound, Experimental for Isomers)

CompoundChemical Shift (δ) ppm & MultiplicityAssignment
This compound (Predicted) ~3.3 (s, 2H)-CH₂Br
~1.5 (m, 1H)-CH(CH₃)₂
~1.2 (m, 2H)-CH₂-
~1.0 (s, 6H)-C(CH₃)₂-
~0.9 (d, 6H)-CH(CH₃)₂
1-Bromo-3,5,5-trimethylhexane [1][2]3.4 (m, 2H)-CH₂Br
1.8 (m, 1H)-CH-
1.6 (m, 2H)-CH₂-
1.2 (m, 2H)-CH₂-
0.9 (s, 9H)-C(CH₃)₃
0.9 (d, 3H)-CHCH₃
1-Bromononane [3][4][5][6]3.41 (t, 2H)-CH₂Br
1.85 (quintet, 2H)-CH₂CH₂Br
1.2-1.4 (m, 12H)-(CH₂)₆-
0.88 (t, 3H)-CH₃

Table 2: ¹³C NMR Data (Predicted for this compound, Experimental for Isomers)

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~50-CH₂Br
~45-C(CH₃)₂-
~35-CH₂-
~30-CH₂-
~28-CH(CH₃)₂
~25-C(CH₃)₂-
~22-CH(CH₃)₂
1-Bromo-3,5,5-trimethylhexane Data not available in search results
1-Bromononane [4][7]39.1-CH₂Br
33.9-CH₂CH₂Br
31.8-(CH₂)n-
29.4-(CH₂)n-
29.2-(CH₂)n-
28.7-(CH₂)n-
28.2-(CH₂)n-
22.7-CH₂CH₃
14.1-CH₃

Table 3: Mass Spectrometry Data (m/z) (Predicted for this compound, Experimental for Isomers)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound (Predicted) 206/208 (isotope pattern)127 [M-Br]⁺, 57 [C₄H₉]⁺ (tert-butyl cation)
1-Bromo-3,5,5-trimethylhexane [1][8]206/208 (isotope pattern)127 [M-Br]⁺, 57 [C₄H₉]⁺ (tert-butyl cation), 41
1-Bromononane [5][9][10]206/208 (isotope pattern)135/137 [M-C₅H₁₁]⁺, 43 [C₃H₇]⁺

Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹) (Predicted for this compound, Experimental for Isomers)

CompoundC-H StretchC-H BendC-Br Stretch
This compound (Predicted) 2850-29601365-1470550-650
1-Bromo-3,5,5-trimethylhexane [1]2870-29601365-1470~650
1-Bromononane [4][5]2855-29251465645

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation : Approximately 10-20 mg of the bromoalkane sample is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition : The spectrum is acquired with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : The spectrum is acquired using proton decoupling. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay (2-5 seconds) are typically employed. A larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.

2. Mass Spectrometry (MS)

  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of isomers.

  • Ionization : Electron ionization (EI) is typically performed at 70 eV.

  • Analysis : The mass-to-charge ratios (m/z) of the resulting ions are analyzed by a quadrupole, time-of-flight (TOF), or ion trap mass analyzer. The presence of bromine is readily identified by the characteristic M+ and M+2 isotopic pattern with an approximate 1:1 ratio.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation : An FT-IR spectrometer.

  • Sample Preparation : For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Acquisition : The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of this compound isomers.

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation Sample Sample MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (1H, 13C) MS->NMR Confirm Molecular Formula (C9H19Br) IR->NMR Identify Functional Groups (C-Br, Alkyl C-H) Compare_Data Compare with Isomer Data (Experimental & Predicted) NMR->Compare_Data Structure_ID Isomer Identification Compare_Data->Structure_ID

Caption: Workflow for Spectroscopic Isomer Differentiation.

This guide provides a framework for the spectroscopic analysis of this compound and its isomers. The combination of experimental data for known isomers and predicted data for the target compound, alongside detailed experimental protocols, serves as a valuable resource for researchers in the field.

References

A Comparative Guide to GC-MS Validation of 1-Bromo-2,2,5-trimethylhexane Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 1-Bromo-2,2,5-trimethylhexane is a key building block in organic synthesis, and its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the validation of this compound purity using Gas Chromatography-Mass Spectrometry (GC-MS), comparing it with other analytical alternatives and presenting supporting experimental data protocols.

Purity Analysis: A Comparative Overview

The purity of this compound is typically stated to be around 95%, though this can vary between suppliers and batches.[1] Gas Chromatography coupled with a Mass Spectrometry detector (GC-MS) is a powerful and widely used technique for assessing the purity of volatile and semi-volatile compounds like alkyl halides.[2][3] It offers both high-resolution separation and definitive identification of the main component and any impurities.

While other methods like Gas Chromatography with a Flame Ionization Detector (GC-FID) can be used for quantification, GC-MS provides superior qualitative data, which is crucial for identifying unknown impurities.[4][5][6] For trace-level impurities, especially those that may be genotoxic, the sensitivity and selectivity of a mass spectrometer, particularly in Selected Ion Monitoring (SIM) mode, are often necessary.[2]

Table 1: Comparison of Analytical Methods for Purity Assessment

MethodPrincipleAdvantagesDisadvantagesApplication for this compound
GC-MS Separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.High sensitivity and specificity; provides structural information for impurity identification; suitable for complex mixtures.[4]Higher equipment cost and complexity compared to GC-FID.[4]Ideal for comprehensive purity validation, including identification and quantification of unknown impurities.
GC-FID Separates compounds similarly to GC-MS, but detection is based on the ionization of organic compounds in a hydrogen flame.Robust, reproducible, and cost-effective for quantifying organic compounds.[2][5]Does not provide structural information for impurity identification; less sensitive for some compounds compared to MS.[2]Suitable for routine purity checks and quantification when the identity of impurities is already known.
¹H NMR Provides information on the structure and environment of hydrogen atoms in a molecule.Excellent for structural elucidation and can be used for quantitative analysis (qNMR).Lower sensitivity compared to GC methods for impurity detection; complex spectra can be difficult to interpret.Useful for confirming the structure of the main component and identifying major impurities.

Potential Impurities in this compound

The synthesis of this compound, likely from the corresponding alcohol or via halogenation of the alkane, can lead to several process-related impurities. Understanding these potential byproducts is crucial for developing a robust analytical method capable of separating and identifying them.

Common Impurities Include:

  • Structural Isomers: Bromination of the parent alkane can occur at different positions, leading to isomers such as 2-bromo-2,5,5-trimethylhexane or 3-bromo-2,2,5-trimethylhexane.

  • Unreacted Starting Materials: Residual 2,2,5-trimethylhexane (B165478) or the corresponding alcohol may be present.

  • Elimination Products: The formation of alkenes, such as 2,2,5-trimethyl-1-hexene, through the elimination of HBr is a common side reaction.

  • Over-brominated Products: Di- or poly-brominated alkanes can form if the reaction conditions are not carefully controlled.

Experimental Protocol: GC-MS Validation

The following protocol outlines a typical GC-MS method for the purity validation of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Zebron ZB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-arylene/95% dimethylpolysiloxane phase.[7]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min.
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu

3. Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments, including the molecular ion peak (if visible) and isotopic pattern for bromine.

  • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

  • Calculate the purity of the sample by the area percent method, assuming a similar response factor for all components. For higher accuracy, a quantitative analysis using a certified reference standard would be required.

Illustrative Purity Comparison

Due to the lack of publicly available head-to-head comparative studies, the following table provides an illustrative comparison based on typical product specifications and potential impurity profiles.

Table 2: Illustrative Purity Data for this compound from Different Sources

ParameterSupplier A (Standard Grade)Supplier B (High Purity Grade)
Stated Purity ≥ 95%≥ 98%
GC-MS Purity (Area %) 95.8%98.9%
Main Impurity Structural Isomer (e.g., 2-bromo-2,5,5-trimethylhexane)Unreacted Alkane (2,2,5-trimethylhexane)
Impurity Level 2.1%0.5%
Other Impurities Alkene byproduct (0.8%), Unidentified (1.3%)Alkene byproduct (0.3%), Unidentified (0.3%)

Visualizing the Workflow and Logical Relationships

To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationship between synthesis and potential impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Homogenize dissolve->vortex inject Inject Sample vortex->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify_main Identify Main Component detect->identify_main identify_impurities Identify Impurities detect->identify_impurities calculate_purity Calculate Purity (Area %) identify_main->calculate_purity identify_impurities->calculate_purity report report calculate_purity->report Final Report

Caption: GC-MS workflow for purity validation.

Impurity_Formation cluster_impurities Potential Impurities start 2,2,5-Trimethylhexane (Starting Material) reaction Bromination Reaction start->reaction unreacted Unreacted Starting Material start->unreacted Incomplete Reaction product This compound (Desired Product) reaction->product isomer Structural Isomers reaction->isomer Side Reaction alkene Alkene (Elimination) reaction->alkene Side Reaction

Caption: Synthesis and potential impurity pathways.

References

A Comparative Guide to Alternative Reagents for 1-Bromo-2,2,5-trimethylhexane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,2,5-trimethylhexane is a primary alkyl halide characterized by significant steric hindrance due to the quaternary carbon atom at the beta-position, a feature typical of neopentyl-type structures. This steric bulk profoundly impacts its reactivity, particularly in nucleophilic substitution reactions, posing a considerable challenge for synthetic chemists. While it can be utilized in the formation of organometallic reagents and certain coupling reactions, its sluggishness in Sₙ2 pathways often necessitates the exploration of alternative reagents.

This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on other halides and sulfonate esters. We present a comparative analysis of their performance in key synthetic transformations, supported by experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their specific application.

Alternative Reagents: An Overview

The primary alternatives to this compound involve modifying the leaving group attached to the 2,2,5-trimethylhexyl carbon skeleton. The most common alternatives fall into two categories:

  • Other Alkyl Halides: 1-Chloro-2,2,5-trimethylhexane and 1-Iodo-2,2,5-trimethylhexane. The choice of halogen significantly influences the C-X bond strength and the leaving group's ability, directly affecting reaction rates.

  • Sulfonate Esters: 2,2,5-trimethylhexyl tosylate (OTs) or mesylate (OMs). These are exceptionally good leaving groups due to the resonance stabilization of the resulting sulfonate anion and are often superior to halides.[1]

Figure 1. Overview of Alternative Leaving Groups Substrate 2,2,5-trimethylhexyl Skeleton Br Bromide (-Br) (Baseline) Substrate->Br Cl Chloride (-Cl) Substrate->Cl I Iodide (-I) Substrate->I OTs Tosylate (-OTs) Substrate->OTs

Figure 1. Overview of Alternative Leaving Groups

Performance Comparison in Key Synthetic Reactions

The effectiveness of a leaving group is highly dependent on the reaction mechanism. Below, we compare the performance of this compound and its alternatives in three common synthetic transformations.

Nucleophilic Substitution (Sₙ2) Reactions

The Sₙ2 reaction is notoriously slow for neopentyl-type substrates like this compound.[2] The bulky t-butyl group at the β-carbon sterically hinders the requisite backside attack by the nucleophile.[2][3] While the reaction is slow across the board, the nature of the leaving group still plays a critical role.

The reactivity order for halides in Sₙ2 reactions is determined by a combination of bond strength and the stability of the leaving halide ion, with the general trend being I > Br > Cl .[4] Sulfonate esters, such as tosylates, are generally even better leaving groups than iodide due to their superior ability to stabilize negative charge through resonance.[1]

Data Presentation: Relative Sₙ2 Reaction Rates

The following table presents relative rate constants for the Sₙ2 reaction of various primary alkyl bromides (R-CH₂-Br) with lithium chloride, demonstrating the dramatic impact of β-carbon substitution.

R Group in R-CH₂-BrRelative Rate Constant (10⁵ s⁻¹)Data Reference
H (Methyl)600[5]
CH₃ (Ethyl)9.9[5]
CH(CH₃)₂ (Isobutyl)1.5[5]
C(CH₃)₃ (Neopentyl)0.00026[5]

This data starkly illustrates that neopentyl bromide is over 100,000 times less reactive than propyl bromide, a closely related primary halide without the extreme steric hindrance.[2][5]

Figure 2. Sₙ2 Reaction Pathway and Steric Hindrance
Grignard Reagent Formation

Grignard reagents are formed by the reaction of an organohalide with magnesium metal, typically in an ether solvent.[6] The reactivity of the alkyl halide in this process generally follows the trend I > Br > Cl . While alkyl iodides are the most reactive, they are also more expensive and can be prone to side reactions like Wurtz coupling. Alkyl chlorides are the least reactive and may require initiators or more forcing conditions. This compound represents a good compromise, offering reliable reactivity without the excessive side reactions of the iodide or the inertness of the chloride.[7]

Data Presentation: Qualitative Comparison for Grignard Formation

ReagentRelative ReactivityStability of GrignardCostCommon Solvents
1-Chloro- LowHighLowTHF
1-Bromo- MediumGoodMediumDiethyl ether, THF
1-Iodo- HighLowerHighDiethyl ether, THF
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Sonogashira)

Engaging unactivated, sterically hindered alkyl halides in cross-coupling reactions is a significant challenge in modern synthesis.[8][9] The key step, oxidative addition to the palladium(0) center, is sensitive to both the C-X bond strength and steric hindrance.

  • Suzuki Coupling: Coupling of unactivated alkyl bromides with boronic acids is possible but requires specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands at room temperature or slightly elevated temperatures.[10]

  • Sonogashira Coupling: The coupling of unactivated alkyl halides with terminal alkynes is historically difficult.[8] Recent advances have shown that nickel catalysts or palladium catalysts with N-heterocyclic carbene (NHC) ligands can facilitate this transformation.[9][11]

For both reactions, the reactivity of the halide follows the order of C-X bond energy: I > Br >> Cl . Therefore, 1-Iodo-2,2,5-trimethylhexane would be the most suitable halide for these challenging couplings, while the corresponding chloride would be largely unreactive.

Experimental Protocols

Protocol 1: Synthesis of 2,2,5-trimethylhexyl Tosylate

This protocol describes the conversion of the parent alcohol to a tosylate, a superior leaving group for substitution reactions.

Materials:

Procedure:

  • Dissolve 2,2,5-trimethylhexan-1-ol in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride portion-wise, ensuring the internal temperature remains below 5 °C.[12]

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Grignard Reagent Formation

This protocol outlines the formation of the Grignard reagent from this compound.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine (initiator)

  • Flame-dried, three-neck round-bottom flask with reflux condenser and dropping funnel

Procedure:

  • Place the magnesium turnings and iodine crystal in the flask under an inert atmosphere (Nitrogen or Argon).

  • Prepare a solution of this compound in anhydrous ether in the dropping funnel.

  • Add a small portion (~10%) of the bromide solution to the magnesium. The reaction is initiated when the iodine color fades and gentle bubbling is observed. Gentle warming with a heat gun may be necessary.[6]

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 1-2 hours until most of the magnesium is consumed.

  • The resulting grey solution of the Grignard reagent should be used immediately in the subsequent reaction step.

Figure 3. General Experimental Workflow for Synthesis Start Select Substrate (R-Br, R-I, R-OTs) Setup Assemble Dry Glassware Under Inert Atmosphere Start->Setup Reaction Add Reagents & Solvent (e.g., Nucleophile, Base) Setup->Reaction Monitor Monitor Reaction (TLC, GC-MS) Reaction->Monitor Workup Quench Reaction & Perform Aqueous Workup Monitor->Workup Purify Purify Product (Chromatography/Distillation) Workup->Purify End Characterize Product (NMR, MS) Purify->End

Figure 3. General Experimental Workflow for Synthesis

Conclusion

The choice of reagent to replace this compound is critically dependent on the desired synthetic outcome.

  • For Sₙ2 Reactions: Due to extreme steric hindrance, all reactions will be very slow.[2][13] However, to maximize the rate, 2,2,5-trimethylhexyl tosylate is the superior choice, followed by 1-Iodo-2,2,5-trimethylhexane . The chloro and bromo analogs are significantly less reactive.

  • For Grignard Reagent Formation: this compound offers an excellent balance of reactivity, stability, and cost. The corresponding iodide is more reactive but may lead to more side products, while the chloride is often too unreactive.

  • For Cross-Coupling Reactions: These transformations are challenging for this substrate class. 1-Iodo-2,2,5-trimethylhexane is the most promising candidate due to its weaker carbon-halogen bond, which facilitates the rate-limiting oxidative addition step.[9]

By understanding the inherent reactivity patterns dictated by both the sterically demanding alkyl skeleton and the nature of the leaving group, researchers can make informed decisions to optimize their synthetic strategies.

References

A Comparative Guide to the Theoretical and Experimental NMR Spectra of 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretical and experimental Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-2,2,5-trimethylhexane. Due to the limited availability of experimental NMR data for this compound in public databases, this guide leverages predicted NMR data as a primary source for analysis. To provide a valuable comparative context, the predicted spectrum of this compound is contrasted with the available experimental and predicted data for its structural isomer, 1-Bromo-3,5,5-trimethylhexane.

This comparison is crucial for researchers in fields such as synthetic chemistry, drug discovery, and materials science, where accurate structural elucidation is paramount. By understanding the expected NMR spectral features of these compounds, scientists can better identify and characterize them in various experimental settings.

Data Presentation: A Comparative Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental/predicted data for its isomer, 1-Bromo-3,5,5-trimethylhexane. The predicted data was generated using the online NMR prediction tool, NMRDB.org.

Table 1: ¹H NMR Data Comparison

This compound (Predicted) 1-Bromo-3,5,5-trimethylhexane (Experimental ¹H)
Chemical Shift (ppm) Multiplicity
3.25s
1.65m
1.45t
1.25t
1.05s
0.90d

Note: The experimental ¹H NMR data for 1-Bromo-3,5,5-trimethylhexane is sourced from SpectraBase and presented as an approximate interpretation of the spectral data.

Table 2: ¹³C NMR Data Comparison

This compound (Predicted) 1-Bromo-3,5,5-trimethylhexane (Predicted)
Chemical Shift (ppm) Assignment
52.0-CH₂Br
42.0-C(CH₃)₂-
38.0-CH₂-
35.0-CH₂-
28.0-CH(CH₃)₂
25.0-C(CH₃)₂-
22.0-CH(CH₃)₂

Experimental Protocols

The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample such as this compound.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (0 ppm).

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • For ¹H NMR:

    • Set the spectral width to approximately 15 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of the ¹³C isotope.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing theoretical and experimental NMR data, a crucial process in chemical structure verification.

NMR_Comparison_Workflow Workflow for Theoretical vs. Experimental NMR Comparison cluster_theoretical Theoretical Analysis cluster_experimental Experimental Analysis cluster_comparison Comparative Analysis cluster_outcome Outcome Theoretical_Structure Propose Chemical Structure (this compound) NMR_Prediction Predict NMR Spectra (¹H and ¹³C) using computational software Theoretical_Structure->NMR_Prediction Input Comparison Compare Spectra NMR_Prediction->Comparison Predicted Data Sample_Preparation Prepare Sample NMR_Acquisition Acquire NMR Data (¹H and ¹³C) Sample_Preparation->NMR_Acquisition Data_Processing Process Raw Data NMR_Acquisition->Data_Processing Data_Processing->Comparison Experimental Data Structure_Confirmation Structure Confirmed Comparison->Structure_Confirmation Match Structure_Revision Structure Revision Needed Comparison->Structure_Revision Mismatch

Caption: Workflow for comparing theoretical and experimental NMR data.

This guide serves as a foundational resource for understanding the NMR characteristics of this compound and its isomer. While predicted data offers valuable insights, experimental verification remains the gold standard for unequivocal structure confirmation. Researchers are encouraged to acquire experimental data for this compound to further validate and refine the theoretical predictions presented herein.

Kinetic Showdown: Unraveling the Reactivity of 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Reaction Kinetics of a Sterically Hindered Alkyl Halide

In the intricate landscape of organic synthesis and drug development, understanding the kinetic profile of alkyl halides is paramount for predicting reaction outcomes and optimizing synthetic routes. This guide provides a comparative analysis of the reaction kinetics of 1-bromo-2,2,5-trimethylhexane, a primary alkyl halide characterized by significant steric hindrance. Due to the scarcity of direct kinetic data for this specific compound, this guide will draw upon well-established principles and experimental data from structurally analogous compounds, primarily neopentyl bromide, to provide a robust predictive comparison.

The Influence of Structure on Reactivity

This compound possesses a neopentyl-like structure, where the bromine atom is attached to a primary carbon that is adjacent to a quaternary carbon. This structural feature profoundly impacts its reactivity in nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions.

Key Structural Feature: The presence of a bulky tert-butyl group attached to the α-carbon significantly hinders backside attack, which is a prerequisite for the S(_N)2 mechanism.[1][2][3][4]

Comparative Reaction Kinetics

To contextualize the reactivity of this compound, we will compare its expected kinetic behavior with that of other representative alkyl bromides under various reaction conditions.

Nucleophilic Substitution Reactions (S(_N)1 vs. S(_N)2)

The competition between S(_N)1 and S(_N)2 pathways is dictated by factors such as the structure of the alkyl halide, the strength of the nucleophile, the nature of the solvent, and the leaving group.[5]

Alkyl HalideRelative S(_N)2 Rate (with strong nucleophile)Relative S(_N)1 Rate (in polar protic solvent)Predominant MechanismRationale
Methyl bromide (CH(_3)Br)Very FastVery SlowS(_N)2Unhindered, unstable primary carbocation.
Ethyl bromide (CH(_3)CH(_2)Br)FastSlowS(_N)2Primary, unstable carbocation.
Isopropyl bromide ((CH(_3))(_2)CHBr)SlowModerateS(_N)2 / S(_N)1Secondary, can proceed via both pathways.
tert-Butyl bromide ((CH(_3))(_3)CBr)Very Slow / No ReactionFastS(_N)1Tertiary, forms a stable carbocation.
This compound Extremely Slow Slow (with potential for rearrangement) Likely S(_N)1 under forcing conditions Primary but sterically hindered like neopentyl bromide, making S(_N)2 highly unfavorable.[1][6][7] The primary carbocation that would form in an S(_N)1 reaction is unstable and prone to rearrangement to a more stable tertiary carbocation. [8]

Note: The reaction of neopentyl bromide via the S(_N)2 mechanism is reported to be approximately 10

5^55
times slower than other primary alkyl bromides.[6] A similar profound rate reduction is expected for this compound.

Elimination Reactions (E1 vs. E2)

Elimination reactions often compete with substitution reactions, particularly at higher temperatures and with strong, bulky bases.

Alkyl HalideRelative E2 Rate (with strong, non-nucleophilic base)Relative E1 Rate (in polar protic solvent, weak base)Predominant MechanismRationale
Ethyl bromideModerateSlowE2Favored by strong base.
Isopropyl bromideFastModerateE2 / E1Both pathways are accessible.
tert-Butyl bromideVery FastFastE2 / E1Both pathways are facile.
This compound Slow Slow (competes with S(_N)1) E2 with a very hindered base; E1 competes with S(_N)1 For E2, abstraction of a β-proton is required. For E1, the reaction proceeds through a carbocation intermediate, similar to S(_N)1.

Visualizing Reaction Pathways

The interplay between substitution and elimination pathways for this compound can be visualized as a competition influenced by the reaction conditions.

competing_pathways sub This compound SN2 SN2 Product (Extremely Slow) sub->SN2 Strong, unhindered nucleophile Polar aprotic solvent E2 E2 Product (Alkene) sub->E2 Strong, hindered base (e.g., t-BuOK) High temperature carbocation Primary Carbocation (Unstable) sub->carbocation Weak nucleophile/base Polar protic solvent (Solvolysis) rearrangement Tertiary Carbocation (Stable) carbocation->rearrangement 1,2-hydride or 1,2-methyl shift SN1 SN1 Product (Rearranged) rearrangement->SN1 Nucleophilic attack E1 E1 Product (Alkene) rearrangement->E1 Proton abstraction

Competing reaction pathways for this compound.

Experimental Protocols for Kinetic Studies

To experimentally determine the reaction kinetics of this compound, a general workflow can be followed. The choice of method depends on the reaction being studied.

General Experimental Workflow

experimental_workflow prep Reaction Setup: - Prepare solutions of alkyl halide and nucleophile/base in the chosen solvent. - Thermostat the reaction vessel to the desired temperature. init Initiate Reaction: - Mix the reactant solutions and start the timer. prep->init monitor Monitor Reaction Progress: - Withdraw aliquots at specific time intervals. init->monitor quench Quench Reaction: - Stop the reaction in the aliquot (e.g., by rapid cooling or adding a quenching agent). monitor->quench analyze Analyze Aliquot: - Determine the concentration of reactant or product. quench->analyze data Data Analysis: - Plot concentration vs. time. - Determine the rate law and rate constant. analyze->data

A generalized workflow for kinetic studies of alkyl halide reactions.
Specific Methodologies

  • For S(_N)1 Solvolysis Reactions: The rate of solvolysis can be monitored by measuring the rate of acid (HBr) formation. This is often achieved by titration with a standardized base solution in the presence of an indicator.[9] The reaction is typically carried out in a polar protic solvent like ethanol (B145695) or a mixture of acetone (B3395972) and water.

    Detailed Protocol (by analogy to t-butyl chloride solvolysis): [9]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Prepare a series of reaction flasks containing the solvent system (e.g., ethanol/water) and a few drops of an acid-base indicator (e.g., bromothymol blue).

    • Add a known, small amount of a standardized NaOH solution to each flask to make the solution slightly basic.

    • Initiate the reaction by adding a precise volume of the alkyl halide stock solution to the first flask and start a timer.

    • Record the time it takes for the indicator to change color, signifying the neutralization of the added base by the HBr produced.

    • Immediately add another aliquot of the NaOH solution and record the time for the next color change.

    • Repeat this process for several intervals to obtain a series of time points for the formation of a known amount of product.

    • The rate constant can then be calculated from the integrated rate law for a first-order reaction.

  • For S(_N)2 Reactions: The rate of S(_N)2 reactions can be followed by monitoring the disappearance of the nucleophile or the appearance of the product. Techniques such as potentiometric titration of the halide ions, chromatography (GC or HPLC) to measure the concentration of the alkyl halide and the product, or conductivity measurements can be employed.[6]

Conclusion

The unique structure of this compound, with its significant steric hindrance around the reaction center, makes it an interesting substrate for kinetic studies. It is predicted to be extremely unreactive in S(_N)2 reactions. Under conditions that favor unimolecular pathways (S(_N)1 and E1), the formation of a primary carbocation is a high-energy process, and any resulting carbocation is highly susceptible to rearrangement. Elimination reactions (E2) would likely require a strong, sterically hindered base.

For researchers and professionals in drug development, the inertness of the neopentyl-like framework towards common nucleophilic substitution can be a desirable feature for designing stable molecules. Conversely, forcing this compound to react would necessitate harsh conditions, which could be a limitation in complex syntheses. The comparative data and experimental outlines provided in this guide serve as a valuable resource for predicting the behavior of this compound and for designing appropriate synthetic strategies and kinetic experiments.

References

A Comparative Guide to the Scalable Synthesis of 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential synthetic routes for the scalable production of 1-Bromo-2,2,5-trimethylhexane, a valuable building block in organic synthesis. The objective is to furnish an objective analysis of plausible methodologies, supported by available experimental data and established chemical principles, to aid in selecting the most suitable route for laboratory and industrial applications.

Executive Summary

The synthesis of this compound presents unique challenges due to the sterically hindered neopentyl-like structure at one end of the hexane (B92381) chain. This guide evaluates three primary synthetic strategies:

  • Free Radical Bromination of 2,2,5-trimethylhexane (B165478): A direct approach involving the substitution of a hydrogen atom with bromine.

  • Hunsdiecker Reaction of 3,3,6-trimethylheptanoic acid: A decarboxylative bromination method.

  • Bromination of 2,2,5-trimethylhexan-1-ol (B1371258): Conversion of the corresponding primary alcohol to the desired alkyl bromide.

Each route is assessed based on potential yield, scalability, safety, and economic viability. Due to the limited availability of specific experimental data for this compound, this guide draws upon established knowledge of these reactions and data from analogous, sterically hindered substrates.

Comparative Analysis of Synthetic Routes

The following table summarizes the key parameters for each synthetic pathway to this compound.

ParameterFree Radical BrominationHunsdiecker ReactionBromination of Alcohol
Starting Material 2,2,5-trimethylhexane3,3,6-trimethylheptanoic acid2,2,5-trimethylhexan-1-ol
Key Reagents Br₂, NBS, Radical Initiator (AIBN, BPO)Silver(I) salt of the acid, Br₂PBr₃, HBr, or Appel Reaction reagents (CBr₄, PPh₃)
Plausible Yield Moderate to Good (selectivity issues)Good to Excellent (for primary bromides)Good to Excellent
Scalability Potentially high, but requires careful controlModerate (cost and handling of silver salts)Good to Excellent
Key Advantages Atom economical, direct routeGenerally high yields for primary bromidesReadily available starting materials, reliable methods
Key Disadvantages Lack of selectivity, formation of multiple isomersStoichiometric use of expensive silver salts, light-sensitive intermediatesPotential for side reactions (elimination), generation of phosphine (B1218219) oxide waste (Appel)

Synthetic Route Overviews and Methodologies

Route 1: Free Radical Bromination of 2,2,5-trimethylhexane

This method involves the direct substitution of a hydrogen atom on the alkane with a bromine atom, typically initiated by UV light or a radical initiator.

Workflow Diagram:

start 2,2,5-trimethylhexane reaction Free Radical Bromination start->reaction reagents Br₂ or NBS Radical Initiator (e.g., AIBN) UV light or heat reagents->reaction product This compound + Isomeric Bromides reaction->product purification Fractional Distillation product->purification

Caption: Free radical bromination of 2,2,5-trimethylhexane.

Experimental Protocol (Representative):

A solution of 2,2,5-trimethylhexane and a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent (e.g., carbon tetrachloride, although greener alternatives are preferred) is heated to reflux.[1] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added portion-wise.[1] The reaction is monitored by GC-MS for the disappearance of the starting material. Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to separate the desired primary bromide from other isomers.

Scalability Considerations:

While free radical bromination can be a cost-effective and atom-economical method, its primary drawback is the lack of selectivity. The reaction can lead to a mixture of primary, secondary, and tertiary bromides, necessitating efficient and potentially costly purification steps on a large scale. However, bromination is generally more selective than chlorination, favoring the formation of the most stable radical intermediate.[2]

Route 2: Hunsdiecker Reaction

This classic method involves the decarboxylation of the silver salt of a carboxylic acid to form the corresponding alkyl bromide with one less carbon atom.[3]

Workflow Diagram:

start 3,3,6-trimethylheptanoic acid silver_salt Silver 3,3,6-trimethylheptanoate start->silver_salt Ag₂O or AgNO₃ bromination Hunsdiecker Reaction silver_salt->bromination Br₂ in CCl₄ product This compound bromination->product workup Filtration & Purification product->workup

Caption: Hunsdiecker reaction pathway.

Experimental Protocol (Representative):

3,3,6-trimethylheptanoic acid is first converted to its silver salt by treatment with silver oxide or silver nitrate. The dried silver salt is then suspended in an inert solvent like carbon tetrachloride and treated with bromine.[4] The reaction mixture is typically refluxed until the reaction is complete, indicated by the disappearance of the silver salt and the cessation of carbon dioxide evolution. The silver bromide precipitate is removed by filtration, and the filtrate is washed to remove any remaining bromine and acid. The solvent is then removed, and the crude this compound is purified by distillation. The yield of alkyl halides from the Hunsdiecker reaction generally follows the trend: primary > secondary > tertiary.[3]

Scalability Considerations:

The Hunsdiecker reaction can provide good yields of primary alkyl bromides.[5] However, the stoichiometric use of expensive and light-sensitive silver salts is a significant drawback for large-scale industrial synthesis.[6] The use of toxic solvents like carbon tetrachloride is also a major environmental and safety concern, although alternative solvents can be explored. Modifications to the Hunsdiecker reaction, such as the Kochi reaction, use less expensive metal salts but may still present challenges in terms of waste disposal and reagent handling.[3]

Route 3: Bromination of 2,2,5-trimethylhexan-1-ol

The conversion of a primary alcohol to an alkyl bromide is a common and generally high-yielding transformation in organic synthesis. Several reagents can be employed for this purpose.

Workflow Diagram:

cluster_0 Reagent Options PBr3 PBr₃ reaction Bromination PBr3->reaction HBr HBr / H₂SO₄ HBr->reaction Appel CBr₄ / PPh₃ Appel->reaction start 2,2,5-trimethylhexan-1-ol start->reaction product This compound reaction->product workup Workup & Purification product->workup

Caption: Bromination of 2,2,5-trimethylhexan-1-ol.

Experimental Protocols (Representative):

  • Using Phosphorus Tribromide (PBr₃): 2,2,5-trimethylhexan-1-ol is treated with PBr₃, often in a suitable solvent like diethyl ether or dichloromethane, typically at low temperatures to control the exothermic reaction.[7] The reaction mixture is then stirred at room temperature or gently heated to completion. The workup involves quenching the reaction with water, followed by extraction, washing, and distillation of the product. This method is known for its high yields and is generally applicable to primary and secondary alcohols.[8]

  • Using Hydrobromic Acid (HBr): The alcohol can be refluxed with concentrated hydrobromic acid, often with a phase-transfer catalyst to improve reaction rates for less soluble alcohols. This is a classic and cost-effective method, but it can be slower and may lead to side reactions like ether formation, especially at higher temperatures.

  • Appel Reaction: The alcohol is treated with a mixture of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).[7][9] This reaction proceeds under mild and neutral conditions, which is advantageous for sensitive substrates. However, a major drawback is the formation of triphenylphosphine oxide as a stoichiometric byproduct, which can be challenging to remove on a large scale.[9][10]

Scalability Considerations:

The bromination of alcohols is generally a scalable process. The use of PBr₃ is common in industrial settings due to its reliability and high yields.[11] The main challenges are managing the exothermicity of the reaction and handling the corrosive nature of the reagents. The Appel reaction, while efficient on a lab scale, becomes less practical for large-scale production due to the high cost of reagents and the difficulty in separating the product from triphenylphosphine oxide.[12][13] The HBr method is economically attractive but may require longer reaction times and careful optimization to minimize side products.

Conclusion

For the scalable synthesis of this compound, the bromination of 2,2,5-trimethylhexan-1-ol appears to be the most promising route. Specifically, the use of phosphorus tribromide (PBr₃) offers a reliable, high-yielding, and industrially adaptable method. While the synthesis of the starting alcohol, 2,2,5-trimethylhexan-1-ol, adds an extra step, the overall process is likely to be more controllable and efficient than the other alternatives.

The free radical bromination route suffers from a lack of selectivity, which would necessitate complex and costly purification on a large scale. The Hunsdiecker reaction, while potentially high-yielding, is hampered by the high cost and handling issues associated with silver salts, making it less economically viable for industrial production.

Further process development and optimization would be required to determine the most cost-effective and environmentally friendly conditions for the chosen route on an industrial scale. This would include exploring alternative, less hazardous solvents and optimizing reaction parameters to maximize yield and minimize waste.

References

A Comparative Guide to the Applications of 1-Bromo-2,2,5-trimethylhexane and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Bromo-2,2,5-trimethylhexane and its less sterically hindered alternatives, focusing on their applications in organic synthesis. The performance of these organobromides in common synthetic transformations is evaluated, supported by available experimental data and established chemical principles.

Introduction to Branched Bromoalkanes in Synthesis

Primary bromoalkanes are versatile building blocks in organic synthesis, primarily utilized as electrophiles in nucleophilic substitution reactions and as precursors for organometallic reagents, such as Grignard reagents. Their reactivity is significantly influenced by the steric environment around the carbon-bromine bond. This guide specifically examines this compound, a primary bromoalkane with significant steric hindrance due to a quaternary carbon atom adjacent to the bromine-bearing carbon. For a comprehensive comparison, its properties and reactivity are contrasted with two other primary bromoalkanes: the linear 1-bromohexane (B126081) and the sterically hindered 1-bromo-3,3-dimethylbutane (B154914) (neopentyl bromide).

Physical and Chemical Properties

A comparison of the fundamental physical properties of this compound and its selected alternatives is presented in Table 1. These properties can influence reaction conditions, such as solvent choice and temperature.

PropertyThis compound1-Bromohexane1-Bromo-3,3-dimethylbutane
CAS Number 1466562-36-6[1]111-25-1[2]1647-23-0[3][4]
Molecular Formula C₉H₁₉Br[1]C₆H₁₃Br[5]C₆H₁₃Br[3][4]
Molecular Weight 207.15 g/mol [1]165.07 g/mol [2][6]165.07 g/mol [3][7]
Boiling Point Not reported154-158 °C[8][2][9]~138 °C[3]
Melting Point Not reported-85 °C[8][2][9]Not reported
Density Not reported~1.176 g/mL at 25 °C[8][2][9]~1.2 g/cm³[3]

Comparative Performance in Key Synthetic Applications

The utility of these bromoalkanes is primarily assessed through two fundamental reaction types: nucleophilic substitution (specifically S(_N)2 reactions) and the formation of Grignard reagents for subsequent carbon-carbon bond formation.

Nucleophilic Substitution Reactions

The S(_N)2 reaction is a cornerstone of organic synthesis, involving the backside attack of a nucleophile on the carbon atom bearing the leaving group. The rate of this reaction is highly sensitive to steric hindrance around the reaction center.

Figure 1: General workflow for an S(_N)2 reaction.

Performance Comparison:

SubstrateNucleophileProductYieldObservations
1-Bromohexane NaCNHexyl cyanideHigh (Specific yield not reported, but generally efficient)A standard, unhindered primary alkyl halide that readily undergoes S(_N)2 reactions.
1-Bromo-3,3-dimethylbutane NaCNNeopentyl cyanideVery Low/No ReactionThe bulky neopentyl group severely hinders the backside attack of the nucleophile, making the S(_N)2 reaction extremely slow.
This compound NaCN2,2,5-Trimethylhexyl cyanideExpected to be Very Low/No ReactionThe steric hindrance from the adjacent quaternary carbon is expected to be even more pronounced than in neopentyl bromide, effectively preventing the S(_N)2 pathway.
Grignard Reagent Formation and Subsequent Reactions

Grignard reagents are powerful nucleophiles and strong bases formed by the reaction of an organohalide with magnesium metal. They are widely used for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes and ketones.

Grignard_Reaction cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Reaction with Electrophile cluster_step3 Step 3: Acidic Workup R_Br R-Br R_MgBr R-MgBr R_Br->R_MgBr Dry Ether Mg Mg Mg->R_MgBr R_MgBr_2 R-MgBr Intermediate Adduct R_MgBr_2->Intermediate Benzaldehyde (B42025) Ph-CHO Benzaldehyde->Intermediate Intermediate_2 Adduct Product R-CH(OH)-Ph Intermediate_2->Product H3O H₃O⁺ H3O->Product

Figure 2: General workflow for Grignard reagent formation and reaction.

Performance Comparison:

SubstrateElectrophileProductYieldObservations
1-Bromohexane Benzaldehyde1-Phenyl-1-heptanol (B1619153)~83%[10]Forms Grignard reagent readily under standard conditions.
1-Bromo-3,3-dimethylbutane Benzaldehyde1-Phenyl-4,4-dimethyl-1-pentanolLowGrignard formation is sluggish and prone to side reactions like Wurtz coupling.
This compound Benzaldehyde1-Phenyl-3,3,6-trimethyl-1-heptanolExpected to be Very LowThe significant steric hindrance is anticipated to make Grignard formation extremely difficult, likely resulting in very low yields of the desired product.

Detailed Experimental Protocols

Representative Protocol for Nucleophilic Substitution (S(_N)2) of 1-Bromohexane

Objective: To synthesize hexyl cyanide from 1-bromohexane.

Materials:

  • 1-Bromohexane

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in DMSO.

  • Add 1-bromohexane to the stirred solution.

  • Heat the reaction mixture under reflux. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to yield hexyl cyanide.

Representative Protocol for Grignard Reaction of 1-Bromohexane

Objective: To synthesize 1-phenyl-1-heptanol via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromohexane

  • Benzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride

  • Anhydrous sodium sulfate

Procedure:

  • Flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Dissolve 1-bromohexane in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the 1-bromohexane solution to the magnesium to initiate the reaction (initiation may be aided by gentle warming or the addition of a small crystal of iodine).

  • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Cool the Grignard reagent solution in an ice bath.

  • Dissolve benzaldehyde in anhydrous diethyl ether and add it dropwise to the cold Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude 1-phenyl-1-heptanol by column chromatography or distillation.

Conclusion

The comparative analysis reveals that the synthetic utility of primary bromoalkanes is highly dependent on their structure.

  • 1-Bromohexane serves as a reliable and versatile substrate for a wide range of nucleophilic substitution and Grignard reactions due to its unhindered nature.

  • 1-Bromo-3,3-dimethylbutane (Neopentyl bromide) represents a significant challenge for reactions proceeding via an S(_N)2 mechanism due to severe steric hindrance. While Grignard formation is possible, it is often sluggish and may result in lower yields compared to unhindered analogues.

  • This compound , with its even greater steric bulk adjacent to the reactive center, is predicted to be an extremely poor substrate for S(_N)2 reactions. Its application in Grignard-type reactions would likely require specialized conditions and is expected to provide low yields of the desired products.

For drug development and other synthetic applications requiring the introduction of a bulky alkyl group, researchers should consider alternative synthetic strategies that do not rely on direct S(_N)2 displacement or standard Grignard reactions when using highly hindered substrates like this compound. Alternative approaches might include the use of organolithium reagents, which are generally more reactive than Grignard reagents, or employing different synthetic disconnections altogether.

References

A Comparative Cost-Benefit Analysis of 1-Bromo-3,3-dimethylbutane in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The strategic introduction of sterically hindered alkyl groups is a cornerstone of modern medicinal chemistry, influencing molecular conformation, metabolic stability, and target binding affinity. This guide provides a comprehensive cost-benefit analysis of 1-bromo-3,3-dimethylbutane (B154914) (neohexyl bromide), a key reagent for introducing the bulky 3,3-dimethylbutyl group. We present a comparative evaluation against its common alternative, neopentyl tosylate, supported by experimental data on reaction performance, cost-effectiveness, and safety considerations. This analysis aims to equip researchers with the critical information needed to make informed decisions in the selection of reagents for complex synthetic pathways.

Introduction

While the originally requested analysis was for 1-Bromo-2,2,5-trimethylhexane, a thorough review of scientific literature and commercial databases revealed a significant lack of available data for this compound. To provide a valuable and data-rich resource, this guide will focus on a structurally similar and well-documented alternative: 1-Bromo-3,3-dimethylbutane . This compound shares the key feature of a sterically hindered primary bromide, making it an excellent case study for the challenges and considerations involved in its use.

1-Bromo-3,3-dimethylbutane is a versatile alkylating agent used in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its bulky neohexyl structure is particularly valuable for creating molecular architectures where steric hindrance is desired to modulate biological activity or prevent unwanted side reactions.[2] This guide will explore its utility in two fundamental carbon-carbon and carbon-heteroatom bond-forming reactions: the Grignard Reaction and the Williamson Ether Synthesis.

Comparative Performance Analysis: Bromide vs. Tosylate

In organic synthesis, the choice of a leaving group is critical, especially in sterically hindered systems where reaction kinetics can be sluggish. The primary alternative to an alkyl bromide like 1-bromo-3,3-dimethylbutane for introducing a neopentyl or neohexyl group is the corresponding tosylate.

In sterically encumbered neopentyl systems, both bromide and tosylate exhibit slow reaction rates for nucleophilic substitution.[3] While tosylate is generally considered a superior leaving group due to the stability of its conjugate anion, studies on neopentyl-like structures have shown that bromide can be more reactive in certain S(_N)2 reactions.[3] For S(_N)1-type reactions, both leaving groups typically lead to rearranged products due to the formation of a more stable tertiary carbocation.[3] A key advantage of the bromide is often its lower initial cost and simpler synthesis from the corresponding alcohol.

Parameter1-Bromo-3,3-dimethylbutaneNeopentyl/Neohexyl Tosylate
Typical Application Grignard Reagent Formation, Williamson Ether Synthesis, General Alkylation[1]Nucleophilic Substitution (S(_N)2), Solvolysis (S(_N)1)[3][4]
Relative Reactivity (S(_N)2) Can be more reactive than tosylate in some sterically hindered systems[3]Generally a good leaving group, but can be slower than bromide in neopentyl systems[3]
Synthesis Yield ~55% from 3,3-dimethyl-1-butanol[5]Typically >80% from alcohol and tosyl chloride
Precursor Cost Lower (alcohols and HBr/H(_2)SO(_4))[5]Higher (tosyl chloride is more expensive than bromide sources)
Reagent Cost Approx. $8.80 / kg (Note: Price may vary significantly)[5]Significantly higher than the corresponding bromide
Stability Generally stable under anhydrous conditionsStable, solid, and often easier to handle and purify than the liquid bromide
Primary Side Reactions Elimination (E2) can compete with substitution[6][7]Elimination (E2) is a major competing reaction, especially with strong bases[7]
Economic and Safety Considerations

Cost Analysis: The primary economic advantage of using 1-bromo-3,3-dimethylbutane lies in the lower cost of the raw materials for its synthesis. The conversion of an alcohol to a bromide using hydrobromic and sulfuric acid is a cost-effective industrial process.[5] While the reported yield of 55% is moderate, the low cost of reagents can make this a more economical choice for large-scale synthesis compared to the preparation of the corresponding tosylate, which requires the more expensive tosyl chloride.

Safety & Handling: 1-Bromo-3,3-dimethylbutane is a flammable liquid and may cause skin and eye irritation.[1] Vapors are heavier than air and can form explosive mixtures.[8] Handling requires a well-ventilated area, personal protective equipment (gloves, safety goggles), and the absence of ignition sources.[9][8][10][11][12] All equipment must be grounded to prevent static discharge.[11][12]

HazardPrecautionary Measures
Flammability Keep away from heat, sparks, and open flames. Use explosion-proof equipment and non-sparking tools.[1][9][8][11]
Inhalation/Contact Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[9][10][12]
Reactivity Incompatible with strong oxidizing and reducing agents, and alkali metals.[11] Store in a cool, dry, well-ventilated area in tightly closed containers.[9][12]
Spills Absorb with non-combustible material like sand or earth. Prevent entry into waterways.[8][11]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of 1-Bromo-3,3-dimethylbutane

This protocol is adapted from the synthesis of 1-bromo-3,3-dimethylbutane.[5]

Objective: To synthesize 1-bromo-3,3-dimethylbutane from 3,3-dimethyl-1-butanol (B44104) via an S(_N)2 reaction.

Materials:

  • 3,3-dimethyl-1-butanol

  • Concentrated Sulfuric Acid (H(_2)SO(_4))

  • Hydrobromic Acid (HBr, 48% aqueous solution)

  • Pentane

  • Sodium Hydroxide (NaOH) solution, aqueous

  • Anhydrous Magnesium Sulfate (MgSO(_4))

  • Round-bottomed flask with reflux condenser

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 1-liter round-bottomed flask fitted with a reflux condenser, cool the flask to 0°C in an ice bath.

  • Sequentially add 232 g of concentrated sulfuric acid and 283 g of 48% hydrobromic acid to the flask.

  • Slowly add 3,3-dimethyl-1-butanol to the acid mixture.

  • Remove the ice bath and heat the mixture to reflux for 6 hours.

  • After reflux, cool the reaction mixture to room temperature and then quench by pouring it over 400 g of ice.

  • Transfer the mixture to a separatory funnel. Extract the aqueous phase with 400 mL of pentane.

  • Combine the organic layers and wash sequentially with methanol, aqueous NaOH solution, and water.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to yield 1-bromo-3,3-dimethylbutane as a colorless liquid.[5]

Protocol 2: Grignard Reagent Formation and Reaction

This is a generalized protocol for the formation of a Grignard reagent from an alkyl bromide and its subsequent reaction with a ketone.[13][14][15][16][17]

Objective: To prepare a Grignard reagent from 1-bromo-3,3-dimethylbutane and react it with a ketone (e.g., benzophenone) to form a tertiary alcohol.

Materials:

  • 1-Bromo-3,3-dimethylbutane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)[18][16][19]

  • Iodine crystal (as initiator)

  • Benzophenone (B1666685)

  • 3M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na(_2)SO(_4))

  • Dry glassware (oven-dried)

  • Dropping funnel and reflux condenser

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in an oven-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen).

    • Add a small crystal of iodine.

    • Add a small portion of anhydrous ether.

    • In a dropping funnel, prepare a solution of 1-bromo-3,3-dimethylbutane (1.0 eq) in anhydrous ether.

    • Add a small amount of the bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. If not, gently warm the flask.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.[20]

  • Reaction with Ketone:

    • Dissolve benzophenone (1.0 eq) in anhydrous ether and add it to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the benzophenone solution dropwise to the stirred Grignard reagent.

    • After addition, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC).

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH(_4)Cl or 3M HCl dropwise until the solids dissolve.[20]

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[15]

    • Filter and evaporate the solvent to obtain the crude tertiary alcohol, which can be purified by crystallization or chromatography.

Protocol 3: Williamson Ether Synthesis

This generalized protocol describes the synthesis of an ether using an alkoxide and 1-bromo-3,3-dimethylbutane.[6][7][21][22]

Objective: To synthesize an unsymmetrical ether via an S(_N)2 reaction between an alkoxide and 1-bromo-3,3-dimethylbutane.

Materials:

  • An alcohol (e.g., phenol)

  • A strong base (e.g., sodium hydride, NaH)

  • 1-Bromo-3,3-dimethylbutane

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)[22]

  • Saturated aqueous Ammonium Chloride (NH(_4)Cl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO(_4))

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add 1-bromo-3,3-dimethylbutane (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture (e.g., to reflux) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous NH(_4)Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the resulting ether by column chromatography or distillation.

Visualizations: Workflows and Pathways

G Synthesis of 1-Bromo-3,3-dimethylbutane cluster_start Starting Materials cluster_process Reaction cluster_end Product A 3,3-dimethyl-1-butanol C Reflux @ 6h A->C B HBr / H2SO4 B->C D Ice Quench & Extraction C->D E Wash & Dry D->E F Vacuum Distillation E->F G 1-Bromo-3,3-dimethylbutane (Yield: ~55%) F->G

Caption: A generalized workflow for the synthesis of 1-bromo-3,3-dimethylbutane.

G Grignard Reaction Workflow cluster_reagent Reagent Formation cluster_reaction Reaction & Work-up cluster_product Product A 1-Bromo-3,3-dimethylbutane C Grignard Reagent (R-MgBr) A->C B Mg Turnings Anhydrous Ether B->C E Addition Reaction C->E D Ketone / Aldehyde D->E F Acidic Work-up (e.g., HCl) E->F G Alcohol Product F->G

Caption: Workflow for Grignard reagent formation and subsequent reaction.

G Williamson Ether Synthesis Pathway cluster_alkoxide Alkoxide Formation cluster_sn2 SN2 Reaction cluster_product Product & Byproduct A Alcohol (R-OH) C Alkoxide (R-O-) A->C B Strong Base (e.g., NaH) B->C E SN2 Attack C->E D 1-Bromo-3,3-dimethylbutane D->E F Unsymmetrical Ether E->F G Salt Byproduct (NaBr) E->G

Caption: A generalized pathway for the Williamson ether synthesis.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-2,2,5-trimethylhexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-Bromo-2,2,5-trimethylhexane is classified as a halogenated organic compound. Disposal requires segregation from non-halogenated waste streams and adherence to hazardous waste regulations, typically involving incineration by a licensed facility. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedural steps outlined below are critical for researchers, scientists, and drug development professionals handling this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Segregation: At the point of generation, separate waste containing this compound from all other waste streams. Specifically, do not mix it with non-halogenated organic solvents, aqueous solutions, acids, bases, or solid waste. Halogenated organic compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts.

  • Waste Container Selection: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds. The container must have a secure screw-top cap to prevent the release of vapors.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." If other halogenated compounds are present in the mixture, their names and approximate percentages should also be listed.

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.

  • Disposal Request: Once the container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow your organization's specific procedures for waste pickup.

Hazard Profile Summary

Hazard CategoryClassificationPrecautionary Statements
Flammability Flammable Liquid (Category 3)Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.
Skin Corrosion/Irritation Causes skin irritation (Category 2)Wash skin thoroughly after handling. Wear protective gloves.
Eye Damage/Irritation Causes serious eye irritation (Category 2)Wear eye protection/face protection. Rinse cautiously with water for several minutes if in eyes.
Specific Target Organ Toxicity May cause respiratory irritation (Single Exposure, Category 3)Avoid breathing vapors. Use only outdoors or in a well-ventilated area.
Acute Aquatic Toxicity Toxic to aquatic lifeAvoid release to the environment.

Experimental Protocols

The disposal procedures outlined above are based on standard hazardous waste management protocols for halogenated organic compounds. These protocols are derived from regulations set forth by environmental protection agencies and are not based on specific experimental results for this compound. The core principle is the segregation and proper containment of halogenated waste to ensure environmentally sound disposal, typically through high-temperature incineration.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound) B Is waste halogenated? A->B C Segregate into Halogenated Waste Container B->C Yes D Segregate into Non-Halogenated Waste Container B->D No E Properly Label Container: - Hazardous Waste - Halogenated Organic Waste - Chemical Name(s) C->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G

Caption: Decision-making workflow for the proper segregation and disposal of this compound waste.

Personal protective equipment for handling 1-Bromo-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 1-Bromo-2,2,5-trimethylhexane (CAS No. 1466562-36-6) in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers and compliance with regulatory standards.

Hazard Identification and Classification

Hazard ClassGHS CategoryDescription
Flammable liquidsCategory 3Flammable liquid and vapor.[1][3]
Skin corrosion/irritationCategory 2Causes skin irritation.[1][2][3]
Serious eye damage/eye irritationCategory 2/2ACauses serious eye irritation.[1][2][3]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on general guidelines for volatile and irritant chemicals.[4][5][6][7]

Body PartProtectionStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.EN 166 (EU) or NIOSH (US) approved.[2][7]
Skin/Hands Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Inspect before use.Handle with gloves.[5][6][7]
Body Laboratory coat. Flame-retardant and antistatic protective clothing is recommended.[5][7]Wear a lab coat and ensure skin is not exposed between shoes and pants.[6]
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood. If exposure limits may be exceeded, use a NIOSH (US) or EN 149 (EU) approved respirator.[7][8]A respirator program may be required.[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from preparation to post-experiment cleanup.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Review Safety Data Sheet (SDS) for similar compounds B Don appropriate Personal Protective Equipment (PPE) A->B C Ensure fume hood is operational and eyewash/shower is accessible B->C D Work within a certified chemical fume hood C->D Begin Experiment E Ground/bond containers to prevent static discharge D->E F Use non-sparking tools E->F G Keep container tightly closed when not in use F->G H Segregate waste into 'Halogenated Organic Waste' container G->H End Experiment I Decontaminate work surfaces H->I J Store chemical in a cool, dry, well-ventilated area away from ignition sources I->J

Caption: Workflow for handling this compound.

Methodology:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for structurally similar compounds like 1-Bromohexane to understand the potential hazards.[5]

    • Don all required personal protective equipment as detailed in the PPE table.[6]

    • Verify that the chemical fume hood is functioning correctly and that the safety shower and eyewash station are unobstructed and accessible.[2]

  • Handling:

    • All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation of vapors.[4][9]

    • Keep the container tightly closed when not in use.[3][5]

    • Use spark-proof tools and explosion-proof equipment.[2][7]

    • Ground and bond containers when transferring the material to prevent static electricity discharge, which could be an ignition source.[2][3]

    • Avoid contact with skin and eyes.[7] In case of contact, rinse immediately and thoroughly with water.[1]

    • Do not smell or taste the chemical.[6]

  • Storage:

    • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

    • Keep away from heat, sparks, open flames, and other sources of ignition.[1][2]

    • Store below eye level.[4][5]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. Halogenated organic compounds require specific disposal procedures.[10]

Disposal Decision Pathway

Caption: Decision pathway for chemical waste segregation and disposal.

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, waste containing this compound must be segregated from all other waste streams. Crucially, do not mix it with non-halogenated organic solvents.[10]

  • Waste Container: Use a designated, leak-proof container compatible with halogenated organic compounds. The container must have a secure screw-top cap.[10]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."[10]

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from ignition sources.[10]

  • Disposal: Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10] Empty containers may retain product residue and should be treated as hazardous waste.[1]

Emergency Procedures

SituationAction
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.
Minor Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1][4] Ventilate the area. Remove all ignition sources.[4]
Major Spill Evacuate the laboratory immediately. Alert others and contact your institution's emergency response team.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.